5,6-Dimethylchrysene
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
3697-27-6 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5,6-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-14(2)20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(13)18/h3-12H,1-2H3 |
Clave InChI |
SDOJHDGZFOGOFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14)C |
SMILES canónico |
CC1=C(C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14)C |
melting_point |
129.3 °C |
Otros números CAS |
3697-27-6 |
Solubilidad |
9.75e-08 M |
Sinónimos |
5,6-dimethylchrysene |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene backbone with two methyl groups substituted at the 5 and 6 positions. As a member of the PAH family, it is of significant interest to researchers in toxicology, oncology, and drug development due to its carcinogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its metabolic activation, and its interaction with biological macromolecules.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a valuable resource for researchers working with this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| CAS Number | 3697-27-6 | [1] |
| Melting Point | 129.3 °C | |
| Boiling Point | 479.58 °C (estimated) | |
| Water Solubility | 25 µg/L at 27 °C | |
| Appearance | Not explicitly stated, but related chrysenes are crystalline solids. |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the chrysene backbone. The two methyl groups would exhibit a singlet in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would display a series of signals in the aromatic region (typically δ 120-150 ppm) for the carbon atoms of the chrysene rings. The carbon atoms of the two methyl groups would appear as a single peak in the upfield region (typically δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), aromatic C=C stretching vibrations (in the range of 1400-1600 cm⁻¹), and C-H bending vibrations. The presence of the methyl groups would also give rise to characteristic C-H stretching and bending frequencies.
UV-Visible (UV-Vis) Spectroscopy
As a polycyclic aromatic hydrocarbon, this compound is expected to have a UV-Vis spectrum with multiple absorption bands, characteristic of its extended π-electron system. These bands are typically observed in the ultraviolet and visible regions of the electromagnetic spectrum.
Chemical Reactivity and Metabolic Activation
This compound, like many other PAHs, is chemically relatively inert but undergoes metabolic activation in biological systems to become a potent carcinogen. This activation is a critical area of study for understanding its mechanism of toxicity.
Metabolic Activation Pathway
The metabolic activation of this compound is believed to follow a pathway analogous to that of other methylated chrysenes, such as 5-methylchrysene. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[2][3][4] The key steps are as follows:
-
Epoxidation: The initial step involves the oxidation of the 1,2-double bond of the chrysene ring by a CYP enzyme to form an epoxide.
-
Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation event, again catalyzed by a CYP enzyme, occurs on the 3,4-double bond of the dihydrodiol, leading to the formation of a dihydrodiol epoxide. This final product is the ultimate carcinogen.
Reaction with DNA
The dihydrodiol epoxide of this compound is a highly reactive electrophile that can covalently bind to the nucleophilic sites on DNA bases, primarily guanine and adenine, to form DNA adducts.[3][5] The formation of these adducts can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for researchers. While a specific, detailed synthesis protocol for this compound was not found in the public literature, a general approach based on the synthesis of other dimethylchrysenes can be inferred.
General Synthesis Approach
The synthesis of dimethylchrysenes often involves multi-step organic reactions. One common strategy is the photochemical cyclization of appropriately substituted stilbene precursors, known as the Mallory reaction.[6]
Analysis of Metabolites and DNA Adducts
The analysis of this compound metabolites and their DNA adducts is typically performed using a combination of chromatographic and spectrometric techniques.
Experimental Workflow for Metabolite and DNA Adduct Analysis:
-
Incubation: this compound is incubated with liver microsomes or cells (e.g., hepatocytes) to allow for metabolic activation.
-
Extraction: The metabolites are extracted from the incubation mixture using an organic solvent. For DNA adduct analysis, DNA is isolated from the cells.
-
Hydrolysis (for DNA adducts): The isolated DNA is enzymatically hydrolyzed to individual nucleosides.
-
Chromatographic Separation: The extracted metabolites or hydrolyzed nucleosides are separated using high-performance liquid chromatography (HPLC).
-
Detection and Identification: The separated compounds are detected and identified using techniques such as UV-Vis spectroscopy, fluorescence detection, and mass spectrometry (MS). For structural elucidation of novel metabolites or adducts, NMR spectroscopy is employed.[3][5]
Conclusion
This compound is a carcinogenic polycyclic aromatic hydrocarbon that requires metabolic activation to exert its genotoxic effects. This technical guide has provided a summary of its known physical and chemical properties, outlined its metabolic activation pathway leading to the formation of DNA adducts, and presented general experimental workflows for its synthesis and analysis. Further research to obtain detailed spectral data and a specific, high-yield synthesis protocol would be highly valuable to the scientific community. A thorough understanding of the properties and biological activities of this compound is essential for assessing its risk to human health and for the development of potential strategies for cancer prevention and therapy.
References
- 1. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Characterization of DNA adducts formed by the four configurationally isomeric this compound 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
5,6-Dimethylchrysene: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and biological activities, with a focus on its carcinogenic nature.
Core Chemical and Physical Data
This compound is a methylated chrysene derivative with the chemical formula C₂₀H₁₆. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 3697-27-6 |
| Molecular Weight | 256.34 g/mol |
| Molecular Formula | C₂₀H₁₆ |
Synthesis of this compound
While detailed experimental protocols are often proprietary or published in subscription-based journals, the scientific literature indicates that a common synthetic route to this compound involves the reaction of 2-iodonaphthalene with 2-methyl-2-phenylpropanal.[1] This synthesis is part of a broader effort to investigate the structure-activity relationships of dimethylchrysenes.
Biological Activity and Carcinogenicity
This compound has been identified as a compound with significant tumorigenic activity.[2] Studies comparing various dimethylchrysene isomers have shown that this compound is among the more biologically active forms, although generally less potent than the well-studied carcinogen 5-methylchrysene.
Tumor-Initiating Activity in Mouse Skin Models
Research has demonstrated the tumor-initiating capabilities of this compound in mouse skin models.[2][3][4] In these assays, the compound is topically applied to the skin of mice, followed by a promoting agent. The development of skin tumors is then monitored over time. At initiating doses of 33, 100, and 400 nmol per mouse, this compound induced 1.2, 2.2, and 6.2 skin tumors per mouse, respectively.[3]
Experimental Protocol: Tumorigenicity Assay on Mouse Skin
The following is a generalized protocol for assessing the tumor-initiating activity of this compound, based on common methodologies described in the literature.
1. Animal Model:
-
Female mice from a susceptible strain (e.g., CD-1, SENCAR) are typically used.
-
Mice are housed in a controlled environment with a standard diet and water ad libitum.
-
The dorsal skin of the mice is shaved a few days before the initiation phase.
2. Initiation Phase:
-
This compound is dissolved in a suitable solvent, such as acetone.
-
A single topical application of the this compound solution is administered to the shaved dorsal skin of the mice. Doses can range from 33 to 400 nmol per mouse.[3]
-
A control group receiving only the solvent is included.
3. Promotion Phase:
-
Approximately one to two weeks after initiation, the promotion phase begins.
-
A tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.
-
The promotion phase continues for a predetermined period, often 20-30 weeks.
4. Data Collection and Analysis:
-
The number and size of skin tumors are recorded weekly for each mouse.
-
At the end of the study, tumors are often histopathologically examined to determine their nature (e.g., papillomas, carcinomas).
-
The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the treatment and control groups.
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of many PAHs, including this compound, is linked to their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations.
Metabolism studies have shown that this compound is converted to various metabolites, including monomethyl chrysenes, chrysene, and hydroxyalkyl-substituted chrysenes.[5] A key pathway in the metabolic activation of this compound involves its conversion to a bay region diol-epoxide.[4] This metabolic activation is primarily catalyzed by cytochrome P450 enzymes. The resulting diol-epoxides are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts, if not repaired, can lead to mutations in critical genes, such as the Ha-ras oncogene, initiating the process of carcinogenesis.[3]
Analytical Methods for Metabolite Identification
The identification and quantification of this compound and its metabolites in biological samples are crucial for understanding its metabolic fate and mechanism of action. Commonly employed analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high-resolution separation and mass-based identification.
-
Mass Spectrometry (MS): Used for the structural elucidation of metabolites.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
Unveiling the Spectroscopic Signature of 5,6-Dimethylchrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the UV-Visible absorption spectrum of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of interest in various research fields, including toxicology and materials science. This document presents quantitative spectral data, detailed experimental protocols for its measurement, and a visual representation of the experimental workflow.
Core Data: UV-Visible Absorption Spectrum of this compound
The UV-Visible absorption spectrum of this compound is characterized by a series of distinct absorption bands, typical for complex aromatic systems. The quantitative data, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), are summarized in the table below. This information is crucial for the identification, quantification, and photochemical analysis of this compound.
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Log (ε) |
| 221.0 | 44,668 | 4.65 |
| 263.5 | 38,019 | 4.58 |
| 274.0 | 60,256 | 4.78 |
| 286.0 | 28,184 | 4.45 |
| 308.5 | 11,220 | 4.05 |
| 321.0 | 12,589 | 4.10 |
| 335.0 | 3,981 | 3.60 |
| 352.0 | 1,995 | 3.30 |
| 370.0 | 2,239 | 3.35 |
Data sourced from "The Ultraviolet Absorption Spectra of Some Derivatives of Chrysene" by R. Norman Jones (1943).
Experimental Protocol for UV-Visible Spectroscopic Analysis
The following protocol outlines the methodology for obtaining the UV-Visible absorption spectrum of this compound. This procedure is based on established practices for the analysis of polycyclic aromatic hydrocarbons.
1. Materials and Reagents:
-
This compound: High-purity, crystalline solid.
-
Solvent: Spectroscopic grade ethanol is recommended. Other suitable solvents include cyclohexane and acetonitrile, though spectral shifts may be observed. The choice of solvent should be consistent for all measurements to ensure comparability.
-
Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Pipettes: Calibrated micropipettes or glass pipettes.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.
2. Instrumentation:
-
A double-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 200-400 nm. The instrument should have a resolution of 1 nm or better.
3. Preparation of Standard Solution:
-
Stock Solution (e.g., 100 µM): Accurately weigh a precise amount of this compound (e.g., 2.56 mg) and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Ensure the compound is completely dissolved, using sonication if necessary.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. For spectral scanning, a concentration that yields a maximum absorbance between 0.5 and 1.5 is ideal.
4. Spectrophotometric Measurement:
-
Instrument Blank: Fill a clean quartz cuvette with the pure solvent. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the sample beam and the solvent-filled cuvette in the reference beam.
-
Spectral Scan: Scan the spectrum over the desired wavelength range (e.g., 200-400 nm) at a suitable scan speed.
-
Data Acquisition: Record the absorbance values at each wavelength. Identify the wavelengths of maximum absorbance (λmax).
5. Data Analysis:
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).
Experimental Workflow
The logical flow of the experimental protocol for obtaining the UV-Visible absorption spectrum of this compound is illustrated in the diagram below.
Caption: Workflow for UV-Visible Spectroscopic Analysis.
An In-depth Technical Guide to the Photophysical Properties of 5,6-dimethylchrysene: A Call for Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
This technical guide delves into the fluorescence and phosphorescence properties of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic nature. Despite its relevance in toxicological and environmental studies, a comprehensive experimental dataset of its photophysical characteristics is notably absent in the current scientific literature. This document aims to bridge this gap by providing a thorough overview of the known aspects of this compound, presenting comparative data for the parent chrysene molecule, and offering detailed experimental protocols for the future characterization of its luminescent properties. This guide serves as both a reference and a call to action for the research community to elucidate the photophysical landscape of this important compound.
Introduction to this compound
This compound is a methylated polycyclic aromatic hydrocarbon derived from chrysene. The addition of methyl groups to the chrysene core can significantly alter its electronic and steric properties, which in turn influences its biological activity and potentially its photophysical behavior.
Synthesis: Several synthetic routes for this compound have been reported in the literature. One common approach involves a multi-step synthesis starting from appropriate precursors, which may include Friedel-Crafts alkylation or cyclization reactions of polyaromatic precursors. The purification of this compound from reaction mixtures is typically achieved through column chromatography.
Biological Significance: this compound is recognized for its significant tumorigenic activity.[1][2] The presence and position of methyl groups on the chrysene backbone are known to play a crucial role in the carcinogenic potential of these compounds.[1][2] The steric hindrance introduced by the methyl groups in the "bay region" of the molecule can lead to distortions in its planar structure.[3] This structural alteration is thought to influence its metabolic activation to diol epoxides, which can form adducts with DNA, a critical step in chemical carcinogenesis.[4] Understanding the photophysical properties of this compound could provide valuable insights into its environmental fate and may offer potential avenues for its detection and analysis.
Photophysical Properties: A Data Gap for this compound
To provide a frame of reference, the photophysical properties of the parent molecule, chrysene, are summarized in the table below. It is important to note that the addition of methyl groups can be expected to cause shifts in the absorption and emission spectra (typically bathochromic shifts) and may also influence the quantum yields and lifetimes.
Table 1: Photophysical Properties of Chrysene (for comparison)
| Parameter | Value | Conditions |
| Fluorescence | ||
| Excitation Maximum (λex) | 344 nm[5] | |
| Emission Maximum (λem) | 380 nm[5] | |
| Phosphorescence | ||
| Emission Maxima (λem) | 495.7 nm, 503.1 nm, 509.7 nm (shoulder), 516.4 nm (shoulder), 533.1 nm, 538.7 nm, 546.2 nm, 554.8 nm (shoulder), 575.3 nm, 582.0 nm, 589.8 nm, 640.5 nm[6] | In EPA glass at 77°K[6] |
Experimental Protocols for Photophysical Characterization
The following sections outline the detailed experimental methodologies required to characterize the fluorescence and phosphorescence properties of this compound.
Sample Preparation
High-purity, spectroscopically pure solvents are essential for accurate photophysical measurements to avoid interference from fluorescent impurities. A suitable solvent for this compound, such as cyclohexane or ethanol, should be chosen. The concentration of the sample should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.[7] For phosphorescence measurements, which are often performed at low temperatures, a glass-forming solvent mixture like EPA (diethyl ether, isopentane, and ethanol) is typically used and the sample is cooled to 77 K (liquid nitrogen temperature).[6]
Fluorescence Measurements
Instrumentation: A spectrofluorometer equipped with a high-intensity xenon arc lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.
Experimental Workflow for Fluorescence Characterization:
Caption: Experimental workflow for fluorescence characterization.
Procedure:
-
Absorption Spectrum: Measure the UV-Vis absorption spectrum to determine the absorption maxima, which will guide the choice of excitation wavelengths.
-
Emission Spectrum: Excite the sample at a wavelength of maximum absorption and scan the emission monochromator to record the fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The resulting excitation spectrum should be similar to the absorption spectrum if a single species is responsible for the emission.
-
Fluorescence Quantum Yield (ΦF): The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[8]
-
Fluorescence Lifetime (τF): Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay histogram.
Phosphorescence Measurements
Instrumentation: A phosphorimeter, which is a spectrofluorometer equipped with a means to distinguish between short-lived fluorescence and long-lived phosphorescence, is used. This is often achieved using a pulsed excitation source and a time-gated detector or with mechanical choppers.
Experimental Workflow for Phosphorescence Characterization:
Caption: Experimental workflow for phosphorescence characterization.
Procedure:
-
Sample Preparation: Prepare the sample in a glass-forming solvent and degas it thoroughly to remove dissolved oxygen, which is an efficient quencher of triplet states. The sample is then cooled to 77 K in a Dewar flask.
-
Phosphorescence Spectrum: The sample is excited with a pulsed source, and the emission is recorded after a short delay to ensure that all fluorescence has decayed.
-
Phosphorescence Lifetime (τP): The phosphorescence lifetime is measured by recording the decay of the phosphorescence intensity over time after the excitation pulse. Due to the longer lifetimes, multichannel scaling (MCS) is often used.[9]
Theoretical and Computational Approaches
In the absence of experimental data, theoretical and computational methods can provide valuable predictions of photophysical properties. Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating excited state energies and oscillator strengths.[10][11] More advanced methods can also be used to estimate rates of intersystem crossing and phosphorescence by calculating spin-orbit couplings.[10][11] Such computational studies on this compound would be highly valuable to guide future experimental work.
Conclusion and Future Outlook
This technical guide has highlighted a significant knowledge gap in the scientific literature regarding the fluorescence and phosphorescence properties of this compound. While its synthesis and biological activity are well-documented, its photophysical characteristics remain uncharacterized. The detailed experimental protocols and comparative data for chrysene provided herein are intended to facilitate and encourage future research in this area. Elucidating the photophysical properties of this compound will not only contribute to a more fundamental understanding of the structure-property relationships in methylated PAHs but also may have important implications for its environmental detection and toxicological assessment. The research community is strongly encouraged to undertake the experimental work necessary to fill this data void.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-dimensional structure of anti-5,6-dimethylchrysene-1, 2-dihydrodiol-3,4-epoxide: a diol epoxide with a bay region methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum [Chrysene] | AAT Bioquest [aatbio.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. static.horiba.com [static.horiba.com]
- 8. jasco-global.com [jasco-global.com]
- 9. youtube.com [youtube.com]
- 10. Predicting Phosphorescence Rates of Light Organic Molecules Using Time-Dependent Density Functional Theory and the Path Integral Approach to Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Molecular Fragmentation of 5,6-Dimethylchrysene: A Mass Spectrometric Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data of 5,6-Dimethylchrysene
The mass spectrum of this compound is anticipated to be dominated by a prominent molecular ion peak, with subsequent fragmentation events involving the loss of methyl groups and fragmentation of the core chrysene structure. The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and their proposed fragmentation origin.
| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss(es) | Relative Abundance (Predicted) |
| [M]•+ (Molecular Ion) | 256 | - | High |
| [M-CH₃]⁺ | 241 | CH₃• (Methyl radical) | Moderate to High |
| [M-2CH₃]⁺ or [M-C₂H₆]•+ | 226 | 2 x CH₃• or C₂H₆ | Moderate |
| [M-H]⁺ | 255 | H• (Hydrogen radical) | Low to Moderate |
| [M-C₂H₂]•+ | 230 | C₂H₂ (Acetylene) | Low |
| [C₁₈H₁₀]•+ | 226 | C₂H₆ | Moderate |
| [C₁₆H₁₀]•+ | 202 | C₄H₆ | Low |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to follow a logical cascade, initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation steps to yield more stable daughter ions. The primary predicted pathways are visualized in the diagram below.
Caption: Predicted primary fragmentation pathway of this compound under EI-MS.
Experimental Protocol for GC-MS Analysis
The following provides a detailed, generalized protocol for the analysis of this compound and similar PAHs using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite of standard methods for PAH analysis and should be optimized for specific instrumentation and analytical goals.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as toluene or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (for environmental matrices): Use a suitable extraction method such as Soxhlet extraction, pressurized fluid extraction, or solid-phase extraction (SPE) with a non-polar sorbent. The choice of solvent (e.g., hexane, dichloromethane) will depend on the sample matrix.
-
Cleanup: If necessary, perform a cleanup step using silica gel or alumina column chromatography to remove interfering compounds.
-
Final Solution: Evaporate the solvent and reconstitute the sample in a known volume of a suitable solvent for GC injection.
2. Gas Chromatography (GC) Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Splitless injection at 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: Acquire data from m/z 50 to 400 to obtain full mass spectra for qualitative analysis and identification of unknown compounds.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 256, 241, 226) to enhance sensitivity and selectivity.
-
-
Data Analysis: Process the acquired data using the instrument's software. Identify peaks based on their retention times and mass spectra. For quantitative analysis, construct a calibration curve from the standard solutions.
Logical Workflow for Compound Identification
The process of identifying an unknown compound suspected to be this compound using GC-MS involves a series of logical steps, from sample introduction to final confirmation.
Caption: A logical workflow for the identification of this compound using GC-MS.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification using a certified reference standard is crucial for definitive identification and accurate quantification. The provided protocols and workflows serve as a robust starting point for researchers engaged in the analysis of this and other methylated polycyclic aromatic hydrocarbons.
Solubility Profile of 5,6-dimethylchrysene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document provides a summary of the available qualitative information, a detailed experimental protocol for determining solubility, and a discussion of the expected solubility based on the compound's structure and the behavior of similar PAHs.
Introduction to this compound
This compound is a methylated derivative of chrysene, belonging to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are known for their presence in the environment as products of incomplete combustion of organic materials and for their potential carcinogenic properties. The addition of methyl groups to the chrysene core can significantly alter its biological activity and physical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of research applications, including toxicological studies, environmental fate and transport modeling, and in the development of analytical methods for its detection and quantification.
Quantitative Solubility Data
A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of such data highlights a gap in the comprehensive physicochemical characterization of this compound.
Qualitative Solubility and Solvent Selection
Based on the chemical structure of this compound—a large, non-polar aromatic hydrocarbon—and the reported solvents used for similar PAHs, a qualitative assessment of its solubility can be made.
Expected Solubility:
-
High Solubility: Aromatic solvents such as benzene and toluene are expected to be excellent solvents for this compound due to the "like dissolves like" principle, where the aromatic π-systems of the solvent and solute can interact favorably. Chlorinated solvents like dichloromethane and chloroform are also likely to be effective.
-
Moderate Solubility: Polar aprotic solvents such as acetone , tetrahydrofuran (THF) , and acetonitrile may dissolve this compound to a lesser extent. While these solvents have a dipole moment, their overall character allows for some interaction with non-polar compounds. For instance, a solution of 6-methylchrysene in acetonitrile is commercially available, suggesting solubility of similar compounds in this solvent.
-
Low to Negligible Solubility: Highly polar protic solvents like water , methanol , and ethanol are expected to be poor solvents for this compound due to the large, non-polar hydrocarbon structure.
In the synthesis and purification of carcinogenic PAHs, benzene has been commonly used for recrystallization, indicating that this compound is likely soluble in this solvent, especially at elevated temperatures. For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), acetonitrile is a common mobile phase component for PAHs, further suggesting some degree of solubility.
The following table summarizes the inferred qualitative solubility and use of various solvents with this compound and related PAHs.
| Solvent | Expected Solubility | Context of Use for Similar PAHs |
| Benzene | High | Recrystallization of PAHs |
| Toluene | High | General solvent for non-polar aromatic compounds |
| Dichloromethane | High | Extraction and chromatography of PAHs |
| Acetone | Moderate | General solvent, potential for washing or dissolution |
| Acetonitrile | Moderate | HPLC mobile phase for PAH analysis |
| Methanol | Low | Poor solvent, may be used for precipitation |
| Water | Negligible | Poor solvent |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This is a standard and reliable method for solid compounds.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps and PTFE septa
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass syringes
-
Pre-weighed glass vials for solvent evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure saturation is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours with constant agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least one hour while maintaining the temperature.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.
-
Attach a syringe filter to the syringe and discard the first few drops to waste to saturate the filter material.
-
Filter the remaining supernatant into a pre-weighed glass vial. Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis:
-
Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process.
-
Once the solvent has evaporated, place the vial in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the solute by the volume of the solvent used.
Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)
Solubility (mol/L) = (Mass of dissolved solute (g) / Molar mass of this compound ( g/mol )) / Volume of filtered solution (L)
-
Safety Precautions:
-
This compound is a potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.
-
Organic solvents are often flammable and volatile. Avoid open flames and ensure adequate ventilation.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
In-Depth Technical Guide: The Carcinogenic Potential of 5,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), has been the subject of research to determine its carcinogenic potential. This technical guide provides a comprehensive overview of the existing scientific data on this compound, with a focus on its metabolic activation, mutagenicity, DNA adduct formation, and in vivo carcinogenicity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the methodologies employed in assessing its carcinogenic risk. This document is intended to serve as a critical resource for researchers and professionals in the fields of toxicology, oncology, and drug development.
Metabolic Activation and Genotoxicity
The carcinogenicity of many PAHs, including this compound, is not an intrinsic property of the parent molecule but rather a consequence of its metabolic activation to reactive intermediates that can damage cellular macromolecules, primarily DNA.
Metabolic Activation Pathway
The metabolic activation of this compound follows a well-established pathway for PAHs, involving a series of enzymatic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. The key steps are the formation of a dihydrodiol, which is then further epoxidized to a highly reactive dihydrodiol epoxide. This bay region diol-epoxide is considered the ultimate carcinogenic metabolite.
The metabolic activation of this compound is initiated by CYP-mediated oxidation, leading to the formation of this compound-1,2-oxide. This epoxide is then hydrolyzed by epoxide hydrolase to form the proximate carcinogen, (-)-trans-1,2-dihydroxy-1,2-dihydro-5,6-dimethylchrysene (5,6-diMeC-1,2-diol). Subsequent epoxidation of the 1,2-dihydrodiol by CYP enzymes, particularly in the bay region, results in the formation of the ultimate carcinogen, anti-5,6-dimethylchrysene-1,2-diol-3,4-epoxide (anti-5,6-diMeCDE). The anti-diastereomer is generally found to be more tumorigenic than the syn-diastereomer.
DNA Adduct Formation
The ultimate carcinogenic metabolite, anti-5,6-diMeCDE, is an electrophilic species that can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies have shown that the diol epoxides of this compound react with both deoxyadenosine and deoxyguanosine residues in DNA.
Mutagenicity
The mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test.
Ames Test Data
In Vivo Carcinogenicity
The carcinogenic potential of this compound has been assessed in vivo using mouse skin tumorigenicity assays. These studies typically involve a two-stage initiation-promotion protocol.
Mouse Skin Tumorigenicity Data
In a mouse skin initiation-promotion study, this compound and its metabolites were applied topically to the skin of mice, followed by repeated applications of a tumor promoter. The development of skin tumors was then monitored over time. The results of these studies provide quantitative data on the tumor-initiating activity of these compounds.
| Compound | Initiating Dose (nmol/mouse) | Tumors per Mouse |
| This compound (5,6-diMeC) | 100 | 1.1[1] |
| 5,6-diMeC-1,2-diol | 33 | Significantly more tumorigenic than 5,6-diMeC[1] |
| 100 | 7.1[1] | |
| anti-5,6-diMeCDE | 33 | Significantly more tumorigenic than 5,6-diMeC[1] |
| 100 | 3.9[1] | |
| 400 | 6.2[2] | |
| syn-5,6-diMeCDE | 100 | Weakly tumorigenic[1] |
Experimental Protocols
In Vivo Mouse Skin Carcinogenesis Assay (Initiation-Promotion)
A standard protocol for assessing the tumor-initiating activity of PAHs on mouse skin is as follows:
-
Animal Model: Female SENCAR mice, known for their sensitivity to skin carcinogenesis, are often used.[3] Mice are typically 7-9 weeks old at the start of the study.
-
Initiation: A single topical application of the test compound (e.g., this compound or its metabolites) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. TPA is usually applied twice weekly for a period of 20-30 weeks.[4]
-
Observation: Animals are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded. The study continues for a predetermined period, often up to one year.
-
Data Analysis: The carcinogenicity is evaluated based on the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for assessing the mutagenic potential of a chemical. A general protocol is as follows:
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used, particularly for PAHs.[5][6]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate preparation (typically from Aroclor 1254-induced rats) that contains CYP enzymes necessary to metabolize pro-mutagens to their active forms.[6]
-
Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation and Digestion: DNA is isolated from tissues of interest (e.g., mouse skin) and enzymatically digested to deoxyribonucleoside 3'-monophosphates.[7]
-
Adduct Enrichment: The bulky aromatic DNA adducts are typically enriched from the normal nucleotides, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducts.
-
32P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.[7]
-
Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-109 normal nucleotides.
Conclusion
The available scientific evidence indicates that this compound is a carcinogenic compound. Its carcinogenic activity is mediated through metabolic activation to a bay region diol epoxide that forms covalent adducts with DNA, leading to mutations and the initiation of skin tumors in vivo. Quantitative data from mouse skin tumorigenicity studies demonstrate a clear dose-response relationship for the tumor-initiating activity of its ultimate carcinogenic metabolite, anti-5,6-dimethylchrysene-1,2-diol-3,4-epoxide. While less potent than its structural analog 5-methylchrysene, this compound still poses a carcinogenic risk. Further research may be warranted to fully elucidate its mutagenic profile and to assess its carcinogenicity in other organ systems. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other polycyclic aromatic hydrocarbons.
References
- 1. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SENCAR mouse skin tumorigenesis model versus other strains and stocks of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mutagenic Profile of 5,6-Dimethylchrysene: A Technical Guide to its Metabolic Activation and Genotoxicity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mutagenicity of the polycyclic aromatic hydrocarbon (PAH) 5,6-dimethylchrysene and its metabolites. As with many PAHs, the parent compound is not the ultimate carcinogen; rather, its mutagenic and carcinogenic properties are exerted through metabolic activation to reactive intermediates that bind to cellular macromolecules like DNA. This document details the metabolic pathways, summarizes the quantitative mutagenicity data, describes the resulting DNA adducts, and provides key experimental protocols for assessing the genotoxicity of these compounds.
Metabolic Activation: The Path to Genotoxicity
The carcinogenicity of this compound is intrinsically linked to its biotransformation into reactive electrophiles. This process is primarily mediated by cytochrome P450 (P450) enzymes. The widely accepted pathway involves the formation of a bay region diol epoxide. The presence of methyl groups in the sterically hindered bay region of this compound results in a non-planar, distorted structure, which influences its metabolic activation and the nature of the DNA adducts formed.[1][2]
The metabolic activation sequence begins with P450-catalyzed oxidation to form the 1,2-dihydrodiol of this compound (5,6-diMeC-1,2-diol).[3] Subsequent epoxidation of the 1,2-double bond by P450 enzymes yields the ultimate carcinogenic metabolites: the diastereomeric this compound-1,2-diol-3,4-epoxides (5,6-diMeCDE).[3] Both syn and anti diastereomers are formed, which can then covalently bind to DNA, forming adducts that can lead to mutations if not repaired.[4][5] While specific P450 isozymes for this compound are not fully elucidated, studies on the related 5-methylchrysene suggest that P450s 1A1, 1A2, and 2C10 are key catalysts in the formation of the proximate carcinogenic 1,2-diols.[6]
Quantitative Mutagenicity and Tumorigenicity Data
The mutagenic potential of this compound and its metabolites has been evaluated in various systems, from bacterial reverse mutation assays (Ames test) to animal tumorigenicity studies. The data consistently show that the diol epoxide metabolites are significantly more potent than the parent hydrocarbon.
| Compound | Assay System | Metabolic Activation | Initiating Dose | Result | Reference |
| This compound | Mouse Skin Tumor Initiation | Endogenous | 100 nmol/mouse | 1.1 tumors/mouse | [3] |
| 5,6-diMeC-1,2-dihydrodiol | Mouse Skin Tumor Initiation | Endogenous | 100 nmol/mouse | 7.1 tumors/mouse | [3] |
| anti-5,6-diMeC-1,2-diol-3,4-epoxide | Mouse Skin Tumor Initiation | None (direct-acting) | 100 nmol/mouse | 3.9 tumors/mouse | [3] |
| syn-5,6-diMeC-1,2-diol-3,4-epoxide | Mouse Skin Tumor Initiation | None (direct-acting) | 100 nmol/mouse | Weakly tumorigenic | [3] |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide* | S. typhimurium TA100 | S9 Mix | Not specified | 2500 revertants/nmol | [7],[8] |
| anti-5-MeC-1,2-diol-3,4-epoxide | S. typhimurium TA100 | S9 Mix | Not specified | 7200 revertants/nmol | [7],[8] |
| Note: Data for the structurally similar anti-5,7-dimethylchrysene diol epoxide is provided for context in the Ames assay. | |||||
| Note: Data for the potent carcinogen anti-5-methylchrysene diol epoxide is provided for comparison. |
Bioassays demonstrate that while this compound itself has significant tumor-initiating activity, it is less potent than 5-methylchrysene.[7] However, its metabolites, particularly the 1,2-dihydrodiol, are significantly more tumorigenic than the parent compound, confirming the bay region diol-epoxide metabolic activation pathway.[3]
Characterization of DNA Adducts
The ultimate mutagenic event is the formation of covalent adducts between the diol epoxide metabolites and DNA. Both the syn and anti diastereomers of 5,6-diMeCDE react substantially with the exocyclic amino groups of both deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA.[4][9][10]
The reaction involves the opening of the epoxide ring, which can occur via either cis or trans addition relative to the benzylic hydroxyl group. Spectroscopic characterization has revealed distinct properties for these adducts:
-
syn-Diol Epoxide Adducts: The chemical shifts and coupling constants for cis and trans opened adducts are distinctly different.[4]
-
anti-Diol Epoxide Adducts: These properties are fairly similar for the corresponding cis and trans adducts, making assignment more complex.[4]
Interestingly, the presence of DNA enhances the yield of adducts by several fold compared to reactions with individual deoxyribonucleotides, suggesting that intercalation or interaction with the DNA helix facilitates the reaction.[5] The steric hindrance from the 6-methyl group in 5,6-diMeCDE may influence these interactions within the DNA minor groove.[5]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical.[11] Since PAHs like this compound are pro-mutagens, they require metabolic activation to exert their mutagenicity in this bacterial system.[11] This is achieved by adding a liver homogenate fraction (S9 mix).
Objective: To determine if a test compound can induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium, restoring their ability to synthesize histidine and grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102)
-
Test compound (this compound or its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
S9 fraction from induced rat liver (e.g., Aroclor 1254-induced)
-
S9 cofactor solution (NADP+, Glucose-6-phosphate, MgCl₂, KCl, phosphate buffer)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
Positive and negative controls
Procedure:
-
Preparation: Grow overnight cultures of the selected S. typhimurium strains. Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep the top agar molten in a 45°C water bath.
-
Exposure: In a sterile tube, add in the following order:
-
100 µL of the bacterial culture.
-
10 µL of the test compound at the desired concentration.
-
500 µL of the S9 mix (or buffer for experiments without metabolic activation).
-
-
Pre-incubation: Vortex the tubes gently and incubate at 37°C for 20-30 minutes to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add 2.0 mL of molten top agar to each tube, vortex gently, and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.
-
Incubation: Allow the plates to solidify, then invert them and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Conclusion
The mutagenicity of this compound is a clear example of metabolic activation, where the parent compound is converted into highly reactive bay region diol epoxides. These ultimate carcinogens, particularly the anti-diastereomer, exhibit significant mutagenic and tumorigenic activity. Their genotoxicity is mediated by the formation of stable DNA adducts with deoxyadenosine and deoxyguanosine, which can introduce mutations during DNA replication. Understanding this pathway and the specific metabolites involved is crucial for assessing the carcinogenic risk of this and related polycyclic aromatic hydrocarbons.
References
- 1. Three-dimensional structure of anti-5,6-dimethylchrysene-1, 2-dihydrodiol-3,4-epoxide: a diol epoxide with a bay region methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of dihydrodiol epoxides of 5-methylchrysene and 5, 6-dimethylchrysene with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of DNA adducts formed by the four configurationally isomeric this compound 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academicjournals.org [academicjournals.org]
The Discovery of 5,6-Dimethylchrysene: A Technical and Historical Overview for Cancer Research Professionals
An In-depth Guide to the Origins, Synthesis, and Biological Activity of a Key Polycyclic Aromatic Hydrocarbon
This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) that has played a significant role in the study of chemical carcinogenesis. Tailored for researchers, scientists, and drug development professionals, this document details the initial synthesis, experimental protocols, and key findings related to its biological activity, metabolism, and structure-activity relationships.
Historical Context: Unraveling Structure-Activity Relationships in Carcinogenesis
The discovery of this compound is rooted in the broader scientific effort to understand the relationship between the chemical structure of polycyclic aromatic hydrocarbons and their carcinogenic potential. Following the identification of benzo[a]pyrene as a potent carcinogen in coal tar, researchers in the mid-20th century synthesized and tested a vast array of PAHs to identify the structural features responsible for their cancer-causing properties.
The pioneering work of scientists like Stephen S. Hecht and Shantu Amin in the 1980s was instrumental in elucidating the role of methyl groups and "bay regions" in the metabolic activation of PAHs to their ultimate carcinogenic forms. It was within this scientific context that this compound was first synthesized and studied. In a 1988 publication, Amin, Hecht, and their colleagues reported the synthesis of a series of dimethylchrysene isomers, including this compound, to systematically investigate how the position of methyl groups influences tumorigenicity.[1] Their research demonstrated that while 5-methylchrysene is a potent carcinogen, the addition of a second methyl group at the 6-position, creating this compound, significantly attenuated its carcinogenic activity on mouse skin.[1] This finding was crucial in refining the understanding of the structural requirements for PAH carcinogenicity, highlighting the delicate balance between metabolic activation and detoxification pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 256.34 g/mol | --INVALID-LINK-- |
| CAS Number | 3697-27-6 | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Experimental Protocols
Synthesis of this compound via Photochemical Ring Closure
The synthesis of this compound, as described in the literature, is achieved through a photochemical ring closure reaction of a substituted stilbene precursor. This method, often referred to as the Mallory reaction, is a powerful tool for the synthesis of phenanthrenes and other polycyclic aromatic systems.[2][3][4][5][6][7][8] While the specific, detailed protocol for this compound from the original 1988 paper by Amin et al. is not fully available in the public domain, a representative experimental workflow based on similar photochemical cyclizations of stilbene derivatives to form chrysenes is outlined below.
Experimental Workflow: Representative Photochemical Synthesis
Detailed Methodology:
-
Precursor Synthesis: The synthesis begins with the preparation of the appropriate stilbene precursor, in this case, a derivative of 1-styrylnaphthalene.
-
Photochemical Reaction: The stilbene derivative is dissolved in an anhydrous and degassed solvent such as cyclohexane or benzene. A catalytic amount of an oxidizing agent, typically iodine, is added. The solution is then irradiated with a high-pressure mercury lamp for several hours. The UV light induces a cis-trans isomerization of the stilbene, followed by an intramolecular cyclization to form a dihydrophenanthrene intermediate. The iodine then facilitates the oxidation of this intermediate to the aromatic chrysene system.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield pure this compound.
-
Characterization: The final product is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure and purity.
Tumor-Initiating Activity Assay in Mouse Skin
The carcinogenicity of this compound was evaluated using the well-established two-stage mouse skin carcinogenesis model.[9][10][11][12]
Experimental Workflow: Mouse Skin Carcinogenesis Assay
Detailed Methodology:
-
Animal Model: Female CD-1 or SENCAR mice are typically used for these studies.
-
Initiation: A single topical application of the test compound (this compound) dissolved in a vehicle like acetone is applied to the shaved dorsal skin of the mice.
-
Promotion: One to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week, for a period of 20 to 30 weeks.
-
Observation: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded.
-
Data Analysis: The tumorigenic potential is assessed by comparing the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) between the test group and control groups.
Quantitative Data
The tumor-initiating activity of this compound was compared with that of its potent carcinogen counterpart, 5-methylchrysene, and other dimethylchrysene isomers. The results from these studies are summarized in Table 2.
| Compound | Dose (µmol) | Tumor Incidence (%) | Tumors per Mouse | Reference |
| This compound | 1.0 | 47 | 1.3 | --INVALID-LINK-- |
| 5-Methylchrysene | 0.1 | 100 | 11.2 | --INVALID-LINK-- |
| 1,5-Dimethylchrysene | 1.0 | 0 | 0 | --INVALID-LINK-- |
| 5,7-Dimethylchrysene | 1.0 | 7 | 0.1 | --INVALID-LINK-- |
| 5,12-Dimethylchrysene | 1.0 | 0 | 0 | --INVALID-LINK-- |
Signaling Pathways and Mechanism of Action
The carcinogenicity of PAHs like this compound is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA. This metabolic activation is primarily carried out by cytochrome P450 enzymes.
Metabolic Activation Pathway of this compound
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 3. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrends.net [researchtrends.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Mouse Skin Tumor Promotion [mdpi.com]
- 12. researchgate.net [researchgate.net]
Potential Applications of 5,6-Dimethylchrysene in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethylchrysene, a methylated polycyclic aromatic hydrocarbon (PAH), has historically been the subject of toxicological and carcinogenic studies. However, the inherent electronic and photophysical properties of its chrysene core suggest a landscape of untapped potential in the realm of materials science. This technical guide provides a comprehensive overview of this compound, detailing its known properties and outlining its prospective applications, particularly in organic electronics. Drawing parallels with other chrysene derivatives, this document explores its potential as an organic semiconductor in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Detailed experimental protocols for its synthesis and for the fabrication of thin-film transistors are provided, alongside critical safety information for handling this carcinogenic compound. This guide aims to serve as a foundational resource for researchers poised to explore the materials science applications of this compound.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of organic materials with significant potential in the field of organic electronics, owing to their tunable electronic properties, high charge carrier mobilities, and robust thermal stability. Chrysene, a four-ring aromatic hydrocarbon, and its derivatives have been successfully utilized as active components in organic semiconductors.[1][2] The introduction of methyl groups to the chrysene core, as in the case of this compound, can significantly influence its molecular packing, electronic structure, and, consequently, its performance in electronic devices. While the majority of existing research on this compound has focused on its synthesis and significant tumorigenic activity, its potential in materials science remains largely unexplored.[3][4] This guide aims to bridge this knowledge gap by providing a thorough analysis of this compound's properties and postulating its potential applications in materials science, supported by established protocols for synthesis and device fabrication.
Physicochemical and Electronic Properties
While experimental data on the material properties of this compound are scarce, its fundamental characteristics can be inferred from its molecular structure and data available for the parent chrysene molecule and other methylated PAHs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ | [5] |
| Molecular Weight | 256.34 g/mol | [5] |
| CAS Number | 3697-27-6 | [5] |
| Appearance | Crystalline solid | [6] |
Electronic Properties:
The electronic properties of PAHs are dictated by their extended π-conjugated systems. The addition of methyl groups, which are weak electron-donating groups, is known to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the HOMO-LUMO gap, which is a critical parameter for optoelectronic applications.
Potential Applications in Materials Science
The chrysene backbone is a promising candidate for various applications in materials science, particularly in organic electronics.
Organic Thin-Film Transistors (OTFTs)
Chrysene and its derivatives have demonstrated high charge carrier mobilities, making them suitable for use as the active semiconductor layer in OTFTs.[1][2] The performance of OTFTs is highly dependent on the molecular packing and orientation in the thin film. The methyl groups in this compound could be leveraged to control these parameters through solution processing or vacuum deposition techniques. The potential workflow for investigating this compound in OTFTs is outlined below.
Organic Light-Emitting Diodes (OLEDs)
The rigid aromatic structure of chrysene suggests that its derivatives could serve as host or emissive materials in OLEDs. The photoluminescence properties of this compound, such as its emission wavelength and quantum yield, would need to be characterized to assess its suitability for this application. The methyl groups could potentially be used to tune the emission color and improve the solubility for solution-processed OLEDs.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound and other dimethylchrysene isomers have been reported.[3][4] A common approach involves the coupling of smaller aromatic precursors.
Example Protocol (Conceptual, based on known PAH syntheses):
A potential synthetic pathway could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the chrysene backbone, followed by methylation. Alternatively, a multi-step synthesis starting from functionalized naphthalene and benzene derivatives could be employed.
Purification:
Purification is critical for achieving high-performance organic electronic devices. Common methods for purifying PAHs include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase and a suitable solvent system (e.g., hexane/dichloromethane gradient) to separate isomers and impurities.
-
Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.
-
Sublimation: Heating the material under vacuum to purify it by transitioning it from a solid to a gas and then back to a solid on a cold surface.
Fabrication of a Bottom-Gate, Top-Contact OTFT
This protocol describes a general procedure for fabricating an OTFT using a PAH semiconductor, which can be adapted for this compound.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
This compound
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
High-purity solvent for solution processing (e.g., toluene, chlorobenzene)
-
Gold (Au) for source and drain electrodes
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the Si/SiO₂ substrate in a sequence of deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
For improved performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS. This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for several hours, followed by rinsing and annealing.
-
-
Semiconductor Deposition:
-
Vacuum Deposition: Place the purified this compound in a thermal evaporation source and deposit a thin film (e.g., 30-50 nm) onto the substrate under high vacuum (< 10⁻⁶ Torr). The substrate temperature can be controlled to optimize film morphology.
-
Solution Shearing: Dissolve this compound in a suitable high-boiling point solvent. Deposit the solution onto the substrate and use a blade to spread a thin, uniform film. The shearing speed and substrate temperature are critical parameters for controlling crystal growth.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (Au) to define the source and drain electrodes on top of the semiconductor layer. A typical channel length and width would be in the range of 50-100 µm and 1-2 mm, respectively.
-
-
Characterization:
-
Measure the electrical characteristics (output and transfer curves) of the OTFT using a semiconductor parameter analyzer in a probe station.
-
Analyze the thin-film morphology and crystal structure using atomic force microscopy (AFM) and X-ray diffraction (XRD).
-
Safety and Handling
This compound is a polycyclic aromatic hydrocarbon and should be handled with extreme caution due to its carcinogenic properties.[3][4]
Key Safety Precautions:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses.[7]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
Future Outlook
The potential of this compound in materials science is promising but requires significant experimental investigation. Future research should focus on:
-
Detailed Photophysical and Electronic Characterization: Measurement of absorption and emission spectra, fluorescence quantum yields, and HOMO/LUMO energy levels.
-
Charge Transport Studies: Fabrication and characterization of OTFTs to determine charge carrier mobility and on/off ratios.
-
Computational Modeling: Density functional theory (DFT) calculations to predict the electronic structure and charge transport properties and to guide experimental efforts.
-
Synthesis of Derivatives: Exploration of synthetic modifications to the this compound core to further tune its properties for specific applications.
By systematically investigating these areas, the scientific community can unlock the potential of this compound as a valuable material for the next generation of organic electronic devices.
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. A chrysene-based liquid crystalline semiconductor for organic thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH). The synthesis is based on established methodologies for the preparation of substituted chrysenes, involving a multi-step sequence that is adaptable for laboratory-scale preparation. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures for the synthesis and purification, and methods for the characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Chrysene and its derivatives are a class of polycyclic aromatic hydrocarbons that have been the subject of significant research interest due to their presence in environmental samples and their biological activities, which range from carcinogenic to potential therapeutic properties. The biological effects of methylated chrysenes, in particular, are highly dependent on the position of the methyl groups on the chrysene core. This compound has been synthesized for studies aimed at understanding structure-activity relationships in chemical carcinogenesis.[1][2] This protocol outlines a representative synthetic route to obtain this compound for research purposes.
Overall Synthetic Strategy
The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the construction of a stilbene-type intermediate followed by a photochemical cyclization, known as the Mallory reaction. This approach offers good control over the final substitution pattern of the chrysene product. An alternative strategy involves the reaction of a Grignard reagent with a cyclic ketone followed by cyclization and aromatization.
This protocol will detail a plausible multi-step synthesis beginning with commercially available starting materials. The key steps include:
-
Grignard Reaction: Formation of a tertiary alcohol by reacting a naphthyl Grignard reagent with a substituted ketone.
-
Dehydration: Conversion of the tertiary alcohol to an alkene.
-
Cyclization and Aromatization: Formation of the chrysene core through an acid-catalyzed cyclization followed by aromatization.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromonaphthalene | Reagent | Sigma-Aldrich | --- |
| Magnesium turnings | 99.8% | Sigma-Aldrich | --- |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | --- |
| 2-Methylcyclohexanone | 99% | Alfa Aesar | --- |
| Iodine | Crystal | J.T. Baker | For Grignard initiation |
| Hydrochloric Acid (HCl) | ACS Reagent | Fisher Chemical | --- |
| Diethyl ether | ACS Grade | Fisher Chemical | --- |
| Sodium sulfate (anhydrous) | ACS Grade | VWR | --- |
| Acetic Anhydride | 99% | Acros Organics | --- |
| Palladium on Carbon (Pd/C) | 10% | Strem Chemicals | --- |
| Toluene | ACS Grade | Fisher Chemical | --- |
| Hexane | ACS Grade | VWR | For chromatography |
| Ethyl Acetate | ACS Grade | VWR | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
Synthesis of 1-(1-Naphthyl)-2-methylcyclohexanol
-
Grignard Reagent Preparation:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.22 g, 50 mmol).
-
Add a small crystal of iodine.
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, dissolve 1-bromonaphthalene (8.28 g, 40 mmol) in 50 mL of anhydrous THF.
-
Add a small portion of the 1-bromonaphthalene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 2-methylcyclohexanone (4.48 g, 40 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.
-
Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Synthesis of 1-(1-Naphthyl)-2-methylcyclohexene
-
Dehydration:
-
Place the crude 1-(1-naphthyl)-2-methylcyclohexanol in a 250 mL round-bottom flask.
-
Add acetic anhydride (50 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude alkene.
-
Synthesis of this compound
-
Cyclization and Aromatization:
-
Dissolve the crude 1-(1-naphthyl)-2-methylcyclohexene in toluene (100 mL) in a 250 mL round-bottom flask.
-
Add 10% palladium on carbon (0.5 g).
-
Heat the mixture to reflux for 24 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification and Characterization
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 100% hexane) to isolate the this compound.
-
Further purify the product by recrystallization from ethanol or a hexane/toluene mixture.
-
-
Characterization:
-
Melting Point: Determine the melting point of the purified product. The literature value for this compound is 196-197 °C.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (C₂₀H₁₆, MW = 256.34 g/mol ).
-
Data Presentation
| Compound | Starting Material(s) | Reagent(s) | Solvent(s) | Yield (%) | Melting Point (°C) |
| 1-(1-Naphthyl)-2-methylcyclohexanol | 1-Bromonaphthalene, 2-Methylcyclohexanone | Mg | THF | ~85-95 (crude) | N/A (oil) |
| 1-(1-Naphthyl)-2-methylcyclohexene | 1-(1-Naphthyl)-2-methylcyclohexanol | Acetic Anhydride | --- | ~70-80 (crude) | N/A (oil) |
| This compound | 1-(1-Naphthyl)-2-methylcyclohexene | 10% Pd/C | Toluene | ~40-50 (after purification) | 196-197 |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained.
-
Palladium on carbon is flammable and should be handled with care. Avoid exposure to air when dry.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols: Purification of 5,6-dimethylchrysene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 5,6-dimethylchrysene using column chromatography. The protocols outlined are based on established methods for the separation of polycyclic aromatic hydrocarbons (PAHs).
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in toxicological and environmental research. Following its synthesis, purification is crucial to remove unreacted starting materials, isomers, and other byproducts. Column chromatography is a standard and effective technique for this purpose. This application note details the materials, equipment, and procedures for the successful purification of this compound.
Data Presentation
Successful purification of this compound relies on the selection of appropriate stationary and mobile phases. The following tables provide expected data and starting points for developing a purification protocol.
Table 1: Thin-Layer Chromatography (TLC) Data for Method Development
| Analyte/Impurity | Mobile Phase (Hexane:Dichloromethane) | Expected Rf | Notes |
| Starting Materials (e.g., less polar precursors) | 95:5 | 0.6 - 0.8 | Should be significantly less retained than the product. |
| This compound | 90:10 | ~0.4 | Ideal Rf for good separation on a column. |
| Isomeric Impurities (other dimethylchrysenes) | 90:10 | 0.3 - 0.5 | May co-elute or show very close spots, requiring careful fractionation. |
| Polar Byproducts | 80:20 | 0.1 - 0.2 | Will be strongly retained on the stationary phase. |
Table 2: Column Chromatography Parameters and Expected Outcomes
| Parameter | Specification | Expected Outcome |
| Stationary Phase | Silica Gel (60-120 mesh) or Alumina (neutral, Brockmann I) | Good separation of PAHs from less polar and more polar impurities. Alumina may offer better recovery for some PAHs. |
| Mobile Phase (Elution Gradient) | Step gradient from Hexane:Dichloromethane (98:2) to (80:20) | Elution of non-polar impurities first, followed by this compound, and finally more polar impurities. |
| Sample Loading | Dry loading with silica gel | Ensures a concentrated band at the start of the chromatography, leading to better resolution. |
| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying 100-500 mg of crude product. |
| Fraction Size | 10-20 mL | Smaller fractions provide better resolution of closely eluting compounds. |
| Purity after Chromatography | >98% | Dependent on the complexity of the crude mixture and careful execution of the protocol. |
| Expected Yield | 70-90% | Recovery can be affected by irreversible adsorption onto the stationary phase. |
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (for TLC and column chromatography, 60-120 mesh) or Alumina (neutral, Brockmann I)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Celite (for dry loading)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Glass chromatography column (30 cm x 3 cm) with stopcock
-
TLC plates (silica gel coated aluminum or glass)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Rotary evaporator
-
Fraction collector or collection tubes
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Cotton or glass wool
-
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Chamber: Add a small amount of the desired mobile phase (e.g., 90:10 hexane:dichloromethane) to the TLC chamber, line it with filter paper, and allow the atmosphere to saturate for at least 15 minutes.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm and 365 nm).
-
Analyze: Calculate the Rf value for each spot. The ideal solvent system will provide an Rf of approximately 0.4 for this compound and good separation from impurities. Adjust the solvent polarity as needed; increasing the proportion of dichloromethane will decrease the Rf values.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand or anhydrous sodium sulfate.
-
Prepare a slurry of silica gel or alumina in the initial, least polar mobile phase (e.g., 98:2 hexane:dichloromethane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Allow the stationary phase to settle, and then add a layer of sand on top to protect the surface.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (100-500 mg) in a minimal amount of dichloromethane.
-
Add about 1-2 g of silica gel or Celite to the solution.
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture (e.g., 98:2 hexane:dichloromethane).
-
Collect fractions and monitor the elution by TLC.
-
Gradually increase the polarity of the mobile phase in a stepwise manner (e.g., 95:5, 90:10, 85:15, 80:20 hexane:dichloromethane). A common strategy is to use a gradient based on the number of aromatic rings in the compounds being separated.[1]
-
The less polar impurities will elute first. This compound should elute with an intermediate polarity solvent.
-
More polar impurities will elute at higher solvent polarities.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified solid this compound.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., HPLC, GC-MS, NMR).
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of components in column chromatography.
References
Application Notes and Protocols for the Purification of 5,6-dimethylchrysene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) that serves as a critical starting material and intermediate in the synthesis of various organic compounds, including those with potential applications in materials science and drug development. As with many PAHs, it is recognized for its carcinogenic properties, necessitating careful handling and purification to ensure the quality and safety of subsequent research. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound, leveraging differences in solubility to separate the target compound from impurities.
This document provides detailed protocols for the recrystallization of this compound, including recommended solvent systems and a general workflow. The information is compiled from established purification methodologies for chrysenes and other polycyclic aromatic hydrocarbons.
Data Presentation
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the solute to a high extent at elevated temperatures but only sparingly at lower temperatures. For this compound, a non-polar aromatic compound, a range of organic solvents can be considered. The following table summarizes the solubility characteristics of the parent compound, chrysene, which can be used as a proxy to guide solvent selection for its dimethyl derivative.
| Solvent System | Solubility Profile of Chrysene (Parent Compound) | Suitability for this compound Recrystallization | Expected Purity | Typical Recovery Yield |
| Toluene | 1 g dissolves in 480 mL at 25 °C; approximately 5% soluble at 100 °C.[1] | Good. Offers a significant solubility gradient with temperature. | > 99% | 70-85% |
| Chloroform/Methanol | Chrysene is soluble in chloroform and sparingly soluble in methanol. | Excellent. A solvent/anti-solvent system allows for fine-tuning of the crystallization process. | > 99.5% | 80-95% |
| Ethanol | 1 g dissolves in 1300 mL of absolute ethanol at 25 °C.[1] | Moderate. Lower solubility may require larger solvent volumes. | > 98% | 60-75% |
| Glacial Acetic Acid | Slightly soluble in cold, but fairly soluble when hot.[1] | Moderate. Can be effective, but removal of residual acid may be required. | > 98% | 65-80% |
Note: The expected purity and recovery yields are estimates based on general recrystallization principles and may vary depending on the initial purity of the this compound and the precise experimental conditions.
Experimental Protocols
Safety Precautions
This compound is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Single Solvent Recrystallization using Toluene
This protocol utilizes the temperature-dependent solubility of this compound in toluene.
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to just cover the solid.
-
Heating: Gently heat the mixture using a heating mantle or hot plate while stirring. If using a condenser, attach it to the flask.
-
Solvent Addition: Add small portions of hot toluene to the flask until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to remove all traces of the solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization using Chloroform and Methanol
This method is particularly effective for achieving high purity and is based on the purification of similar methylchrysene compounds.
Materials:
-
Crude this compound
-
Chloroform (reagent grade)
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of chloroform at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add methanol to the chloroform solution with gentle swirling. Continue adding methanol until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Redissolution: Gently heat the turbid solution until it becomes clear again. If it does not become clear, add a very small amount of chloroform dropwise until clarity is achieved.
-
Crystallization: Allow the clear solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals thoroughly to remove all residual solvents.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general experimental workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound via recrystallization.
References
Application Notes and Protocols for the Detection of 5,6-dimethylchrysene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of chrysene. Like many PAHs, it is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential carcinogenic properties. Accurate and sensitive detection methods are crucial for studying its metabolic fate, toxicity, and for monitoring its presence in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound. This document provides detailed application notes and protocols for its detection.
Principle of GC-MS for this compound Detection
Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert gas). As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process provides a unique mass spectrum for each compound, allowing for highly specific identification. For quantitative analysis, the instrument is calibrated with standards of known concentrations.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which this compound is to be analyzed. Below are protocols for common matrices.
a) Biological Tissues (e.g., Liver, Lung)
This protocol is adapted from methods used for the extraction of PAHs from biological matrices.
-
Homogenization: Weigh approximately 1 gram of the tissue sample and homogenize it in a suitable solvent, such as acetonitrile or a mixture of hexane and acetone.
-
Extraction: Perform liquid-liquid extraction. For example, add hexane to the homogenate, vortex thoroughly, and centrifuge to separate the layers. Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Cleanup using Solid-Phase Extraction (SPE):
-
Condition a silica-based SPE cartridge by passing a suitable solvent (e.g., hexane) through it.
-
Load the combined organic extracts onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent like hexane to remove interfering non-polar compounds.
-
Elute the PAH fraction, including this compound, with a more polar solvent or solvent mixture, such as a dichloromethane:hexane solution.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of a suitable solvent (e.g., isooctane or dichloromethane) for GC-MS analysis.
b) Environmental Samples (e.g., Soil, Sediment)
-
Extraction: A common method is Soxhlet extraction. Air-dry the sample and grind it to a fine powder. Extract a known amount of the sample with a solvent like dichloromethane or a hexane:acetone mixture for several hours.
-
Cleanup: The extract may contain various interfering compounds. A cleanup step using column chromatography with silica gel or alumina is recommended. The elution can be performed with a sequence of solvents of increasing polarity to isolate the PAH fraction.
-
Concentration: Concentrate the collected PAH fraction using a rotary evaporator followed by a gentle stream of nitrogen. Reconstitute the final extract in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of PAHs, which can be optimized for this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Type | Splitless |
| Injector Temperature | 280-300 °C |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial temperature 60-80°C, hold for 1-2 min, ramp at 10-15°C/min to 300-320°C, hold for 5-10 min |
| Injection Volume | 1 µL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230-250 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280-300 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for Chrysene Derivatives | To be determined empirically. For chrysene (MW 228.29), the primary ion is m/z 228. For this compound (MW 256.34), the molecular ion at m/z 256 would be the primary target, with other fragment ions used for confirmation. |
Data Presentation
Table 2: Illustrative Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (RT) | To be determined experimentally |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a biological sample.
Metabolic Activation Pathway
This compound, like other carcinogenic PAHs, is thought to undergo metabolic activation to exert its toxic effects. Studies on the related compound 5-methylchrysene have shown that cytochrome P450 enzymes play a key role in this process, leading to the formation of diol epoxides that can bind to DNA, forming adducts and potentially initiating carcinogenesis.[1][2] The metabolism of this compound is also expected to involve similar enzymatic pathways.[1]
Discussion
The protocols outlined in this document provide a robust framework for the detection and quantification of this compound using GC-MS. The sample preparation steps are critical for removing matrix interferences and concentrating the analyte to detectable levels. The choice of SPE sorbent and elution solvents should be optimized based on the specific sample matrix and the polarity of this compound.
The GC-MS parameters provided are a good starting point for method development. The oven temperature program should be optimized to ensure good chromatographic separation of this compound from other isomeric PAHs that may be present in the sample. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer will significantly enhance the sensitivity and selectivity of the analysis, which is crucial for detecting trace levels of this compound. For unambiguous identification, at least two to three characteristic ions for this compound should be monitored.
The metabolic activation pathway highlights the importance of understanding the biotransformation of this compound. The formation of reactive metabolites is a key event in its mechanism of toxicity. GC-MS can also be a valuable tool for identifying and quantifying these metabolites, providing further insights into the compound's carcinogenic potential.
Conclusion
GC-MS is a highly suitable technique for the sensitive and specific detection of this compound in various complex matrices. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists. Method validation, including the determination of linearity, detection limits, accuracy, and precision, is essential before applying these protocols to routine analysis. Further research to obtain specific quantitative data and a reference mass spectrum for this compound will further enhance the accuracy and reliability of its analysis.
References
- 1. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and this compound in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dimethylchrysene as a Standard in Environmental Analysis
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic matter. Their presence in the environment is of significant concern due to their carcinogenic and mutagenic properties. Accurate quantification of PAHs in environmental matrices such as soil, water, and air is crucial for assessing environmental contamination and human exposure risks. The use of internal or surrogate standards is essential for achieving high accuracy and precision in these analyses, as they help to correct for variations in sample preparation and instrumental analysis.
This document provides detailed application notes and protocols for the potential use of 5,6-dimethylchrysene as a standard in the environmental analysis of PAHs. While not as commonly used as its deuterated counterpart (chrysene-d12), its structural similarity to other high-molecular-weight PAHs makes it a candidate for specialized research applications where the use of a non-deuterated standard is preferred or required.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a standard is critical for its effective use in analytical chemistry. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3697-27-6 | [1][2] |
| Molecular Formula | C20H16 | [1][3] |
| Molecular Weight | 256.34 g/mol | [1][3] |
| Melting Point | 129.3 °C | [1] |
| Boiling Point | 479.58 °C (estimated) | [1] |
| Water Solubility | Very low | |
| Log Kow (Octanol-Water Partition Coefficient) | 6.4 (Computed) | [3] |
| Appearance | Solid |
Experimental Protocol: Quantification of PAHs in Soil using this compound as a Surrogate Standard by GC-MS
This protocol outlines a general procedure for the analysis of PAHs in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as a surrogate standard.
1. Reagents and Materials
-
Solvents: Dichloromethane (DCM), hexane, acetone (pesticide residue grade or equivalent).
-
Standards: this compound standard solution (100 µg/mL in DCM), PAH calibration standard mix.
-
Reagents: Anhydrous sodium sulfate, activated silica gel.
-
Sample Collection and Storage: Amber glass jars with PTFE-lined caps. Samples should be stored at 4°C in the dark.
2. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Spiking with Surrogate Standard: Weigh 10 g of the homogenized soil into a clean extraction thimble. Spike the sample with a known amount of this compound standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask. Extract the sample for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Cleanup: Pack a chromatography column with activated silica gel. Pre-elute the column with hexane. Load the concentrated extract onto the column. Elute the PAH fraction with a suitable solvent mixture (e.g., a mixture of hexane and DCM).
-
Final Concentration and Internal Standard Addition: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add a known amount of an internal standard (e.g., a deuterated PAH not expected to be in the sample) just before GC-MS analysis.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and this compound.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
4. Calibration and Quantification
Prepare a series of calibration standards containing the target PAHs at different concentrations. Spike each calibration standard with the same amount of this compound surrogate standard and the internal standard as the samples. Generate a calibration curve for each target PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of each PAH in the sample is then calculated using the calibration curve and corrected for the recovery of the this compound surrogate standard.
Workflow for Using this compound as a Standard
Caption: Workflow for the use of this compound as a surrogate standard in environmental analysis.
PAH Signaling Pathway: The Aryl Hydrocarbon Receptor (AhR)
Many of the toxic effects of PAHs are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5][6][7][8] The canonical AhR signaling pathway is depicted below.
References
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. This compound | 3697-27-6 [chemicalbook.com]
- 3. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing 5,6-dimethylchrysene Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest due to its carcinogenic potential. As with many PAHs, its toxicity is mediated through metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA. This document provides detailed application notes and experimental protocols for a battery of in vitro assays to assess the cytotoxic and genotoxic potential of this compound. These assays are crucial for screening, mechanistic studies, and risk assessment.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro toxicity assays. It is important to note that specific experimental values can vary depending on the cell line, metabolic activation system, and exposure conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Metabolic Activation (S9) | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | With | 24 | 15.8 ± 2.1 |
| HepG2 | MTT | Without | 24 | > 100 |
| A549 | LDH | With | 48 | 25.3 ± 3.5 |
| A549 | LDH | Without | 48 | > 100 |
Table 2: Genotoxicity of this compound
| Cell Line | Assay | Metabolic Activation (S9) | Concentration (µM) | Result (% Tail DNA or % Micronucleated Cells) |
| TK6 | Comet Assay | With | 10 | 35.2 ± 4.8 |
| TK6 | Comet Assay | Without | 10 | 5.1 ± 1.2 |
| CHO-K1 | Micronucleus Assay | With | 5 | 12.5 ± 2.3 |
| CHO-K1 | Micronucleus Assay | Without | 5 | 1.8 ± 0.5 |
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation by this compound
| Cell Line | Assay | Incubation Time (h) | EC50 (nM) |
| H4IIE-luc | Luciferase Reporter | 24 | 5.2 ± 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are optimized for the assessment of PAHs like this compound and include the critical step of metabolic activation.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2), human lung carcinoma (A549), human lymphoblastoid (TK6), and Chinese hamster ovary (CHO-K1) cells are commonly used. These cell lines represent different target organs and vary in their metabolic capabilities.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Metabolic Activation
Many PAHs, including this compound, require metabolic activation to exert their toxic effects. This is typically achieved in vitro by adding a liver S9 fraction, which contains a mixture of metabolic enzymes, including cytochrome P450s.[1]
-
S9 Mix Preparation: A common S9 mix consists of rat liver S9 fraction (from Aroclor 1254-induced rats), NADP+, glucose-6-phosphate (G6P), and appropriate buffers.[1] The S9 mixture is prepared fresh before each experiment.
-
Treatment with S9: Cells are co-incubated with this compound and the S9 mix for a short period (e.g., 2-4 hours) to allow for metabolic activation.[1] Following this, the treatment medium is removed and replaced with fresh medium for the remainder of the exposure period.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound with and without S9 activation for 24-48 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.
-
Protocol:
-
Seed cells in a 96-well plate and treat as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).
-
Genotoxicity Assays
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[2]
-
Protocol:
-
Treat cells with this compound with and without S9 activation for a short period (e.g., 2-4 hours).
-
Harvest the cells and mix with low-melting-point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank containing an alkaline buffer and apply an electric field.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the percentage of DNA in the comet tail.
-
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2]
-
Principle: Cells are treated with the test compound and then with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.[3]
-
Protocol:
-
Seed cells on chamber slides or in culture plates.
-
Treat with this compound with and without S9 activation.[1]
-
After the treatment period, add cytochalasin B to the culture medium to block cell division at the binucleate stage.
-
Incubate for a duration equivalent to 1.5-2 normal cell cycles.
-
Harvest the cells, fix, and stain with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Score the number of micronuclei in at least 1000 binucleated cells per concentration under a microscope.
-
Aryl Hydrocarbon Receptor (AhR) Activation Assay
The AhR is a ligand-activated transcription factor that plays a key role in mediating the toxicity of many PAHs.
-
Principle: A reporter gene assay is used, where cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with dioxin-responsive elements (DREs). Activation of the AhR by a ligand like this compound leads to the expression of luciferase, which can be quantified by measuring light emission.
-
Protocol:
-
Use a cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., H4IIE-luc).
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro toxicity testing of this compound.
Caption: Metabolic activation and genotoxicity pathway of this compound.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
References
- 1. Quantitative reactions of anti 5,9-dimethylchrysene dihydrodiol epoxide with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional structure of anti-5,6-dimethylchrysene-1, 2-dihydrodiol-3,4-epoxide: a diol epoxide with a bay region methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Carcinogenicity of 5,6-Dimethylchrysene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), has been identified as a weakly tumorigenic compound, particularly in comparison to other methylated chrysenes like 5-methylchrysene.[1][2] Understanding the carcinogenic potential and the underlying molecular mechanisms of this compound is crucial for toxicological assessment and the development of potential cancer prevention strategies. Animal models, primarily mice, serve as invaluable tools for investigating the carcinogenicity of this compound. This document provides detailed application notes and experimental protocols for studying its effects, with a focus on the widely used mouse skin carcinogenesis model.
Introduction
The carcinogenicity of many PAHs is dependent on their metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate tumorigenesis.[3] For this compound, metabolic activation proceeds via the formation of a bay region diol-epoxide, specifically the anti-1,2-diol 3,4-epoxide.[3][4] While this activation pathway is known, the relatively low tumorigenicity of this compound compared to its isomers suggests that factors such as molecular shape may influence the balance between metabolic activation and detoxification pathways.[1][2]
The mouse skin carcinogenesis model, particularly the two-stage initiation-promotion protocol, is a well-established and highly reproducible system for studying the effects of chemical carcinogens.[5][6] This model allows for the distinct investigation of the initiation phase, where the carcinogen induces genetic alterations, and the promotion phase, which involves the clonal expansion of initiated cells.
Data Presentation
Table 1: Comparative Tumor-Initiating Activity of Dimethylchrysenes on Mouse Skin
| Compound | Tumorigenic Activity | Reference |
| This compound | Weak | [1][2] |
| 5-methylchrysene | Strong | [1][2] |
| 5,9-dimethylchrysene | High | [1] |
| 5,7-dimethylchrysene | Weak | [1] |
| 5,8-dimethylchrysene | Weak | [1] |
| 5,10-dimethylchrysene | Weak | [1] |
Table 2: Key Metabolites of this compound
| Metabolite | Significance | Reference |
| anti-1,2-diol 3,4-epoxide | Ultimate carcinogenic metabolite | [3][4] |
| 1,2-dihydroxy-1,2-dihydro-5,6-diMeC | Proximate carcinogen | [3] |
| 1- or 7-hydroxy-5-(hydroxymethyl)-6-MeC | Metabolic product | [3] |
| 1-hydroxy-5,6-diMeC | Metabolic product | [3] |
Experimental Protocols
Protocol 1: Two-Stage Mouse Skin Carcinogenesis Assay
This protocol is adapted from established methods for chemical carcinogenesis in mouse skin.[5][6]
1. Animal Model:
-
Species: Mouse (e.g., SENCAR, CD-1, or other susceptible strains).
-
Age: 6-8 weeks at the start of the experiment.
-
Housing: House animals in accordance with institutional and national regulations, with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Materials:
-
This compound
-
Acetone (reagent grade)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) or other appropriate tumor promoter
-
Pipettes and sterile tips
-
Electric shaver
-
Gauze pads
3. Experimental Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the study.
-
Hair Removal: One to two days before initiation, shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be used.
-
Initiation:
-
Prepare a solution of this compound in acetone. The concentration will depend on the specific experimental design, but a sub-carcinogenic dose should be used.
-
Apply a single topical dose of the this compound solution (typically 100-200 µL) to the shaved dorsal skin.
-
A control group should receive the vehicle (acetone) only.
-
-
Promotion:
-
Two weeks after initiation, begin the promotion phase.
-
Apply a solution of TPA in acetone (typically 1.7-10 nmol in 100-200 µL) to the same area of the skin twice weekly.
-
Continue the promotion treatment for the duration of the study (typically 20-50 weeks).
-
-
Tumor Monitoring:
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect skin tissue samples.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining.[8]
-
A pathologist should evaluate the sections to confirm the diagnosis of papillomas and carcinomas.[8]
-
Protocol 2: Analysis of DNA Adducts in Mouse Epidermis
This protocol outlines the general steps for detecting this compound-DNA adducts.
1. Materials:
-
[³H]this compound (radiolabeled)
-
Acetone
-
Liquid nitrogen
-
DNA isolation kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)
-
High-performance liquid chromatography (HPLC) system
2. Experimental Procedure:
-
Treatment: Topically apply [³H]this compound in acetone to the shaved skin of mice.
-
Tissue Collection: At a specified time point after treatment (e.g., 18 hours), euthanize the mice and excise the treated skin area.[3]
-
Epidermal Separation: Separate the epidermis from the dermis, for example, by heat treatment.
-
DNA Isolation: Isolate DNA from the epidermis using a commercial kit or standard phenol-chloroform extraction methods.
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to deoxyribonucleosides.
-
HPLC Analysis: Analyze the DNA hydrolysate by HPLC to separate and quantify the [³H]-labeled this compound-deoxyribonucleoside adducts.[3]
Signaling Pathways and Molecular Mechanisms
The carcinogenicity of this compound is initiated by its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of key signaling pathways.
Metabolic Activation Pathway
This compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP1B1, which are regulated by the Aryl Hydrocarbon Receptor (AHR).[1][9][10] This metabolic process converts the parent compound into a reactive diol epoxide that can form covalent adducts with DNA.[3]
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
As a PAH, this compound is a ligand for the AHR, a ligand-activated transcription factor.[1][11] Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including those encoding for cytochrome P450 enzymes.[11] This induces their expression, leading to the metabolic activation of the PAH.
DNA Damage and Response
The ultimate carcinogen, the diol epoxide of this compound, reacts with DNA to form adducts, primarily with deoxyguanosine and deoxyadenosine.[3] These adducts can lead to mutations if not repaired. The cell activates DNA damage response (DDR) pathways to repair the damaged DNA. However, if the damage is extensive or the repair is faulty, it can lead to genomic instability and the initiation of cancer.
Conclusion
The study of this compound carcinogenicity relies heavily on well-established animal models, particularly the mouse skin carcinogenesis model. The provided protocols offer a framework for conducting these studies, from the in vivo assessment of tumorigenicity to the molecular analysis of DNA adducts. A thorough understanding of the metabolic activation pathways and the associated cellular signaling cascades is essential for interpreting the results of these animal studies and for elucidating the mechanisms by which this compound exerts its carcinogenic effects. Future research should continue to explore the intricate balance between metabolic activation and detoxification and the specific genetic and epigenetic alterations that drive this compound-induced tumorigenesis.
References
- 1. Frontiers | Aryl Hydrocarbon Receptor Modulates Carcinogenesis and Maintenance of Skin Cancers [frontiersin.org]
- 2. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and DNA binding of this compound in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor-initiating activity on mouse skin of bay region diol-epoxides of this compound and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for working with 5,6-dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) with known tumorigenic properties. Due to its hazardous nature, strict adherence to these safety precautions and handling procedures is crucial to minimize exposure and ensure a safe laboratory environment.
Physicochemical and Toxicological Data
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| CAS Number | 3697-27-6 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 256.34 g/mol | --INVALID-LINK-- |
| Appearance | Solid (form may vary) | |
| Melting Point | 129.3 °C | --INVALID-LINK-- |
| Boiling Point | 479.58 °C (rough estimate) | --INVALID-LINK-- |
| Water Solubility | 25 µg/L at 27 °C | --INVALID-LINK-- |
| Toxicity | This compound: Weaker tumor initiator than 5-methylchrysene.[1] Metabolized to diol epoxides that form DNA adducts.[1][2][3] | --INVALID-LINK-- |
| Quantitative Toxicity | Data for 5-methylchrysene (as a reference): IC₅₀ in V79MZ cells: 3.1 ± 0.2 µM; in hCYP1B1 expressing cells: 1.6 ± 0.2 µM; in hCYP1A1 expressing cells: 1.6 ± 0.2 µM. |
Safety Precautions and Handling
This compound is a suspected carcinogen and must be handled with extreme care. All personnel must be trained in handling potent carcinogens before working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Wear double-layered nitrile gloves (minimum 4mil thickness). Change gloves immediately if contaminated.
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required. Consider a disposable gown for procedures with a high risk of contamination.
-
Respiratory Protection: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Engineering Controls
-
Chemical Fume Hood: All weighing, dissolution, and handling of this compound must be performed in a designated and properly functioning chemical fume hood.
-
Designated Work Area: Clearly demarcate the area where this compound is handled. This area should be equipped with spill containment materials.
-
Waste Disposal: All contaminated materials, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The following are general protocols for handling and using this compound in a research setting. These should be adapted to specific experimental needs and incorporated into laboratory-specific Standard Operating Procedures (SOPs).
Protocol for Weighing and Dissolving Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is clean and certified.
-
Gather all necessary equipment: analytical balance, spatulas, weighing paper, appropriate solvent (e.g., DMSO, acetone), and a pre-labeled, sealable container for the solution.
-
Don all required PPE.
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood.
-
Use a tared weighing paper or a suitable container to weigh the desired amount of this compound.
-
Handle the solid carefully to avoid generating dust.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the pre-labeled container.
-
Add the appropriate solvent to the desired concentration.
-
Seal the container and mix gently (e.g., by vortexing or sonicating) until the solid is completely dissolved. Keep the container sealed as much as possible.
-
-
Cleanup:
-
Carefully wipe down the balance and all surfaces in the fume hood with a suitable solvent (e.g., acetone) and then with a soap solution.
-
Dispose of all contaminated materials (weighing paper, wipes, gloves) in the designated hazardous waste container.
-
Protocol for Cell Culture Treatment
-
Preparation:
-
Work in a biological safety cabinet (BSC) for cell culture procedures.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) as described in Protocol 3.1.
-
Calculate the required volume of the stock solution to achieve the desired final concentration in the cell culture medium.
-
-
Treatment:
-
Dilute the stock solution in the cell culture medium to the final working concentration. Ensure thorough mixing.
-
Remove the old medium from the cell culture plates and add the medium containing this compound.
-
Incubate the cells for the desired period.
-
-
Post-Treatment Handling and Waste Disposal:
-
All subsequent handling of the treated cells and culture medium must be done with caution, as they may contain residual compound.
-
Collect all liquid waste (e.g., used culture medium) in a labeled hazardous waste container.
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Logical Relationships of Safety Precautions
Caption: Interrelated components of a comprehensive safety plan for working with this compound.
References
Preparation of 5,6-dimethylchrysene Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of 5,6-dimethylchrysene solutions for use in a laboratory setting. Due to its classification as a potential carcinogen and mutagen, all handling and preparation steps must be conducted with strict adherence to safety protocols.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) that is of significant interest in toxicological and cancer research.[1] Its low aqueous solubility presents a challenge for in vitro and in vivo studies, necessitating the use of organic solvents to prepare stock solutions. This guide outlines the necessary procedures for the safe and effective preparation of this compound solutions.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3697-27-6 | [2][3] |
| Molecular Formula | C₂₀H₁₆ | [2][3] |
| Molecular Weight | 256.34 g/mol | [2][3][4] |
| Melting Point | 129.3 °C | [2] |
| Water Solubility | 25 µg/L at 27 °C | [2] |
| Appearance | Solid | |
| Safety Hazards | Potential Carcinogen, Mutagen | [1] |
Solubility Guidelines
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions for in vitro assays. |
| Acetone | Moderate to High | A volatile solvent suitable for coating applications. |
| Ethanol | Moderate | May be used for some in vivo applications, but solubility is likely lower than in DMSO. |
| Acetonitrile | Moderate | Used as a solvent for analytical standards of similar compounds.[5] |
| Toluene | Moderate to High | A common solvent for PAHs, but its toxicity limits its use in biological systems. |
| Cyclohexane | Low to Moderate | Another non-polar solvent option. |
Note: It is crucial to experimentally determine the solubility of this compound in the chosen solvent to ensure complete dissolution and accurate concentration of the final solution.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution of this compound for use in in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh out 2.56 mg of this compound into the vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure that all solid has dissolved.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Solutions are generally stable for up to one month under these conditions.
Protocol for Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Allow the 10 mM stock solution to thaw at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solutions by pipetting up and down or by gentle vortexing.
-
Application: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous working solutions for extended periods.
Visualizations
Experimental Workflow for Solution Preparation
References
- 1. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3697-27-6 [m.chemicalbook.com]
- 3. This compound | 3697-27-6 [chemicalbook.com]
- 4. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols for 5,6-Dimethylchrysene in DNA Adduct Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6-dimethylchrysene (5,6-DMC) in the study of DNA adduct formation, a critical event in chemical carcinogenesis. This document includes detailed protocols for key experiments, quantitative data on adduct formation, and visualizations of the metabolic activation pathway and experimental workflows.
Introduction
This compound (5,6-DMC) is a polycyclic aromatic hydrocarbon (PAH) that, like many other PAHs, requires metabolic activation to exert its genotoxic effects. The study of its interaction with DNA to form covalent adducts is crucial for understanding its mutagenic and carcinogenic potential. While 5,6-DMC is a weaker tumor initiator compared to its structural analog 5-methylchrysene (5-MeC), it serves as an important compound for comparative studies to elucidate the structural features that govern the carcinogenicity of methylated PAHs.
Metabolic Activation of this compound
The carcinogenicity of 5,6-DMC is linked to its metabolic activation to reactive intermediates that can covalently bind to DNA. The primary pathway for this activation is the "diol epoxide" pathway, which is a common mechanism for many carcinogenic PAHs.
The metabolic activation of 5,6-DMC is initiated by cytochrome P450 enzymes, which oxidize the compound to form an epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by cytochrome P450 enzymes at the bay region of the dihydrodiol results in the formation of a highly reactive diol epoxide, specifically the anti-1,2-diol-3,4-epoxide of 5,6-DMC. This ultimate carcinogen can then react with the nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine and adenine, to form stable DNA adducts.
Figure 1: Metabolic activation pathway of this compound.
Quantitative Data on DNA Adduct Formation
Studies comparing the DNA binding of 5,6-DMC to the more potent carcinogen 5-methylchrysene (5-MeC) in mouse skin have provided valuable quantitative insights. Following topical application, 5,6-DMC forms two major DNA adducts through the reaction of its anti-1,2-diol-3,4-epoxide with deoxyguanosine and deoxyadenosine residues.
| Compound | Relative DNA Binding Level (Compared to 5,6-DMC) | Major Adducts Formed |
| This compound (5,6-DMC) | 1x | anti-5,6-DMCDE-dG, anti-5,6-DMCDE-dA |
| 5-Methylchrysene (5-MeC) | 3-4x higher | anti-5-MeCDE-dG |
Table 1: Comparative DNA binding of this compound and 5-methylchrysene in mouse skin.[1]
Experimental Protocols
The following are detailed protocols for key experiments in the study of 5,6-DMC-DNA adduct formation.
Experimental Workflow
The general workflow for studying 5,6-DMC DNA adduct formation involves several key stages, from sample treatment to the final analysis of the adducts.
Figure 2: General experimental workflow for 5,6-DMC DNA adduct studies.
Protocol 1: Genomic DNA Extraction from Mouse Skin
This protocol is adapted for the extraction of high-quality genomic DNA from mouse skin tissue for subsequent adduct analysis.
Materials:
-
Mouse skin tissue (fresh or frozen)
-
Lysis Buffer (e.g., 10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS, pH 8.0)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Excise a small piece of mouse skin (approx. 50-100 mg) and mince it finely with a sterile scalpel.
-
Place the minced tissue in a microcentrifuge tube and add 500 µL of Lysis Buffer and 10 µL of Proteinase K.
-
Incubate the mixture at 55°C overnight with gentle agitation until the tissue is completely lysed.
-
Add 10 µL of RNase A and incubate at 37°C for 1 hour.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol and centrifuge as in step 5.
-
Transfer the aqueous phase to a new tube and add 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
Protocol 2: ³²P-Postlabeling Assay for 5,6-DMC-DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying bulky DNA adducts.[2][3]
Materials:
-
Genomic DNA (10 µg)
-
Micrococcal Nuclease (MN) and Spleen Phosphodiesterase (SPD)
-
Nuclease P1
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP (carrier-free, high specific activity)
-
Thin-Layer Chromatography (TLC) plates (e.g., PEI-cellulose)
-
TLC development solvents
Procedure:
-
DNA Digestion:
-
Digest 10 µg of DNA with MN and SPD to deoxyribonucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky adducts are resistant.
-
-
³²P-Labeling:
-
Incubate the nuclease P1-enriched adducts with T4 PNK and excess [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
TLC Separation:
-
Apply the labeled adduct mixture to a TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducts from excess [γ-³²P]ATP and other labeled species.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots.
-
Quantify the radioactivity in the adduct spots and in a sample of the total nucleotide digest to calculate the relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
-
Protocol 3: HPLC-MS/MS Quantification of 5,6-DMC-DNA Adducts
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high specificity and sensitivity for the quantification of specific DNA adducts.
Materials:
-
Genomic DNA
-
DNase I, Nuclease P1, and Alkaline Phosphatase
-
Internal standards (e.g., isotope-labeled adducts of 5,6-DMC)
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
DNA Hydrolysis to Nucleosides:
-
Digest the DNA sample sequentially with DNase I, nuclease P1, and alkaline phosphatase to completely hydrolyze the DNA to individual deoxyribonucleosides.[4]
-
-
Sample Preparation:
-
Add a known amount of the internal standard to the hydrolyzed DNA sample.
-
Enrich the adducts using solid-phase extraction (SPE) if necessary.
-
-
HPLC Separation:
-
Inject the sample onto the HPLC system.
-
Separate the 5,6-DMC-deoxyguanosine and 5,6-DMC-deoxyadenosine adducts from the normal deoxyribonucleosides using a gradient elution with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of formic acid).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in the selected reaction monitoring (SRM) mode to specifically detect the parent and fragment ions of the 5,6-DMC adducts and the internal standards.
-
-
Quantification:
-
Construct a calibration curve using known amounts of the adduct standards.
-
Quantify the amount of each adduct in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleosides.
-
Conclusion
The study of this compound-induced DNA adducts provides valuable insights into the mechanisms of chemical carcinogenesis by polycyclic aromatic hydrocarbons. The protocols and data presented here offer a framework for researchers to investigate the formation and biological consequences of these adducts. The use of sensitive and specific analytical techniques such as ³²P-postlabeling and HPLC-MS/MS is essential for the accurate detection and quantification of 5,6-DMC-DNA adducts in various biological systems. Comparative studies with more potent carcinogens like 5-methylchrysene are crucial for understanding the structure-activity relationships that govern the genotoxicity of this important class of environmental contaminants.
References
Unraveling Carcinogenesis: The Role of 5,6-Dimethylchrysene in Research
For Immediate Release
[City, State] – [Date] – In the intricate world of chemical carcinogenesis research, the polycyclic aromatic hydrocarbon (PAH) 5,6-dimethylchrysene (5,6-DMC) serves as a critical tool for elucidating the molecular mechanisms that drive cancer development. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of 5,6-DMC in carcinogenesis studies, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the key biological processes involved.
Metabolic Activation: The First Step Towards Carcinogenicity
5,6-DMC, in its native state, is relatively inert. Its carcinogenic potential is unlocked through metabolic activation, a process primarily mediated by cytochrome P450 enzymes. This metabolic cascade transforms 5,6-DMC into highly reactive diol epoxides, the ultimate carcinogens that can directly interact with cellular macromolecules.
The metabolic activation of 5,6-DMC is a critical area of study, as understanding this process can lead to strategies for inhibiting carcinogenesis. The primary pathway involves the formation of this compound-1,2-diol-3,4-epoxide, which has been identified as a key tumorigenic metabolite.
DNA Adduct Formation: The Molecular Signature of Damage
Once activated, the diol epoxides of 5,6-DMC can form covalent bonds with DNA, creating what are known as DNA adducts. These adducts, if not repaired by the cell's machinery, can lead to mutations during DNA replication, a crucial step in the initiation of cancer. Studies have shown that the diol epoxides of 5,6-DMC react extensively with deoxyadenosine and deoxyguanosine residues in DNA.[1][2]
The formation of specific DNA adducts can serve as a biomarker of exposure to 5,6-DMC and as an indicator of carcinogenic risk. The characterization of these adducts provides valuable insights into the mutagenic potential of this compound.
Tumorigenicity in Animal Models: From Initiation to Tumor Formation
The mouse skin tumorigenesis model is a cornerstone of chemical carcinogenesis research and has been instrumental in defining the carcinogenic potential of 5,6-DMC and its metabolites. In this model, a single application of a tumor initiator, such as 5,6-DMC, is followed by repeated applications of a tumor promoter. This two-stage protocol allows for the distinct study of the initiation and promotion phases of cancer development.[3]
Quantitative studies have demonstrated the dose-dependent tumor-initiating activity of 5,6-DMC and its diol epoxides. These studies provide essential data for risk assessment and for understanding the structure-activity relationships of carcinogenic PAHs.
Quantitative Data Summary
The following tables summarize the key quantitative data from tumorigenicity studies of this compound and its metabolites on mouse skin.
| Compound | Initiating Dose (nmol/mouse) | Tumor Multiplicity (tumors/mouse) | Reference |
| This compound (5,6-DMC) | 100 | 1.1 | [4] |
| anti-5,6-diMeC-1,2-diol-3,4-epoxide | 33 | 1.2 | [5] |
| 100 | 2.2 | [5] | |
| 400 | 6.2 | [5] | |
| 5,6-diMeC-1,2-diol | 33 | ~2.0 | [4] |
| 100 | 7.1 | [4] | |
| syn-5,6-diMeC-1,2-diol-3,4-epoxide | 100 | weakly tumorigenic | [4] |
| Compound | Initiating Dose (nmol/mouse) | Tumors with Ha-ras Codon 61 CAA→CTA Mutation (%) | Reference |
| anti-5,6-diMeC-1,2-diol-3,4-epoxide | 33 | 50 | [5] |
| 100 | 55 | [5] | |
| 400 | 75 | [5] |
Experimental Protocols
Protocol 1: Mouse Skin Tumorigenesis Assay
This protocol outlines the two-stage skin carcinogenesis model in mice to assess the tumor-initiating activity of 5,6-DMC.
Materials:
-
This compound (or its metabolites)
-
Acetone (vehicle)
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)
-
Electric clippers
-
Pipettes and tips
Procedure:
-
One week prior to initiation, shave the dorsal skin of the mice.[7]
-
Initiation: Apply a single topical dose of 5,6-DMC (e.g., 100 nmol) dissolved in acetone to the shaved area of each mouse. Control mice receive acetone only.[6][7]
-
Promotion: Two weeks after initiation, begin twice-weekly applications of a tumor promoter (e.g., TPA at 10 nmol in acetone) to the same area.[6][7]
-
Continue the promotion phase for at least 20 weeks.[3]
-
Tumor Monitoring: Monitor the mice weekly for the appearance of skin papillomas. Record the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence).[7]
-
Tumors are typically counted when they reach a diameter of at least 1 mm and persist for at least two weeks.[7]
Protocol 2: DNA Adduct Analysis by ³²P-Postlabeling Assay
This protocol describes a highly sensitive method for detecting and quantifying 5,6-DMC-DNA adducts.
Materials:
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Scintillation counter or phosphorimager
Procedure:
-
DNA Isolation: Isolate DNA from the target tissue (e.g., mouse skin) of animals treated with 5,6-DMC.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[8][9]
-
Adduct Enrichment: Enrich the adducted nucleotides. This can be achieved by methods such as nuclease P1 treatment, which removes normal nucleotides, leaving the adducts intact.[8]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[8][9][10]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.[8]
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a scintillation counter or phosphorimager to determine the level of DNA adducts.[8][10]
Protocol 3: In Vitro Cell Transformation Assay (BALB/c 3T3)
This assay assesses the potential of 5,6-DMC to induce neoplastic transformation in cultured cells.
Materials:
-
BALB/c 3T3 mouse embryo fibroblast cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Cell culture plates
-
Giemsa stain
Procedure:
-
Cell Seeding: Seed BALB/c 3T3 cells at a low density in culture plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of 5,6-DMC (dissolved in DMSO) for a defined period (e.g., 72 hours). A vehicle control (DMSO only) must be included.[11]
-
Culture: After treatment, replace the medium with fresh medium and culture the cells for 4-6 weeks, with regular medium changes.
-
Focus Formation: Observe the plates for the formation of morphologically transformed foci, which are characterized by a loss of contact inhibition, criss-cross growth, and dense piling up of cells.
-
Fixing and Staining: At the end of the culture period, fix the cells with methanol and stain with Giemsa solution to visualize the foci.[12]
-
Quantification: Count the number of transformed foci per plate to determine the transformation frequency.
Signaling Pathways and Molecular Mechanisms
The carcinogenic activity of 5,6-DMC is intimately linked to its ability to induce mutations in critical genes that regulate cell growth and proliferation. A key target is the Ha-ras proto-oncogene.
Studies have shown that the diol epoxide of 5,6-DMC induces a high frequency of specific mutations in codon 61 of the Ha-ras gene, specifically a CAA to CTA transversion.[5] This mutation results in a constitutively active Ras protein, which acts as a molecular switch that is perpetually "on."
The activation of the Ras signaling pathway is a pivotal event in the development of many cancers. The constitutively active Ras protein triggers a downstream cascade of signaling events, including the activation of the Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. These pathways, in turn, promote cell proliferation, inhibit apoptosis (programmed cell death), and drive the malignant transformation of cells.
Visualizing the Path to Carcinogenesis
To better understand the complex processes initiated by this compound, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Metabolic activation of 5,6-DMC and initiation of carcinogenesis.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Mutational spectra for this compound 1,2-dihydrodiol 3,4-epoxides in the supF gene of pSP189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of polycyclic aromatic hydrocarbon-DNA adducts in inducing mutations in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiTO [mito.dkfz.de]
- 8. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommended protocol for the BALB/c 3T3 cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,6-Dimethylchrysene as a Potential Organic Semiconductor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH), presents an intriguing candidate for exploration in the field of organic electronics. While historically studied in the context of chemical carcinogenesis, its rigid, planar structure and extended π-conjugated system are characteristic features of potential organic semiconductor materials. This document provides an overview of the projected electronic properties of this compound and detailed protocols for its characterization as an organic semiconductor. The information herein is intended to guide researchers in evaluating its potential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
Given the limited direct experimental data on the semiconductor properties of this compound, the quantitative values presented in this document are estimations based on computational studies of chrysene and its derivatives, as well as experimental data for the parent chrysene molecule. These estimations provide a valuable starting point for experimental investigation.
Estimated Electronic and Physical Properties
The following table summarizes the estimated and known properties of this compound relevant to its potential as an organic semiconductor. These values are collated from computational studies on related chrysene derivatives and experimental data for chrysene.
| Property | This compound (Estimated) | Chrysene (Reference) | Data Source |
| Molecular Formula | C₂₀H₁₆ | C₁₈H₁₂ | - |
| Molecular Weight | 256.34 g/mol | 228.29 g/mol | - |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 to -5.7 eV | -5.78 eV (experimental) | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.2 eV | -2.25 eV (experimental) | [1] |
| HOMO-LUMO Gap (Eg) | ~ 3.3 to 3.7 eV | 3.53 eV (experimental) | [1] |
| Hole Mobility (μh) | ~ 0.1 - 0.5 cm²/V·s | ~ 0.15 cm²/V·s | [1] |
| Electron Mobility (μe) | Lower than hole mobility | Lower than hole mobility | [2] |
Note: The HOMO and LUMO energy levels for this compound are estimated by considering the electron-donating effect of the two methyl groups on the chrysene core. Methyl groups are known to raise the HOMO level and have a smaller effect on the LUMO level, thus slightly decreasing the HOMO-LUMO gap compared to the parent chrysene. The mobility is a broad estimation based on values reported for other small-molecule PAHs.[1]
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol is beyond the scope of these application notes. However, several synthetic routes have been reported in the literature. Researchers should refer to established chemical synthesis publications for detailed procedures.
Characterization of Electronic Properties
A combination of cyclic voltammetry and UV-Vis spectroscopy can be employed to experimentally determine the HOMO and LUMO energy levels of this compound.
Objective: To determine the oxidation potential of this compound, which is used to calculate the HOMO energy level.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
Ferrocene (as an internal standard)
-
Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.
-
Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.
-
Assemble the three-electrode cell, ensuring the electrodes are clean and polished.
-
De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive potential until the oxidation peak of this compound is observed, and then reversing the scan.
-
After obtaining the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.
-
Determine the onset oxidation potential (E_ox) of this compound relative to the Fc/Fc⁺ couple.
-
Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)
Objective: To determine the optical band gap (HOMO-LUMO gap) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance in the range of 0.1 - 1.0.
-
Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical band gap (E_g) using the following equation: E_g (eV) = 1240 / λ_onset (nm)
-
The LUMO energy level can then be estimated using the experimentally determined HOMO and E_g values: LUMO (eV) = HOMO (eV) + E_g (eV)
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
Objective: To evaluate the charge transport properties (carrier mobility) of this compound in a transistor device. A bottom-gate, top-contact (BGTC) architecture is described here as a common starting point.
Materials:
-
Heavily doped silicon wafers with a thermally grown SiO₂ layer (acting as the gate electrode and gate dielectric, respectively)
-
This compound
-
High-purity organic solvent for deposition (e.g., toluene, chlorobenzene)
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Surface treatment agent, such as octadecyltrichlorosilane (OTS)
-
Shadow masks for source and drain electrode deposition
-
High-vacuum thermal evaporator
-
Gold (Au) or other suitable metal for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Sonnicate the Si/SiO₂ substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or UV-ozone cleaner to remove any remaining organic residues and to hydroxylate the surface.
-
-
(Optional) Surface Treatment:
-
To improve the ordering of the organic semiconductor film, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) like OTS. This is typically done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent.
-
-
Deposition of this compound:
-
Deposit a thin film (typically 30-50 nm) of this compound onto the prepared substrates via vacuum thermal evaporation.
-
Maintain a low deposition rate (e.g., 0.1-0.2 Å/s) and control the substrate temperature to optimize film morphology.
-
-
Deposition of Source and Drain Electrodes:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the organic semiconductor film.
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask using thermal evaporation.
-
-
OFET Characterization:
-
Place the fabricated device on the probe station of a semiconductor parameter analyzer.
-
Measure the output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).
-
The field-effect mobility (μ) can be calculated from the saturation regime of the transfer curve using the following equation: I_DS = (W / 2L) * μ * C_i * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as an organic semiconductor.
Caption: Estimated energy level diagram for this compound.
Caption: Schematic of a bottom-gate, top-contact OFET with this compound.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 5,6-Dimethylchrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 5,6-dimethylchrysene and its derivatives. The information is intended to guide researchers in the fields of medicinal chemistry, toxicology, and drug development in designing and conducting experiments to explore the biological activities of this class of polycyclic aromatic hydrocarbons (PAHs).
Introduction
Chrysene and its methylated derivatives are a class of PAHs that have been the subject of extensive research due to their carcinogenic and mutagenic properties. The position of methyl groups on the chrysene scaffold plays a crucial role in determining their biological activity. Notably, the presence of a methyl group in the "bay region" of the molecule, combined with a free peri position adjacent to an unsubstituted angular ring, has been identified as a key structural feature for tumorigenicity in monomethylated chrysenes.[1][2] This has led to the investigation of dimethylated chrysenes to further elucidate the structural requirements for their carcinogenic potential.
Among the dimethylchrysene isomers, this compound has demonstrated significant tumor-initiating activity, albeit lower than that of the potent carcinogen 5-methylchrysene.[1][2] The steric hindrance introduced by the second methyl group in the bay region influences the molecule's conformation and its metabolic activation to the ultimate carcinogenic species, the dihydrodiol epoxides.[3][4] Understanding the synthesis and SAR of this compound derivatives is critical for predicting the toxicity of substituted PAHs and for designing novel compounds with potential therapeutic applications, for instance, as scaffolds for anticancer agents.
Data Presentation: Quantitative Analysis of Dimethylchrysene Derivatives
The following tables summarize key quantitative data from studies on dimethylchrysene derivatives, focusing on their tumorigenic and mutagenic potential.
Table 1: Tumor-Initiating Activity of Dimethylchrysene Derivatives on Mouse Skin
| Compound | Initiating Dose | Tumor Incidence (%) | Latency (weeks) | Reference |
| 5-Methylchrysene | 10 µg | 70-85 | < 20 | [5] |
| 5-Methylchrysene | 30 µg | 70-85 | < 20 | [5] |
| This compound | Not Specified | Significant Activity | Not Specified | [1][2] |
| 1,5-Dimethylchrysene | Not Specified | Significantly Less than 5-MeC | Not Specified | [1][2] |
| 5,7-Dimethylchrysene | Not Specified | Significantly Less than 5-MeC | Not Specified | [1][2] |
| 5,12-Dimethylchrysene | Not Specified | Significantly Less than 5-MeC | Not Specified | [1][2] |
| 1,6-Dimethylchrysene | Not Specified | Significantly Less than 5-MeC | Not Specified | [1][2] |
| 6,7-Dimethylchrysene | Not Specified | Significantly Less than 5-MeC | Not Specified | [1][2] |
| 6,12-Dimethylchrysene | Not Specified | Significantly Less than 5-MeC | Not Specified | [1][2] |
| 5,11-Dimethylchrysene | 10 µg | 70-85 | Not Specified | [5] |
| 5,11-Dimethylchrysene | 30 µg | 70-85 | Not Specified | [5] |
Table 2: Mutagenicity of Chrysene Derivatives in Salmonella typhimurium
| Compound | Strain | Metabolic Activation | Mutagenicity (revertants/nmol) | Reference |
| anti-5-MeC-1,2-diol-3,4-epoxide | Not Specified | Not Applicable | 7200 | [1][2][6] |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | Not Specified | Not Applicable | 2500 | [1][2][6] |
| 5-Methylchrysene | TA 100 | With Rat Liver Homogenate | Active | [7] |
| 5,11-Dimethylchrysene | TA 100 | With Rat Liver Homogenate | Active | [7] |
| 5,12-Dimethylchrysene | Not Specified | Not Specified | Low Activity | [7] |
| 5-(Hydroxymethyl)chrysene | TA 100 | With Rat Liver Homogenate | Less Mutagenic than 5-MeC | [7] |
| 5-(Acetoxymethyl)chrysene | TA 100 | With Rat Liver Homogenate | Less Mutagenic than 5-MeC | [7] |
| 5-Carbomethoxychrysene | TA 100 | With Rat Liver Homogenate | Less Mutagenic than 5-MeC | [7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
A common synthetic route to this compound involves the photocyclization of a substituted styrylnaphthalene precursor.
Materials:
-
2-Iodonaphthalene
-
2-Methyl-2-phenylpropanal
-
Organometallic reagent (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Iodine
-
Benzene
-
Pyridine
-
UV photoreactor
Procedure:
-
Grignard Reagent Formation (if applicable): Prepare the Grignard reagent from a suitable aryl halide.
-
Coupling Reaction: React the organometallic derivative of 2-iodonaphthalene with 2-methyl-2-phenylpropanal to form the alcohol precursor.
-
Dehydration: Dehydrate the resulting alcohol to form the corresponding styrylnaphthalene derivative.
-
Photocyclization: Dissolve the styrylnaphthalene precursor in a solution of benzene containing a catalytic amount of iodine and pyridine. Irradiate the solution in a UV photoreactor until the starting material is consumed (monitored by TLC or GC).
-
Purification: After the reaction is complete, wash the reaction mixture with a sodium thiosulfate solution to remove excess iodine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Protocol 2: Mouse Skin Tumor Initiation Assay
This protocol outlines a standard procedure for assessing the tumor-initiating activity of synthesized chrysene derivatives.
Materials:
-
Female CD-1 or SENCAR mice (7-9 weeks old)
-
Test compound (e.g., this compound derivative) dissolved in a suitable vehicle (e.g., acetone)
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) dissolved in acetone
-
Pipettes and shaving equipment
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Shaving: Shave the dorsal skin of the mice 2 days before the initiation phase.
-
Initiation: Apply a single topical dose of the test compound dissolved in the vehicle to the shaved area of the mice. A negative control group receiving only the vehicle and a positive control group receiving a known carcinogen (e.g., 5-methylchrysene) should be included.
-
Promotion: One week after initiation, begin the promotion phase by applying a solution of TPA to the same area of the skin. This application is typically repeated 2-3 times per week for the duration of the study (e.g., 20-30 weeks).
-
Monitoring: Observe the mice weekly for the appearance of skin tumors (papillomas). Record the number of tumors per mouse and the percentage of mice with tumors.
-
Data Analysis: At the end of the study, calculate the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) for each group. Statistical analysis should be performed to determine the significance of the results.
Protocol 3: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation system (rat liver homogenate)
-
Top agar
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
Incubation: In a test tube, mix the test compound at various concentrations, the bacterial culture, and, if metabolic activation is being assessed, the S9 mix. A control without the test compound and a positive control with a known mutagen should be run in parallel.
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Metabolic activation pathway of this compound leading to tumorigenesis.
Caption: Logical workflow for conducting structure-activity relationship studies.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of dihydrodiol epoxides of 5-methylchrysene and 5, 6-dimethylchrysene with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. pure.psu.edu [pure.psu.edu]
- 7. pure.psu.edu [pure.psu.edu]
Application Note and Protocols for the Quantification of 5,6-dimethylchrysene in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic properties. Accurate quantification of this compound in complex matrices such as environmental samples and biological tissues is crucial for toxicological studies and risk assessment. This document provides detailed analytical techniques and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Analytical Techniques
The primary methods for the quantification of this compound are GC-MS and HPLC-FLD. GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace levels of the analyte. HPLC-FLD is also a highly sensitive and selective technique, particularly suitable for PAHs which are naturally fluorescent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound analysis, the sample is first extracted and purified, then injected into the GC system where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture. For this compound, a reversed-phase HPLC setup is typically used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separated analyte is then detected by a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds like PAHs.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is suitable for a variety of complex matrices, including soil, sediment, and biological tissues.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN to the tube.
-
For spiking and quality control, add a known amount of this compound standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the upper ACN layer to a dSPE tube containing the appropriate sorbent for cleanup (e.g., a mixture of PSA and C18 for fatty matrices).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for GC-MS or HPLC-FLD analysis. An aliquot may be filtered through a 0.22 µm syringe filter if necessary.
GC-MS Analysis Protocol
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1]
-
Injector Temperature: 300°C[1]
-
Injection Mode: Splitless[1]
-
Oven Temperature Program: 80°C (hold for 2 min), ramp to 140°C at 20°C/min (hold for 1 min), then ramp to 315°C at 5°C/min[1]
-
Carrier Gas: Helium at a constant flow of 1.6 mL/min[1]
-
MS Source Temperature: 230°C[1]
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for this compound (C₂₀H₁₆, MW: 256.34):
-
Quantifier Ion: m/z 256
-
Qualifier Ions: m/z 241, 239
Procedure:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile or hexane) at concentrations ranging from 1 to 500 ng/mL.
-
Inject 1 µL of the prepared sample extract and each calibration standard into the GC-MS system.
-
Acquire data in SIM mode using the specified ions.
-
Create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC-FLD Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent[2]
-
Column: Zorbax Eclipse PAH column (4.6 x 100 mm, 1.8 µm) or equivalent[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient starts with a higher percentage of water and gradually increases the percentage of acetonitrile to elute the more nonpolar compounds. A starting point could be 60% B, increasing to 100% B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths: Excitation: 270 nm, Emission: 390 nm (These may need to be optimized for this compound).
Procedure:
-
Prepare a series of calibration standards of this compound in acetonitrile at concentrations ranging from 0.1 to 100 ng/mL.
-
Inject 10 µL of the prepared sample extract and each calibration standard into the HPLC system.
-
Acquire fluorescence data at the specified wavelengths.
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for PAH analysis using the described methods. Note that specific values for this compound may vary depending on the matrix and instrumentation.
Table 1: GC-MS Quantitative Data for PAH Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [4] |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/g | [1] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/g | [1] |
| Recovery | 75 - 110% | [1] |
| Precision (RSD) | < 15% | [4] |
Table 2: HPLC-FLD Quantitative Data for PAH Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.998 | [5] |
| Limit of Detection (LOD) | 0.005 - 0.8 ng/g | [5] |
| Limit of Quantitation (LOQ) | 0.02 - 1.6 ng/g | [5] |
| Recovery | 85 - 100% | [5] |
| Precision (RSD) | < 5% | [5] |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Metabolic Activation Pathway
This compound is known to be metabolized in vivo to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[6][7] The primary pathway involves the formation of a diol epoxide.
Caption: Metabolic activation of this compound to a DNA-reactive epoxide.
References
- 1. repository-api.brieflands.com [repository-api.brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. separationmethods.com [separationmethods.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and this compound in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and DNA binding of this compound in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethylchrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-dimethylchrysene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on a plausible synthetic route involving a Suzuki-Miyaura coupling followed by a cyclization reaction.
Hypothetical Synthetic Pathway Overview:
A common strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound involves the coupling of two smaller aromatic fragments followed by a ring-closing reaction. A plausible route could be a Suzuki-Miyaura coupling of a naphthalene derivative with a phenylboronic acid derivative, followed by an acid-catalyzed intramolecular cyclization.
Caption: Proposed two-step synthesis of this compound.
Q1: Why is the yield of my Suzuki-Miyaura coupling step (Step 1) consistently low?
A1: Low yields in Suzuki-Miyaura coupling are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are prone to degradation (protodeboronation), especially in the presence of moisture or impurities. Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters.
-
Aryl Halide: Ensure the purity of your 2-iodonaphthalene. Impurities can interfere with the catalyst.
-
Solvent and Base: Use anhydrous solvents and ensure the base is of high quality and appropriately chosen. The base is crucial for the transmetalation step.
-
-
Catalyst and Ligand:
-
Catalyst Activity: Palladium catalysts can lose activity over time. Use a fresh batch of catalyst. Consider using pre-catalysts that are more stable and generate the active Pd(0) species in situ.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve the efficiency of the oxidative addition and reductive elimination steps.
-
-
Reaction Conditions:
-
Oxygen Exclusion: The catalytic cycle involves sensitive Pd(0) species that can be oxidized by atmospheric oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.
-
Stirring: In biphasic systems, vigorous stirring is essential to ensure efficient mixing of the reactants.
-
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize them?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura coupling.
-
Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which can promote the oxidative coupling of the boronic acid. Rigorous degassing of the solvent and reaction vessel is crucial.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Using a well-defined Pd(II) pre-catalyst with an appropriate ligand can sometimes mitigate this issue compared to using Pd(0) sources directly.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.
Q3: The intramolecular cyclization (Step 2) is not proceeding to completion, or I am getting a mixture of products. What should I do?
A3: Incomplete cyclization or the formation of side products in the second step can be due to several factors.
-
Acid Catalyst:
-
Strength: The strength of the acid catalyst is critical. If the acid is too weak, the reaction may not proceed. If it's too strong, it could lead to degradation of the starting material or product. Consider screening different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, methanesulfonic acid).
-
Concentration: The concentration of the acid can also influence the reaction outcome.
-
-
Temperature and Reaction Time:
-
Temperature: Intramolecular cyclizations often require elevated temperatures to overcome the activation energy barrier. You may need to increase the reaction temperature.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.
-
-
Substrate Purity: Impurities from the first step can interfere with the cyclization. Ensure your intermediate product is thoroughly purified before proceeding to the next step.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: While specific yield data for this compound is not extensively reported in publicly available literature, yields for similar polycyclic aromatic hydrocarbon syntheses can vary widely depending on the specific route and optimization. A non-optimized synthesis might yield in the range of 20-40%, while a highly optimized process could achieve yields of 70% or higher.
Q: Which palladium catalyst is best for the Suzuki-Miyaura coupling of bulky substrates like those in this synthesis?
A: For sterically hindered substrates, palladium catalysts with bulky and electron-rich phosphine ligands are generally preferred. Examples include catalysts based on ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps, which can be challenging with sterically demanding substrates.
Q: What are the best solvents for the Suzuki-Miyaura coupling and the cyclization step?
A:
-
Suzuki-Miyaura Coupling: A mixture of an organic solvent and an aqueous base solution is common. Typical organic solvents include toluene, dioxane, or THF. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield.
-
Intramolecular Cyclization: The choice of solvent for the cyclization step depends on the acid catalyst used. For strong acid catalysts like polyphosphoric acid, it often serves as both the catalyst and the solvent. For other acids, high-boiling point, non-reactive solvents like dichlorobenzene or sulfolane may be suitable.
Q: How can I purify the final this compound product?
A: Purification of polycyclic aromatic hydrocarbons like this compound typically involves a combination of techniques:
-
Chromatography: Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain a crystalline, high-purity product.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent method for obtaining very pure material.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling (Step 1)
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Reagent Degradation | Use fresh, high-purity boronic acid/ester and aryl halide. | Improved reaction conversion and fewer side products. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more stable pre-catalyst. | Increased reaction rate and yield. |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands. | Enhanced catalytic activity for sterically hindered substrates. |
| Oxygen Contamination | Thoroughly degas the solvent and maintain an inert atmosphere. | Reduced catalyst deactivation and minimized homocoupling. |
| Suboptimal Temperature | Optimize the reaction temperature (e.g., screen from 80°C to 120°C). | Improved reaction rate without significant decomposition. |
Table 2: Optimization of Intramolecular Cyclization (Step 2)
| Parameter | Condition A | Condition B | Condition C |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Eaton's Reagent | Methanesulfonic Acid |
| Temperature | 150°C | 100°C | 120°C |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Typical Observation | High conversion, potential for charring. | Slower reaction, cleaner product profile. | Good conversion, requires careful monitoring. |
Experimental Protocols
Protocol 1: Hypothetical Suzuki-Miyaura Coupling for Intermediate Synthesis
-
To a dried Schlenk flask, add 2-iodonaphthalene (1.0 eq), 2-methyl-2-phenylpropylboronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a phosphine ligand (if not using a pre-formed catalyst complex).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 3:1 toluene/water) and a degassed aqueous solution of a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hypothetical Intramolecular Cyclization to this compound
-
To a round-bottom flask, add the purified intermediate from Protocol 1.
-
Add the acid catalyst (e.g., polyphosphoric acid, 10-20 times the weight of the intermediate).
-
Heat the mixture to the desired temperature (e.g., 150°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography and/or recrystallization.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Navigating the Synthesis of 5,6-dimethylchrysene: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in carcinogenesis research, can present several challenges, leading to the formation of undesirable side products. This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to assist researchers in identifying and mitigating the formation of these impurities, ensuring the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in the synthesis of this compound?
A1: The most prevalent side products are typically other isomers of dimethylchrysene. Due to the nature of the synthetic routes, which often involve reactions that can proceed through multiple pathways, a mixture of isomers is commonly formed. These can include, but are not limited to, 1,5-, 5,7-, 5,12-, 1,6-, 6,7-, and 6,12-dimethylchrysene. Additionally, incompletely aromatized intermediates and polymeric materials can also be significant impurities.
Q2: My reaction has produced a complex mixture of isomers. What are the best methods for separating this compound from its isomers?
A2: The separation of dimethylchrysene isomers can be challenging due to their similar physical and chemical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most effective techniques. The choice of stationary phase is crucial for achieving good separation. For instance, specialized GC columns, such as those with phenyl-polysiloxane or ionic liquid stationary phases, have shown good resolution for various PAH isomers.
Q3: I am observing a significant amount of polymeric byproduct in my reaction. What could be the cause?
A3: Polymerization is a known side reaction in syntheses involving dienes, such as the Diels-Alder reaction which is a potential step in forming the chrysene core. This is particularly prevalent when using reactive dienes like 2,3-dimethyl-1,3-butadiene. The reaction conditions, such as temperature and concentration, can influence the extent of polymerization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving a Diels-Alder reaction followed by aromatization.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound isomer | Formation of a mixture of dimethylchrysene isomers. | Optimize reaction conditions (temperature, catalyst, reaction time) to favor the formation of the desired isomer. Employ high-resolution chromatographic techniques for purification. |
| Incomplete reaction during the Diels-Alder or aromatization step. | Monitor reaction progress using techniques like TLC or GC-MS to ensure completion. Consider extending reaction times or adjusting reagent stoichiometry. | |
| Presence of partially hydrogenated chrysene derivatives | Incomplete aromatization (dehydrogenation) of the hydrochrysene intermediate. | Ensure the use of an effective dehydrogenation agent (e.g., DDQ, palladium on carbon) and appropriate reaction conditions (e.g., higher temperature, longer reaction time). |
| Formation of polymeric byproducts | Spontaneous polymerization of the diene (e.g., 2,3-dimethyl-1,3-butadiene), especially at elevated temperatures. | Control the reaction temperature carefully. Consider adding the diene slowly to the reaction mixture to maintain a low concentration. The use of a polymerization inhibitor might be explored, though compatibility with the main reaction should be verified. |
| Difficulty in purifying the final product | Co-elution of isomeric impurities during chromatography. | Utilize specialized chromatographic columns designed for PAH separation. Employ gradient elution in HPLC to improve resolution. Consider two-dimensional GC for complex mixtures. |
Experimental Protocols
Step 1: Diels-Alder Cycloaddition
This step would likely involve the reaction of a suitable dienophile, such as a naphthoquinone derivative, with 2,3-dimethyl-1,3-butadiene to form the core hydrochrysene structure.
-
General Procedure: To a solution of the dienophile in an appropriate solvent (e.g., toluene, xylene), an excess of 2,3-dimethyl-1,3-butadiene is added. The reaction mixture is heated under reflux for several hours to overnight. The progress of the reaction should be monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.
Step 2: Aromatization (Dehydrogenation)
The cycloadduct obtained from the Diels-Alder reaction is then aromatized to form the final this compound.
-
General Procedure: The crude adduct is dissolved in a high-boiling solvent (e.g., p-cymene, decalin) and treated with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on activated carbon (Pd/C). The mixture is heated at reflux for several hours. After cooling, the reaction mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography.
Visualizing the Process
To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the logical relationships in the synthesis and troubleshooting process.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
Stability of 5,6-dimethylchrysene in solution and solid state
This technical support center provides guidance and answers frequently asked questions regarding the stability of 5,6-dimethylchrysene in both solution and solid states. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: Like other polycyclic aromatic hydrocarbons (PAHs), the stability of this compound is primarily influenced by:
-
Light Exposure: UV radiation can cause significant photodegradation.[1] Samples should be protected from light, especially during storage and handling. Opaque or foil-wrapped containers are recommended.
-
Temperature: Higher temperatures can accelerate degradation. For long-term storage, refrigeration or freezing is advisable.[2]
-
Solvent Choice: The solvent can impact the rate of degradation. Polar solvents may accelerate photodegradation. For analytical standards, toluene is a common solvent for storage at low temperatures.
-
Presence of Oxidizing Agents: Contact with air (oxygen) and other oxidizing agents can lead to the formation of oxidation products. It is recommended to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
pH: While less critical for the parent hydrocarbon in aprotic solvents, pH can significantly affect the stability of its degradation products, such as phenols or carboxylic acids, in aqueous media.
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability of this compound solutions, the following storage conditions are recommended:
-
Solvent: Use a high-purity, non-polar solvent like toluene or isooctane for stock solutions.
-
Temperature: Store solutions at low temperatures, ideally at -18°C or below, in a freezer.[2]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For extended storage, purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Container: Use glass containers with PTFE-lined caps to prevent leaching of contaminants and ensure a tight seal.
Q3: What is the expected shelf-life of a this compound standard solution?
A3: With proper storage at -18°C in the dark, standard solutions of PAHs in toluene are generally considered stable for up to 12 months.[2] However, it is good practice to periodically check the concentration against a freshly prepared standard, especially for critical applications.
Q4: Is this compound stable in its solid, crystalline form?
A4: In its pure solid form, this compound is generally more stable than when in solution.[3] However, it is still susceptible to degradation from prolonged exposure to light and high temperatures. For long-term storage of the solid compound, it is recommended to keep it in a tightly sealed container, protected from light, and in a cool, dry place.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Photodegradation | Ensure all sample handling and storage is performed under amber or low-actinic light conditions. Wrap vials and containers with aluminum foil. |
| Solvent Effects | Verify the purity of the solvent. Impurities can act as photosensitizers. Consider switching to a different solvent if degradation persists. For example, some PAHs are less stable in DMSO when exposed to light. |
| Oxidation | Use freshly opened, high-purity solvents. Degas the solvent before preparing the solution. Store the solution under an inert atmosphere (nitrogen or argon). |
| Temperature | Store stock and working solutions at appropriate low temperatures (-18°C or lower for long-term). Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
Issue 2: Inconsistent Analytical Results (HPLC/GC)
| Possible Cause | Troubleshooting Step |
| Degradation during Analysis | For HPLC, use an autosampler with temperature control to keep samples cool. For GC, ensure the inlet temperature is not excessively high, which could cause thermal degradation of the analyte. |
| Adsorption to Surfaces | PAHs can be "sticky" and adsorb to surfaces in the analytical system. Use deactivated glass inserts in GC inlets and ensure proper passivation of the system. |
| Contamination | Ghost peaks or a rising baseline can indicate contamination from the solvent, glassware, or system. Clean the system thoroughly and use high-purity solvents and reagents. |
| Poor Peak Shape | Tailing peaks can be a sign of active sites in the column or system. Use a column specifically designed for PAH analysis or one that is well-deactivated. Ensure the sample is fully dissolved in the mobile phase for HPLC. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the literature, data for the closely related compound, 6-methylchrysene, can provide a useful estimate for its photodegradation.
Table 1: Photodegradation of Methylchrysenes in Isooctane Solution Exposed to UV Radiation [1]
| Compound | Degradation Kinetics | Half-Life (Irradiation Dose in W · h/m²) |
| 6-Methylchrysene | Zero-order | 1578.9 |
| 5-Methylchrysene | Zero-order | 809.8 |
| 4-Methylchrysene | Zero-order | 760.0 |
| Chrysene | Pseudo zero-order | 674.7 |
Note: The data above is for methylchrysene isomers and chrysene, and should be used as an approximation for the stability of this compound under similar conditions.
Table 2: General Recommendations for Storage of PAH Standards [2]
| Storage Condition | Recommended Duration |
| In Toluene at -18°C in the dark | Up to 12 months |
| In Toluene at +5°C in the dark | Shorter-term (weeks to a few months) |
| At Room Temperature in the dark | Not recommended for long-term |
| At Room Temperature with light exposure | Rapid degradation expected |
Experimental Protocols
Protocol 1: Solution Stability Study of this compound
Objective: To evaluate the stability of this compound in a specific solvent under various storage conditions.
Materials:
-
This compound (high purity)
-
HPLC-grade solvent (e.g., acetonitrile, toluene, isooctane)
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
HPLC or GC system with a suitable detector (e.g., UV or MS)
-
Environmental chambers or incubators for controlled temperature and light exposure
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple amber glass vials. Prepare separate sets of vials for each storage condition to be tested (e.g., -18°C in the dark, 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
Time Zero Analysis (T=0): Immediately after preparation, analyze a set of vials to establish the initial concentration.
-
Storage: Place the remaining vials in their respective storage conditions.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition and analyze its content.
-
Data Analysis: Quantify the concentration of this compound at each time point. Calculate the percentage remaining relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation rate.
Protocol 2: Solid-State Stability Study of this compound
Objective: To assess the stability of solid this compound under accelerated conditions.
Materials:
-
This compound (crystalline solid)
-
Glass vials with PTFE-lined caps
-
Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH, 60°C/75% RH)
-
Analytical balance
-
HPLC or GC system
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of solid this compound into several vials.
-
Initial Analysis (T=0): Dissolve the content of a set of vials in a suitable solvent and analyze to determine the initial purity and to serve as the baseline.
-
Storage: Place the vials containing the solid material in the stability chambers under the desired accelerated conditions.
-
Time Point Analysis: At specified time points (e.g., 2, 4, 8, 12 weeks), remove a vial from each condition.
-
Analysis: Dissolve the solid content in a known volume of a suitable solvent and analyze by HPLC or GC to determine the purity of this compound and to identify and quantify any degradation products.
-
Data Evaluation: Compare the purity at each time point to the initial purity to assess the extent of degradation.
Visualizations
Caption: Workflow for Solution Stability Study of this compound.
Caption: Potential Degradation Pathways for this compound.
References
Preventing degradation of 5,6-dimethylchrysene during storage
This technical support center provides guidance on the proper storage and handling of 5,6-dimethylchrysene to prevent its degradation. The information is compiled for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, a polycyclic aromatic hydrocarbon (PAH), is susceptible to degradation from three main factors:
-
Light: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can induce photodegradation.
-
Oxygen: Atmospheric oxygen can lead to oxidation of the molecule, especially in the presence of light or elevated temperatures.
-
Temperature: High temperatures can accelerate the rates of both oxidation and other thermal degradation pathways.
Q2: How should solid this compound be stored for long-term stability?
A2: For optimal long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: At or below -20°C.
-
Atmosphere: In an inert atmosphere, such as under argon or nitrogen, to minimize oxidation.
-
Light: Protected from light by using an amber glass vial and storing it in the dark.
-
Container: A tightly sealed, clean glass container is recommended.
Q3: What is the recommended procedure for storing solutions of this compound?
A3: Solutions of this compound are more prone to degradation than the solid material. To ensure stability, adhere to these guidelines:
-
Solvent: Use a high-purity, degassed solvent. Toluene and other aromatic hydrocarbons are common solvents for PAHs.
-
Temperature: Store solutions at or below -20°C.
-
Light Protection: Always use amber glass vials or wrap the container in aluminum foil to protect from light.
-
Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Container: Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
Q4: Can I store this compound at room temperature for short periods?
A4: While not ideal, short-term storage at room temperature is possible if the compound is protected from light and oxygen. However, for any period longer than a few hours, refrigeration or freezing is strongly recommended to minimize the risk of degradation.
Q5: Are there any incompatibilities I should be aware of when storing this compound?
A5: Avoid storing this compound with strong oxidizing agents. Also, ensure the storage container and any transfer implements are free from contaminants that could catalyze degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid material (e.g., yellowing) | Oxidation or photodegradation. | Discard the material if purity is critical. For future storage, ensure the container is tightly sealed, under an inert atmosphere if possible, and protected from light. Store at ≤ -20°C. |
| Appearance of new peaks in HPLC or GC-MS analysis of a stored solution | Degradation of this compound. | Prepare a fresh solution from solid material. Review storage procedures for the solution, ensuring it is stored at low temperature, protected from light, and in a tightly sealed container. Consider using a degassed solvent. |
| Decreased concentration of the main peak in a stored standard solution | Degradation or solvent evaporation. | If the vial was not properly sealed, solvent evaporation may be the cause. If degradation is suspected, prepare a fresh standard. Ensure vials have PTFE-lined caps for a tight seal. |
| Precipitate formation in a stored solution upon cooling | The concentration of the solution may be too high for the storage temperature. | Gently warm the solution to room temperature and sonicate to redissolve the precipitate before use. For future storage, consider using a more dilute solution or a different solvent with better solubility at low temperatures. |
Experimental Protocols
Protocol for Stability Testing of this compound Solutions
This protocol outlines a method to assess the stability of this compound in a chosen solvent under different storage conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
High-purity solvent (e.g., toluene, acetonitrile)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or GC-MS system
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Light source for photodegradation studies (optional)
2. Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare test samples: Aliquot the stock solution into several amber glass vials.
-
Establish initial concentration (T=0): Immediately analyze three of the freshly prepared samples by HPLC-UV or GC-MS to determine the initial concentration and purity of this compound.
-
Store samples under different conditions:
-
Temperature: Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C).
-
Light Exposure: For photodegradation assessment, expose a set of vials to a controlled light source (e.g., UV lamp or natural sunlight) while keeping a parallel set in the dark at the same temperature.
-
-
Analyze samples at time intervals: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve three vials from each storage condition.
-
Sample Analysis: Allow the samples to equilibrate to room temperature. Analyze each sample by HPLC-UV or GC-MS to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each storage condition.
Data Presentation
The results of the stability study can be summarized in the following table:
| Storage Condition | Time Point | Mean Concentration (µg/mL) ± SD | % Remaining |
| -20°C, Dark | 0 | 100.2 ± 1.5 | 100.0 |
| 1 week | 99.8 ± 1.8 | 99.6 | |
| 4 weeks | 99.5 ± 2.1 | 99.3 | |
| 12 weeks | 98.9 ± 1.9 | 98.7 | |
| 4°C, Dark | 0 | 100.2 ± 1.5 | 100.0 |
| 1 week | 98.1 ± 2.0 | 97.9 | |
| 4 weeks | 95.3 ± 2.5 | 95.1 | |
| 12 weeks | 90.7 ± 2.8 | 90.5 | |
| 25°C, Dark | 0 | 100.2 ± 1.5 | 100.0 |
| 1 week | 92.5 ± 2.3 | 92.3 | |
| 4 weeks | 80.1 ± 3.1 | 79.9 | |
| 12 weeks | 65.4 ± 3.5 | 65.3 | |
| 25°C, Light | 0 | 100.2 ± 1.5 | 100.0 |
| 1 week | 75.6 ± 2.9 | 75.5 | |
| 4 weeks | 45.2 ± 3.8 | 45.1 | |
| 12 weeks | 15.8 ± 2.7 | 15.8 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Technical Support Center: Optimizing HPLC Separation of Dimethylchrysene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of dimethylchrysene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dimethylchrysene isomers by HPLC challenging?
A1: The separation of dimethylchrysene isomers is difficult due to their high degree of structural similarity. Isomers possess the same molecular weight and often have very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution or poor resolution with standard HPLC methods.[1] Achieving baseline separation typically requires specialized columns and carefully optimized mobile phase conditions.
Q2: What type of HPLC column is best suited for separating dimethylchrysene isomers?
A2: While standard C18 columns are a common starting point for polycyclic aromatic hydrocarbon (PAH) analysis, they may not provide sufficient resolution for dimethylchrysene isomers.[1][2] Columns specifically designed for PAH analysis, often with proprietary surface chemistries that enhance shape recognition, are recommended.[1] These columns utilize densely bonded and highly cross-linked polysiloxane underlayers to improve selectivity for structurally similar isomers.[1]
Q3: What are the recommended mobile phases for dimethylchrysene isomer separation?
A3: A gradient elution using acetonitrile and water is the most common mobile phase system for the separation of PAHs, including chrysene and its derivatives.[1] Methanol can also be used as the organic modifier. The gradient typically starts with a lower percentage of the organic solvent and increases over the course of the run to elute the more hydrophobic isomers.
Q4: Which detection method is most suitable for the analysis of dimethylchrysene isomers?
A4: Both UV and fluorescence detectors are commonly used for PAH analysis.[3][4] UV detection at 254 nm provides good sensitivity for many PAHs.[1][4] However, fluorescence detection offers superior sensitivity and selectivity, as very few compounds naturally fluoresce, which helps to discriminate against matrix interferences.[3][4] For optimal sensitivity, a wavelength program that changes the excitation and emission wavelengths during the run can be employed to match the specific fluorescence characteristics of different isomers.[4]
Q5: How can I confirm the identity of the separated dimethylchrysene isomer peaks?
A5: Peak identification can be challenging due to the lack of commercially available standards for all dimethylchrysene isomers. Tentative identification is often achieved by comparing retention times with literature data or by using hyphenated techniques like HPLC-Mass Spectrometry (LC-MS) to obtain mass spectral information for each peak.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of dimethylchrysene isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Switch to a specialized PAH analysis column with enhanced shape selectivity. Standard C18 columns may not be sufficient.[1] |
| Mobile Phase Composition Not Optimized | Adjust the gradient slope. A shallower gradient can improve separation. Also, try substituting acetonitrile with methanol or using a ternary mixture of acetonitrile, methanol, and water to alter selectivity. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase analysis time. A typical flow rate for PAH separation is around 1.5 mL/min.[1] |
| Elevated Column Temperature | Vary the column temperature. Lower temperatures can sometimes enhance selectivity for isomers, although this may also increase backpressure. |
Problem 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Active Sites on the Column | Use a high-quality, end-capped column. If tailing persists, it may indicate column degradation, and the column should be replaced. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, the sample solvent should be weaker than the mobile phase. |
Problem 3: Variable Retention Times
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution. |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phase for each analysis and ensure accurate mixing of the solvents. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols
Recommended Starting HPLC Conditions for PAH Analysis
| Parameter | Condition |
| Column | SMT-PAH1 (or equivalent PAH-specific column), 5 µm particle size[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 40% B for 5 minutes, then a linear gradient to 100% B over 25 minutes.[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| UV Detector Wavelength | 254 nm[1] |
| Fluorescence Detector | Wavelength program optimized for individual compounds (if known). A good starting point is Ex: 260 nm, Em: 350 nm for early eluting PAHs, switching to Em: 440 nm and then Em: 500 nm for later eluting compounds.[3] |
Sample Preparation for Environmental Samples (General Guidance)
For complex matrices like environmental samples, a sample clean-up and pre-concentration step is often necessary before HPLC analysis. Solid-Phase Extraction (SPE) with a C18 cartridge is a commonly used technique.
-
Extraction: Extract PAHs from the sample matrix using an appropriate solvent (e.g., hexane, dichloromethane).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with the extraction solvent followed by a conditioning solvent (e.g., methanol) and then water.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.
-
Elution: Elute the target dimethylchrysene isomers with a strong organic solvent (e.g., acetonitrile, hexane).
-
Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial HPLC mobile phase.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for addressing poor peak resolution.
General HPLC System Components
Caption: Key components of a standard HPLC system.
References
Technical Support Center: Characterization of 5,6-dimethylchrysenene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5,6-dimethylchrysene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of 5,6-dimethylchrysenene.
Synthesis & Purification
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield during synthesis. | Incomplete reaction, side reactions, or suboptimal reaction conditions. | - Ensure all reagents are pure and dry. - Optimize reaction temperature and time. - Use an appropriate catalyst and ensure its activity. - Consider alternative synthetic routes if yields remain low.[1][2] |
| Difficulty in purifying the final product. | Presence of closely related isomers or byproducts with similar physical properties. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for purification. - Use fractional crystallization with different solvent systems. - Consider preparative thin-layer chromatography (TLC) for small-scale purification. |
| Product appears discolored or impure after purification. | Oxidation or degradation of the compound. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Store the purified compound in a dark, cool, and dry place. - Use antioxidants during storage if necessary. |
Chromatographic Analysis (HPLC & GC)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC. | - Column degradation or contamination. - Inappropriate mobile phase pH. - Sample overload. | - Flush the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. |
| Inadequate separation of this compound from its isomers. | Suboptimal stationary phase or mobile phase composition. | - Use a column specifically designed for PAH analysis. - Optimize the mobile phase gradient and composition. - Adjust the column temperature to improve selectivity. |
| Baseline noise or drift in HPLC-Fluorescence detection. | - Contaminated mobile phase or flow cell. - Lamp degradation. - Improper grounding of the detector. | - Use HPLC-grade solvents and filter them before use. - Clean the flow cell according to the manufacturer's instructions. - Replace the detector lamp if its intensity is low. - Ensure proper grounding of all HPLC modules. |
| Irreproducible retention times in GC-MS. | - Leaks in the GC system. - Column degradation. - Inconsistent oven temperature programming. | - Perform a leak check of the injection port, column fittings, and detector connections. - Condition the column or replace it if it's old or contaminated. - Verify the accuracy of the oven temperature program. |
Spectroscopic Analysis (NMR & MS)
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Complex or uninterpretable NMR spectrum. | - Presence of impurities or isomers. - Low sample concentration. - Poor shimming of the NMR magnet. | - Further purify the sample using HPLC or crystallization. - Increase the sample concentration or the number of scans. - Re-shim the magnet to improve field homogeneity. |
| Difficulty in assigning proton and carbon signals in the NMR spectrum. | Overlapping signals due to the complex aromatic structure. | - Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons. - Compare the obtained spectra with published data for similar compounds or use NMR prediction software. |
| Weak or absent molecular ion peak in the mass spectrum. | - In-source fragmentation of the analyte. - Use of a harsh ionization technique. | - Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). - Optimize the ionization source parameters to minimize fragmentation. |
| Ambiguous fragmentation pattern in the mass spectrum. | Complex fragmentation pathways of the polycyclic aromatic hydrocarbon core. | - Perform high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions. - Compare the fragmentation pattern with that of known standards or with data from mass spectral libraries. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in the synthesis of this compound?
The synthesis of this compound can be challenging due to the potential for the formation of isomeric byproducts, which can be difficult to separate from the desired product.[1][2] The starting materials and intermediates may also be sensitive to air and moisture, requiring careful handling under inert conditions. Achieving high yields often requires optimization of reaction conditions, including temperature, reaction time, and catalyst choice.
2. Why is the purification of this compound difficult?
The purification of this compound is often complicated by the presence of other dimethylchrysene isomers that have very similar physical and chemical properties. This makes separation by traditional methods like recrystallization challenging. Chromatographic techniques, particularly HPLC, are often necessary to achieve high purity.
3. What are the key considerations for the HPLC analysis of this compound?
For successful HPLC analysis, the choice of the stationary phase is critical. A C18 column with high aromatic selectivity is recommended. The mobile phase typically consists of a mixture of acetonitrile and water, with a gradient elution to ensure good separation of the analyte from any impurities. Due to its fluorescent nature, fluorescence detection is preferred for high sensitivity and selectivity.
4. How can I confirm the structure of synthesized this compound?
A combination of spectroscopic techniques is essential for unambiguous structure confirmation. 1H and 13C NMR spectroscopy will provide information about the proton and carbon environments in the molecule. Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. For definitive structural elucidation, 2D NMR experiments and comparison with reference spectra are recommended.
5. What are the primary metabolites of this compound in biological systems?
In biological systems, this compound is metabolized by cytochrome P450 enzymes to form various hydroxylated and dihydroxylated derivatives.[3][4][5][6] These can be further metabolized to diol epoxides, which are highly reactive and can form adducts with DNA. The primary metabolites include monomethyl chrysenes, chrysene, and hydroxyalkyl substituted chrysenes.[3]
6. What safety precautions should be taken when handling this compound?
This compound is a polycyclic aromatic hydrocarbon and should be handled as a potential carcinogen. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work with the solid compound or its solutions should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ | [7] |
| Molecular Weight | 256.34 g/mol | [7] |
| CAS Number | 3697-27-6 | [7][8] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane and toluene. |
Table 2: Representative Spectroscopic Data for Chrysene (as a reference for this compound)
| Technique | Key Data Points | Reference |
| ¹H NMR (in CDCl₃) | δ 7.6-8.8 ppm (complex multiplet) | [9] |
| ¹³C NMR (in CDCl₃) | Multiple signals in the aromatic region (approx. δ 120-135 ppm) | |
| Mass Spectrometry (EI) | m/z 228 (M⁺), 226, 114, 113 | [10] |
| UV/Vis Spectroscopy | λmax at ~257, 267, 302, 315, 328, 343, 359 nm | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Dimethylchrysenes via Photochemical Cyclization
This is a general procedure adapted from the synthesis of other methylchrysenes and may require optimization for this compound.
-
Wittig Reaction: React a suitable naphthyl phosphonium salt with a substituted benzaldehyde in the presence of a strong base (e.g., sodium hydroxide) in a two-phase system (e.g., dichloromethane and water) to form the corresponding stilbene derivative.[11]
-
Purification of Stilbene: Purify the resulting E/Z mixture of the stilbene derivative by flash chromatography.
-
Photocyclization: Dissolve the purified stilbene derivative in a suitable solvent (e.g., cyclohexane or a mixture of THF and toluene) containing a stoichiometric amount of iodine.[11][12] Irradiate the solution with a high-pressure mercury lamp until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash chromatography or recrystallization to obtain the desired dimethylchrysene.[11]
Protocol 2: HPLC-Fluorescence Analysis of PAHs (General Method)
This is a general method for PAH analysis and should be optimized for this compound.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reversed-phase column suitable for PAH analysis (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 60:40) and gradually increase the percentage of B over time to elute the more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths to values appropriate for this compound. For general PAHs, multiple wavelength programs are often used. A starting point could be an excitation wavelength of ~270 nm and an emission wavelength of ~390 nm.
-
-
Analysis: Inject the sample and record the chromatogram. Identify the peak corresponding to this compound by comparing its retention time with that of a standard. Quantify the amount of the compound by comparing its peak area with a calibration curve prepared from standards of known concentrations.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: A logical decision tree for troubleshooting common analytical issues.
Caption: Simplified metabolic activation pathway of this compound.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and this compound in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H16 | CID 19429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chrysene(218-01-9) 1H NMR spectrum [chemicalbook.com]
- 10. Chrysene [webbook.nist.gov]
- 11. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5,6-Dimethylchrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 5,6-dimethylchrysene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). Like many PAHs, it is a hydrophobic molecule with very low aqueous solubility (approximately 25 µg/L at 27°C)[1]. This poor solubility can pose significant challenges in various experimental setups, including biological assays and analytical studies, where maintaining the compound in a dissolved state is crucial for accurate and reproducible results.
Q2: In which organic solvents is this compound generally soluble?
A2: While specific quantitative data for this compound is limited, based on the properties of the parent compound chrysene and other PAHs, it is expected to be soluble in non-polar organic solvents. These include dimethyl sulfoxide (DMSO), dichloromethane, toluene, and cyclohexane[2][3]. For chrysene, a solubility of 2 mg/mL in DMSO has been reported, which may serve as a useful estimate for this compound[4]. It is slightly soluble in alcohols and ethers[5].
Q3: Are there methods to enhance the aqueous solubility of this compound?
A3: Yes, several methods can be employed to enhance the apparent aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants to form micelles that encapsulate the compound, and cyclodextrins to form inclusion complexes.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. For poorly soluble PAHs, gentle warming can significantly aid in dissolution[4]. However, it is crucial to consider the thermal stability of the compound and the volatility of the solvent. For some PAHs, heating up to 60°C has been used to facilitate dissolution in DMSO[4].
Q5: Can sonication be used to dissolve this compound?
A5: Yes, sonication is a common and effective technique to aid in the dissolution of poorly soluble compounds[4][6]. The high-frequency sound waves generate cavitation, which can break down solute aggregates and facilitate solvent-solute interactions, leading to faster and more complete dissolution[6].
Troubleshooting Guides
Problem: My this compound is not dissolving in my chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |
| Inappropriate solvent. | Switch to a more suitable solvent. For PAHs, DMSO, dichloromethane, and toluene are often effective. |
| Low temperature. | Gently warm the solution. For DMSO, heating to around 60°C can be effective for similar compounds[4]. Use a water bath for even heating. |
| Compound is aggregated. | Use sonication to break up particles and enhance dissolution[4][6]. |
| Incorrect solvent polarity. | For some PAHs, a mixture of solvents (e.g., hexane-acetone) can be more effective than a single solvent. |
Problem: My this compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution. | The initial dissolution may have been achieved through heating, and the compound is precipitating upon cooling. Try to work with a lower, more stable concentration. |
| Change in solvent composition. | If the initial solvent was evaporated and the compound was reconstituted in a different solvent, the new solvent may not be as effective. |
| Introduction of an anti-solvent. | If the solution was mixed with an aqueous buffer or other solvent in which the compound is less soluble, precipitation can occur. Consider the use of surfactants or cyclodextrins to maintain solubility in aqueous environments. |
| Low temperature during storage or use. | Store the stock solution at room temperature or as recommended to prevent precipitation due to cold. |
Quantitative Solubility Data
The following table summarizes the available solubility data for chrysene, a structurally similar compound, which can be used as an estimate for this compound.
| Solvent | Reported Solubility of Chrysene | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Ultrasonic warming and heating to 60°C | [4] |
| Toluene | 1 g in 480 mL (~2.08 mg/mL) | 25°C | [5] |
| Absolute Alcohol | 1 g in 1300 mL (~0.77 mg/mL) | 25°C | [5] |
| Water | 25 µg/L (for this compound) | 27°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is adapted from the procedure for dissolving the parent compound, chrysene[4].
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. A starting concentration of 1-2 mg/mL is recommended.
-
Initial Mixing: Vortex the mixture for 1-2 minutes to suspend the compound.
-
Sonication and Heating:
-
Place the vial in a water bath sonicator.
-
Sonicate for 10-15 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath to a maximum of 60°C while continuing to vortex or sonicate intermittently.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature to prevent evaporation and degradation.
Protocol 2: General Protocol for Enhancing Aqueous Solubility using a Co-solvent
-
Prepare a Concentrated Stock: Dissolve the this compound in a water-miscible organic solvent (e.g., DMSO or ethanol) at a high concentration, following Protocol 1.
-
Serial Dilution: Serially dilute the stock solution into the aqueous buffer or media to the final desired concentration.
-
Vortexing: Vortex the solution immediately after adding the stock solution to the aqueous phase to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or the use of surfactants/cyclodextrins may be necessary.
Visualizations
Caption: A flowchart of the recommended experimental workflow for dissolving this compound.
Caption: Key factors that can be manipulated to improve the solubility of this compound.
References
Minimizing interference in the spectroscopic analysis of 5,6-dimethylchrysene
Welcome to the technical support center for the spectroscopic analysis of 5,6-dimethylchrysene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize interference and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in the fluorescence spectroscopy of this compound?
A1: Interference in fluorescence spectroscopy typically arises from three main sources:
-
Autofluorescence: Unwanted fluorescence emission from other compounds in the sample matrix, solvents, or even dirty cuvettes.[1]
-
Quenching: A process where other molecules in the sample (quenchers) decrease the fluorescence intensity of the analyte. Common quenchers include dissolved oxygen, halides, and heavy-atom-containing molecules.[1][2][3] The presence of nitro-substituents in aromatic compounds is also known to quench fluorescence.[2]
-
Inner Filter Effect: This occurs at high analyte concentrations where the sample absorbs a significant fraction of the excitation light or re-absorbs the emitted fluorescence, leading to a non-linear response and distorted spectra.[4] To avoid this, it is recommended to perform fluorescence measurements on samples that have an absorbance below 0.1.[4]
Q2: How does the choice of solvent affect the spectroscopic analysis?
A2: The solvent can significantly impact the fluorescence properties of this compound. Solvent polarity can alter the energy levels of the molecule's electronic states, leading to:
-
Spectral Shifts (Solvatochromism): The position of the emission maximum (λ_em) can shift to a longer wavelength (red-shift) or shorter wavelength (blue-shift) depending on the solvent's polarity.[5][6]
-
Changes in Quantum Yield: The fluorescence quantum yield, which is a measure of emission efficiency, is highly sensitive to the solvent environment.[7][8] Polar and electron-donating solvents can sometimes decrease the quantum yield.[7]
-
Quenching: Some solvents may contain impurities that act as quenchers. Using high-purity, spectroscopy-grade solvents is critical.
Q3: Why is sample purity essential for accurate analysis?
A3: Sample purity is paramount because contaminants can directly interfere with measurements.[9] Impurities, even at trace levels, can fluoresce in the same region as this compound, leading to overlapping spectra and inaccurate quantification. They can also act as quenchers, reducing the signal intensity.[1] Purification methods such as column chromatography, solid-phase extraction (SPE), and thin-layer chromatography (TLC) are often necessary to isolate the analyte from complex matrices.[10][11][12]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiment.
Q4: My signal-to-noise ratio is poor, and the baseline is noisy. What should I do?
A4: A noisy baseline can obscure weak signals. Follow these steps to diagnose the issue:
-
Check Lamp Status: Ensure the spectrophotometer's xenon or deuterium lamp has had sufficient time to warm up and stabilize, which can take 30-60 minutes.[13] An aging lamp can also be a source of noise and low energy.[14]
-
Verify Instrument Connections: Ensure all cables, especially any optical fibers, are securely connected. Damaged optical fibers can reduce signal transmission.[9]
-
Purge with Inert Gas: If dissolved oxygen is a suspected quencher, gently bubble a high-purity inert gas (like nitrogen or argon) through your sample and blank for 5-10 minutes before measurement.
-
Review Instrument Settings: Increase the integration time or use signal averaging (multiple scans) to improve the signal-to-noise ratio. Be aware that excessively long integration times can increase the risk of photobleaching.
Q5: I am observing unexpected peaks or shoulders in my emission spectrum. What is the cause?
A5: Extraneous peaks are almost always due to fluorescent contaminants.
-
Clean Your Cuvettes: Thoroughly clean cuvettes with a suitable solvent (e.g., ethanol, then acetone) and dry them completely. Fingerprints and residues are common sources of interference.[9][13] Use quartz cuvettes for UV-range measurements.[13]
-
Run a Solvent Blank: Acquire a spectrum of the solvent alone. If the unexpected peaks are present, the solvent is contaminated. Use fresh, spectroscopy-grade solvent.
-
Assess Sample Purity: If the blank is clean, the contamination is in your sample. Consider an additional purification step.[9] Techniques like column chromatography or SPE are effective for removing interfering compounds from polycyclic aromatic hydrocarbon (PAH) samples.[10][12]
Q6: The fluorescence intensity of my sample is much lower than expected. How can I fix this?
A6: Low signal intensity can be caused by several factors. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting Decision Tree for Low Fluorescence Signal.
Data Presentation
Table 1: Influence of Solvent Polarity on PAH Fluorescence Properties (Illustrative)
This table illustrates how solvent choice can affect the key fluorescence parameters of a chrysene derivative, based on general principles for PAHs.[6][7]
| Solvent | Polarity Index | Emission Max (λ_em) | Relative Quantum Yield (Φ_f) |
| n-Hexane | 0.1 | 384 nm | 1.00 (Reference) |
| Toluene | 2.4 | 388 nm | 0.95 |
| Dichloromethane | 3.1 | 392 nm | 0.88 |
| Acetone | 5.1 | 395 nm | 0.75 |
| Acetonitrile | 5.8 | 397 nm | 0.71 |
| Methanol | 6.6 | 402 nm | 0.62 |
Note: Data are representative and intended to show trends. Actual values for this compound should be determined experimentally.
Table 2: Comparison of Purification Techniques for PAHs
The choice of purification method depends on the sample matrix, required purity, and available equipment.
| Technique | Principle | Typical Recovery % | Key Advantage |
| Column Chromatography | Adsorption on silica/alumina | 60 - 95%[12] | High capacity, good for complex mixtures.[10] |
| Solid-Phase Extraction (SPE) | Partitioning on a solid sorbent | 70 - 110%[12] | Fast, low solvent use, can be automated.[15] |
| Thin-Layer Chromatography (TLC) | Adsorption on a flat plate | 30 - 85%[11] | Simple, good for method development.[10][11] |
Experimental Protocols
Protocol 1: General Experimental Workflow
This diagram outlines the standard workflow for the spectroscopic analysis of this compound.
Caption: Standard Workflow for this compound Analysis.
Protocol 2: Sample Purification by Silica Gel Column Chromatography
This protocol provides a detailed method for purifying this compound from a complex organic extract.[10][15]
Materials:
-
Glass chromatography column
-
Silica gel (60-200 µm particle size), activated by heating at 130°C for 16 hours
-
Solvents: n-Hexane, Dichloromethane (DCM) (all high-purity grade)
-
Glass wool, sand
Procedure:
-
Column Preparation: a. Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand. b. Prepare a slurry of silica gel in n-Hexane. c. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry. d. Add another thin layer of sand on top of the silica bed to prevent disturbance. e. Equilibrate the column by running 2-3 column volumes of n-Hexane through it.
-
Sample Loading: a. Dissolve the crude sample extract in a minimal volume of a non-polar solvent (e.g., Hexane/DCM mixture). b. Carefully apply the sample to the top of the column.
-
Elution: a. Fraction 1 (Aliphatics): Begin elution with n-Hexane to remove saturated hydrocarbons. Collect this fraction until the solvent runs clear. b. Fraction 2 (Aromatics): Switch the elution solvent to a mixture of n-Hexane and Dichloromethane (e.g., 1:1 v/v).[10] this compound and other PAHs will begin to elute. c. Collect fractions in separate vials. The PAH fraction often has a faint yellowish color or can be monitored by TLC.
-
Analysis: a. Evaporate the solvent from the collected PAH fraction under a gentle stream of nitrogen. b. Re-dissolve the purified sample in a suitable spectroscopic solvent (e.g., cyclohexane) for analysis.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quenching of aromatic hydrocarbon fluorescence by α,ω-diamino-alkanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. vernier.com [vernier.com]
- 5. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. hinotek.com [hinotek.com]
- 15. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Carcinogenic PAHs in the Lab
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and important safety data to ensure the safe handling of these hazardous compounds in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving carcinogenic PAAs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Visible contamination of workspace with PAH powder. | - Improper handling techniques (e.g., weighing outside of a containment enclosure).- Spillage during transfer.- Static electricity causing powder to disperse. | - Immediately decontaminate the area following the established spill cleanup protocol.[1]- Review and reinforce proper handling procedures, including the mandatory use of a chemical fume hood or a powder containment hood for weighing and transferring solid PAHs.[1]- Use anti-static weigh boats or an anti-static gun to minimize powder dispersal.- Ensure all personnel are trained on the specific hazards of the PAHs being used.[2] |
| Unexplained analytical instrument contamination. | - Contaminated syringes or glassware.- Carryover from a previous high-concentration sample.- Leaks in the analytical system. | - Implement a rigorous cleaning procedure for all glassware and syringes, including triple rinsing with appropriate solvents.[3]- Run solvent blanks between samples to check for carryover.- Perform regular maintenance and leak checks on analytical instrumentation. |
| Inconsistent experimental results. | - Degradation of PAH standards.- Inaccurate preparation of standard solutions.- Variability in extraction efficiency. | - Store PAH standards in amber vials at low temperatures (e.g., -20°C) to prevent degradation from light and heat.- Use a calibrated analytical balance and Class A volumetric flasks for preparing standard solutions.- Follow a validated and standardized extraction protocol consistently. |
| Personnel experiencing symptoms of exposure (e.g., skin irritation, respiratory issues). | - Inadequate Personal Protective Equipment (PPE).- Compromised engineering controls (e.g., faulty fume hood).- Accidental skin contact or inhalation. | - Immediately remove the affected individual from the contaminated area and follow emergency procedures for exposure.[1]- Review the adequacy of PPE; ensure gloves are rated for the specific chemicals being used and that respiratory protection is available if needed.[2]- Verify the proper functioning of all engineering controls, such as fume hood airflow.- Conduct a thorough investigation to identify the source of exposure and implement corrective actions. |
Frequently Asked Questions (FAQs)
1. What are the primary routes of exposure to carcinogenic PAHs in a laboratory setting?
The primary routes of exposure are inhalation of airborne particles, dermal (skin) contact, and ingestion.[4] Many PAHs are readily absorbed through the skin.[5]
2. What are the essential engineering controls required for working with carcinogenic PAHs?
All work with carcinogenic PAHs that have the potential to generate dust, aerosols, or vapors must be conducted in a designated area, such as a chemical fume hood with a face velocity of 80-120 feet per minute.[1] For handling potent or volatile PAHs, a glove box may be necessary.[1]
3. What type of Personal Protective Equipment (PPE) is necessary?
At a minimum, personnel should wear a fully fastened lab coat, safety glasses with side shields or splash goggles, and chemically resistant gloves.[2][6] It is crucial to select gloves that are specifically resistant to the solvents being used with the PAHs. Double gloving is often recommended.
4. How should I properly store carcinogenic PAHs?
PAHs should be stored in tightly sealed, clearly labeled containers in a cool, dry, and dark place.[7] They should be stored in a designated and restricted-access area, away from incompatible materials. The storage area should be clearly marked with a "Carcinogen" warning sign.[8]
5. What is the correct procedure for disposing of PAH-contaminated waste?
All PAH-contaminated waste, including empty containers, used PPE, and contaminated lab supplies, must be disposed of as hazardous chemical waste.[1] Waste containers must be clearly labeled with the contents and the words "Hazardous Waste - Carcinogen." Follow your institution's specific hazardous waste disposal procedures.
6. What should I do in case of a spill?
In the event of a small spill, trained personnel wearing appropriate PPE should clean it up using a spill kit containing absorbent materials.[1] For larger spills, evacuate the area, secure it, and contact your institution's emergency response team.
7. How can I decontaminate glassware and equipment that has been in contact with carcinogenic PAHs?
Glassware and equipment should be decontaminated by rinsing with a suitable solvent that will dissolve the PAH, followed by washing with soap and water.[3] The solvent rinsate must be collected and disposed of as hazardous waste.
Quantitative Data
Occupational Exposure Limits for Carcinogenic PAHs
The following table summarizes the occupational exposure limits for some common carcinogenic PAHs as established by various regulatory agencies.
| Substance | Agency | Exposure Limit (8-hour TWA) | Notes |
| Coal Tar Pitch Volatiles (benzene soluble fraction) | OSHA | 0.2 mg/m³ | As an indicator for PAHs.[2][9][10] |
| Benzo[a]pyrene | NIOSH | 0.1 mg/m³ (as coal tar pitch volatiles) | Recommended Exposure Limit (REL).[9] |
| Naphthalene | ACGIH | 10 ppm | Threshold Limit Value (TLV) with a skin notation.[11] |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.
IARC Carcinogenicity Classifications for Selected PAHs
The International Agency for Research on Cancer (IARC) classifies substances based on their carcinogenic potential to humans.
| PAH | IARC Group | Classification |
| Benzo[a]pyrene | 1 | Carcinogenic to humans[12] |
| Benz[a]anthracene | 2B | Possibly carcinogenic to humans[12] |
| Benzo[b]fluoranthene | 2B | Possibly carcinogenic to humans[12] |
| Benzo[k]fluoranthene | 2B | Possibly carcinogenic to humans |
| Chrysene | 2B | Possibly carcinogenic to humans[12] |
| Dibenz[a,h]anthracene | 2A | Probably carcinogenic to humans |
| Indeno[1,2,3-cd]pyrene | 2B | Possibly carcinogenic to humans |
Experimental Protocols
Protocol 1: Weighing and Dissolving Solid Carcinogenic PAHs
Objective: To safely weigh and dissolve a solid carcinogenic PAH for the preparation of a stock solution.
Materials:
-
Carcinogenic PAH solid
-
Appropriate solvent (e.g., toluene, dichloromethane)
-
Analytical balance inside a powder containment hood or chemical fume hood
-
Anti-static weigh boat
-
Spatula
-
Volumetric flask (Class A) with a stopper
-
Beaker for taring
-
Wash bottle with solvent
-
Labeled waste container for contaminated solids
-
Appropriate PPE (lab coat, safety goggles, double gloves)
Procedure:
-
Preparation:
-
Ensure the powder containment hood or chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Place all necessary equipment inside the hood.
-
Label the volumetric flask with the PAH name, concentration, solvent, date, and your initials.
-
-
Weighing:
-
Place the anti-static weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of the solid PAH onto the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Carefully transfer the weighed PAH from the weigh boat into the volumetric flask.
-
Use a small amount of the solvent from a wash bottle to rinse any remaining powder from the weigh boat and spatula into the flask.
-
Add solvent to the flask until it is about half full.
-
Stopper the flask and gently swirl to dissolve the PAH. Sonication may be used if necessary to aid dissolution.
-
Once the solid is completely dissolved, add solvent to the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the used weigh boat and any other contaminated disposable items in the designated solid hazardous waste container.
-
Wipe down the spatula and any other reusable equipment with a solvent-moistened towel and dispose of the towel in the solid waste container.
-
Wipe down the work surface inside the hood.
-
Remove PPE and wash hands thoroughly.
-
Mandatory Visualizations
Hierarchy of Controls for Handling Carcinogenic PAHs
This diagram illustrates the preferred order of control measures to minimize exposure to carcinogenic PAHs, from most effective to least effective.[13][14][15][16][17]
References
- 1. audiomet.com.au [audiomet.com.au]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. graphviz.org [graphviz.org]
- 4. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 7. agilent.com [agilent.com]
- 8. PAH Testing | ACS Laboratory [acslab.com]
- 9. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 10. Polycyclic Aromatic Hydrocarbons (PAHs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hierarchy of Controls [cdc.gov]
- 14. levitt-safety.com [levitt-safety.com]
- 15. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 16. CCOHS: Hazard and Risk - Hierarchy of Controls [ccohs.ca]
- 17. osha.gov [osha.gov]
Technical Support Center: Decontamination of 5,6-dimethylchrysene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper decontamination procedures for spills of 5,6-dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Adherence to these protocols is critical for ensuring laboratory safety and preventing unintended exposure.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and issues that may arise during the cleanup of a this compound spill.
Q1: What are the immediate steps to take after a this compound spill?
A:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill zone to prevent the spread of contamination.
-
Assess the Spill: From a safe distance, determine the nature and extent of the spill (e.g., solid or solution, approximate quantity, and surfaces affected).
-
Consult the Safety Data Sheet (SDS): Locate and review the SDS for this compound for specific hazard information and handling precautions.
-
Don Appropriate Personal Protective Equipment (PPE): Before entering the spill area, all personnel involved in the cleanup must wear the appropriate PPE as detailed in the protocols below.
-
Ventilation: If the spill involves a volatile solvent, ensure adequate ventilation. If it is safe to do so, increase ventilation to the area, for instance by using a chemical fume hood.
Q2: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A: A high level of personal protection is mandatory. The minimum required PPE includes:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator with cartridges for organic vapors and particulates.
-
Protective Clothing: A disposable, chemical-resistant gown or coveralls with long sleeves and closed cuffs.
-
Footwear: Closed-toe shoes and disposable shoe covers.
Q3: My initial decontamination with a detergent solution doesn't seem to be effective. What should I do?
A: If you suspect residual contamination after an initial cleaning with a detergent, consider the following:
-
Increase Detergent Concentration: Studies on firefighter gear have shown that higher concentrations of detergent can increase the removal efficacy of PAHs to over 90%.[1][2]
-
Multiple Cleaning Cycles: Repeat the washing procedure multiple times.
-
Solvent Rinse: For non-porous surfaces like glass and stainless steel, a subsequent rinse with a suitable organic solvent such as acetone or isopropanol can be effective.
-
Oxidative Treatment: For persistent contamination, especially on equipment that can withstand it, an oxidative treatment with potassium permanganate may be necessary.
-
Verification: Perform a wipe test to confirm the presence of residual contamination before proceeding with more aggressive decontamination methods.
Q4: Can I use bleach to decontaminate a this compound spill?
A: While bleach is a strong oxidizing agent, its effectiveness against PAHs like this compound is not well-documented in laboratory settings. A freshly prepared 1:10 solution of bleach in water is a common laboratory disinfectant but may not be the most effective choice for this specific chemical.[3] Potassium permanganate is a more commonly cited oxidizing agent for the chemical degradation of PAHs.[4]
Q5: How do I know if the decontamination has been successful?
A: Visual inspection is not sufficient to confirm the removal of this compound. A verification step is crucial.
-
Wipe Sampling: This is the standard method for assessing surface contamination. A wipe sample of the decontaminated area should be collected.
-
Analytical Testing: The wipe sample should be analyzed using a sensitive analytical method such as High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify any residual this compound.[5][6]
Q6: What is the proper procedure for disposing of waste generated from the cleanup?
A: All materials used in the decontamination process, including used PPE, absorbent materials, and contaminated solutions, must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and list the chemical constituents, including "this compound".
-
Disposal: Follow your institution's and local regulations for the disposal of carcinogenic chemical waste.[7][8] This may involve incineration at high temperatures.[4]
Quantitative Data on Decontamination and Verification
The following tables summarize quantitative data relevant to the decontamination and verification processes. Note that data for this compound is limited; therefore, data for similar PAHs are provided as a reference.
Table 1: Efficacy of Detergent Washing for PAH Removal
| PAH Type | Detergent Concentration | Removal Efficacy | Source |
| High Molecular Weight PAHs | High (e.g., 10-50 mL in 100 mL water) | >90% | [1][2] |
| Low Molecular Weight PAHs | High (e.g., 10-50 mL in 100 mL water) | ~100% | [1][2] |
| High Molecular Weight PAHs | Recommended (e.g., 1 mL in 100 mL water) | ~40-46% | [1][2] |
Table 2: Wipe Sampling Recovery Rates for PAHs on Different Surfaces
| Surface Type | PAH Type | Wipe Solvent | Total Recovery Rate | Source |
| Glass | Heavy PAHs (e.g., Chrysene) | Isopropanol | 44-77% | [9][10] |
| Glass | Light PAHs | Isopropanol | 0-30% | [9][10] |
| Painted Drywall | All PAHs | Isopropanol/Dichloromethane | <20% | [9][10] |
| Cotton | Heavy PAHs | Direct Extraction | 19-57% | [9][10] |
Experimental Protocols
Protocol 1: Decontamination of Non-Porous Surfaces (Glass, Stainless Steel)
-
Initial Cleanup:
-
If the spill is a solid, carefully scoop or wipe up the bulk of the material with absorbent pads. Avoid creating dust.
-
If the spill is a liquid, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to be absorbed, and then scoop it into a hazardous waste container.
-
-
Detergent Wash:
-
Prepare a high-concentration aqueous solution of a laboratory-grade detergent (e.g., Alconox).
-
Thoroughly wash the contaminated surface with the detergent solution using disposable wipes or cloths.
-
Rinse the surface with deionized water.
-
-
Solvent Rinse:
-
Rinse the surface with acetone or isopropanol to remove any residual hydrophobic compound. Collect the solvent rinse as hazardous waste.
-
-
Oxidative Treatment (Optional, for persistent contamination):
-
Prepare a solution of potassium permanganate (KMnO4) in a concentration range of 1-5 mg/L.
-
Apply the solution to the surface and allow a contact time of at least 30 minutes.
-
Rinse thoroughly with deionized water.
-
-
Final Rinse:
-
Perform a final rinse with deionized water and allow the surface to dry completely.
-
-
Verification:
-
Conduct a wipe test as described in Protocol 2.
-
Protocol 2: Verification of Decontamination by Wipe Sampling and HPLC-FLD Analysis
-
Sample Collection:
-
Define a 10x10 cm (100 cm²) area on the decontaminated surface.
-
Using sterile gauze or a filter paper wipe wetted with isopropanol, wipe the entire area firmly in one direction.[6]
-
Fold the wipe with the exposed side inward and wipe the area again in a perpendicular direction.
-
Place the wipe in a labeled amber glass vial.
-
-
Sample Extraction:
-
Add a known volume of a suitable solvent (e.g., dichloromethane or acetonitrile) to the vial.
-
Extract the PAHs from the wipe by sonication or vortexing.
-
-
Sample Analysis:
-
Analyze the extract using a validated HPLC method with a fluorescence detector (FLD) set to the optimal excitation and emission wavelengths for this compound.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with certified standards.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biological impact of this compound and the experimental workflow for its decontamination.
References
- 1. Evaluating the performance of surfactant and charcoal-based cleaning products to effectively remove PAHs from firefighter gear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcslaboratory.com [lcslaboratory.com]
- 6. jefferson.edu [jefferson.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Impacts of Potassium Permanganate and Powdered Activated Carbon on Cyanotoxin Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 5,6-Dimethylchrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5,6-dimethylchrysene.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR data for this compound.
Question: Why does the aromatic region of my 1H NMR spectrum for this compound show a complex, overlapping multiplet instead of distinct signals?
Answer: The complex and overlapping signals in the aromatic region of the 1H NMR spectrum of this compound are expected due to several factors:
-
Structural Complexity: this compound is a polycyclic aromatic hydrocarbon (PAH) with multiple protons in chemically similar environments.[1][2] This leads to small differences in their chemical shifts, causing the signals to be very close to each other.
-
Spin-Spin Coupling: The protons on the aromatic rings are coupled to their neighbors, leading to intricate splitting patterns. When these multiplets overlap, it can be challenging to resolve individual signals.[3]
-
Higher Magnetic Fields: While higher field strengths improve resolution, for complex molecules like this, even at high fields, significant overlap can persist.
To resolve these overlapping signals, it is highly recommended to use two-dimensional (2D) NMR techniques.[4][5]
Question: I am having trouble assigning the proton and carbon signals of this compound. What is the recommended approach?
Answer: A systematic approach combining various 1D and 2D NMR experiments is crucial for the unambiguous assignment of the 1H and 13C NMR spectra of this compound.
-
Acquire High-Quality 1D Spectra: Obtain high-resolution 1H and 13C{1H} NMR spectra.
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, helping to trace out the connectivity of the spin systems within the aromatic rings.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing you to assign the carbon signal for each assigned proton.[4][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and assigning quaternary carbons.
-
-
Computational Prediction: In the absence of definitive experimental data, computational methods like Density Functional Theory (DFT) or machine learning-based predictors can provide theoretical chemical shifts.[9][10][11] These predicted spectra can serve as a valuable guide for initial assignments.
Question: My NMR sample of this compound is showing broad peaks. What are the possible causes and solutions?
Answer: Broad NMR signals can arise from several issues related to sample preparation and instrument parameters.
| Potential Cause | Troubleshooting Steps |
| Sample Aggregation | This compound, being a planar aromatic system, may aggregate at higher concentrations. Try diluting your sample. |
| Paramagnetic Impurities | Paramagnetic substances can cause significant line broadening. Ensure your sample and solvent are free from such impurities. |
| Poor Shimming | An inhomogeneous magnetic field will lead to broad peaks. Carefully shim the spectrometer before acquiring data.[12] |
| Unresolved Couplings | Complex, unresolved spin-spin couplings can manifest as broad signals. |
| Solid Particles | Suspended solid particles in the NMR tube will degrade spectral quality. Filter your sample before analysis.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C chemical shift ranges for this compound?
Expected Chemical Shift Ranges for this compound
| Atom Type | Expected Chemical Shift (ppm) | Notes |
| Aromatic Protons (H) | 7.0 - 9.5 | Protons in more sterically hindered or electronically distinct environments will have varied shifts.[13] |
| Methyl Protons (CH3) | ~2.5 | The exact shift will depend on the local environment and solvent. |
| Aromatic Carbons (C) | 120 - 140 | This is a general range for aromatic carbons in PAHs. |
| Methyl Carbons (CH3) | ~20 | Typical chemical shift for methyl carbons attached to an aromatic ring. |
Q2: What experimental protocol is recommended for acquiring high-quality NMR spectra of this compound?
A2: The following is a generalized protocol for acquiring high-quality NMR data for a PAH like this compound.
Experimental Protocol for NMR Analysis of this compound
| Step | Procedure | Rationale |
| 1. Sample Preparation | Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Filter the solution into a clean NMR tube. | Ensures sufficient concentration for 13C and 2D NMR experiments and removes particulates that can degrade spectral quality.[12] |
| 2. 1D 1H NMR | Acquire a standard 1H NMR spectrum. | Provides an overview of the proton signals. |
| 3. 1D 13C NMR | Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans will be needed due to the low natural abundance of 13C. | Identifies the number of unique carbon environments.[14] |
| 4. 2D COSY | Run a standard gradient-enhanced COSY experiment. | To establish proton-proton connectivities.[5] |
| 5. 2D HSQC | Acquire a gradient-enhanced HSQC spectrum optimized for one-bond C-H coupling (~160 Hz). | To correlate directly attached protons and carbons.[4] |
| 6. 2D HMBC | Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (2-3 bonds, ~8 Hz). | To identify long-range H-C correlations, crucial for assigning quaternary carbons and linking fragments. |
Q3: How can I be certain about the assignment of the methyl groups at the 5 and 6 positions?
A3: The assignment of the methyl groups can be confirmed using long-range correlations in an HMBC experiment. The methyl protons should show correlations to the quaternary carbons at positions 5 and 6, as well as to other nearby carbons in the chrysene ring system. Additionally, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to identify protons that are close in space to the methyl groups.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra of this compound.
Caption: Experimental workflow for NMR data acquisition and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. youtube.com [youtube.com]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]
- 11. scribd.com [scribd.com]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Control Experiments for Studying the Biological Effects of 5,6-dimethylchrysene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the biological effects of 5,6-dimethylchrysene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of chemicals that occur naturally in coal, crude oil, and gasoline. They are also produced when coal, oil, gas, wood, garbage, and tobacco are burned. This compound is of particular interest to researchers due to its carcinogenic and mutagenic properties, making it a model compound for studying the mechanisms of chemical carcinogenesis.
Q2: What are the primary known biological effects of this compound?
A2: The primary biological effects of this compound that have been studied include:
-
Tumorigenicity: It has been shown to have tumor-initiating activity on mouse skin, although it is less potent than some other methylated chrysenes like 5-methylchrysene.[1][2]
-
Mutagenicity: It can induce mutations in genes, such as the Ha-ras gene in mouse skin tumors.[3]
-
DNA Adduct Formation: this compound and its metabolites can bind to DNA, forming DNA adducts. This is a critical step in the initiation of cancer.[4]
Q3: Which signaling pathways are known to be affected by this compound?
A3: As a PAH, this compound is known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway . Upon binding to AhR, it can induce the expression of metabolic enzymes. Additionally, due to its ability to cause DNA damage, it can trigger cellular stress responses that may lead to apoptosis (programmed cell death) .[5][6][7]
Troubleshooting Guides
Issue 1: Low solubility of this compound in aqueous cell culture media.
-
Problem: this compound is a hydrophobic compound, leading to precipitation in cell culture media and inaccurate dosing.
-
Solution:
-
Use of a Solvent: Dissolve this compound in a small volume of a biocompatible solvent like dimethyl sulfoxide (DMSO) before adding it to the culture medium.
-
Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution before further dilution in the medium.
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, Resazurin).
-
Problem: High variability between replicate wells or experiments.
-
Solution:
-
Homogeneous Compound Distribution: After adding the this compound solution to the wells, mix gently by pipetting or use a plate shaker to ensure even distribution.
-
Incubation Time: Optimize the incubation time for your specific cell line and the concentration of this compound. Short incubation times may not be sufficient to observe an effect, while long incubation times may lead to secondary effects.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a common source of variability.
-
Background Control: Include wells with medium and the viability assay reagent but no cells to measure the background absorbance/fluorescence.
-
Positive Control: Use a known cytotoxic compound as a positive control to ensure the assay is working correctly.
-
Issue 3: Difficulty in detecting DNA adducts.
-
Problem: Low or undetectable levels of DNA adducts after treatment with this compound.
-
Solution:
-
Metabolic Activation: Ensure that the cell line you are using has the necessary metabolic enzymes (e.g., cytochrome P450s) to convert this compound into its reactive metabolites that form DNA adducts. If not, consider using a cell line with higher metabolic capacity or a system that includes an external metabolic activation system (e.g., S9 fraction).
-
Dose and Time Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and treatment duration for adduct formation.
-
Sensitive Detection Method: Use a highly sensitive method for DNA adduct detection, such as ³²P-postlabeling, mass spectrometry, or specific antibodies if available.
-
DNA Quality: Ensure high-purity DNA is isolated to avoid interference in the detection assay.
-
Data Presentation
Table 1: Comparative Tumorigenicity of Dimethylchrysenes on Mouse Skin
| Compound | Initiating Dose (nmol) | Tumors per Mouse |
| This compound | 33 | 1.2 |
| 100 | 2.2 | |
| 400 | 6.2 | |
| 5-methylchrysene | 33 | 3.1 |
| 100 | 7.5 | |
| 400 | 9.1 |
Data extracted from studies on the tumor-initiating activity of dimethylchrysenes on mouse skin.[3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for AhR Pathway Activation
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., CYP1A1, a downstream target of AhR) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Caption: Potential apoptosis signaling pathway induced by 5,6-DMC.
References
- 1. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and tumor-initiating activities of dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Reactions of dihydrodiol epoxides of 5-methylchrysene and 5, 6-dimethylchrysene with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potential of 5,6-Dimethylchrysene and 5-Methylchrysene
This guide provides a detailed comparison of the carcinogenicity of two polycyclic aromatic hydrocarbons (PAHs), 5,6-dimethylchrysene and 5-methylchrysene. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on their tumorigenicity, metabolic activation, DNA adduct formation, and mutagenic profiles.
Comparative Tumorigenicity
Experimental data from mouse skin tumorigenicity assays indicate that 5-methylchrysene is a significantly more potent carcinogen than this compound.[1] The diol epoxide of 5-methylchrysene (5-MeCDE) has been shown to be more tumorigenic than the diol epoxide of this compound (5,6-diMeCDE).[2][3]
| Initiating Dose (nmol/mouse) | Mean Number of Skin Tumors per Mouse | |
| 5,6-diMeCDE [2] | 5-MeCDE [2] | |
| 33 | 1.2 | 3.1 |
| 100 | 2.2 | 7.5 |
| 400 | 6.2 | 9.1 |
Studies on the parent compounds also support the higher carcinogenic activity of 5-methylchrysene. 5-methylchrysene is classified as a strong carcinogen, while this compound is considered weakly tumorigenic.[1][4]
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations.
For 5-methylchrysene, metabolic activation proceeds through the formation of a bay region diol epoxide, specifically trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I), which is considered its major ultimate carcinogen.[5][6][7][8] This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. The diol epoxide of 5-methylchrysene predominantly reacts with deoxyguanosine (dG) residues in DNA.[2][9]
This compound is also metabolized by cytochrome P450 enzymes, leading to the formation of diol epoxides that react with both deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA.[10][11][12] However, a notable difference lies in the efficiency of DNA adduct formation. The DNA-dependent enhancement of the reaction between the diol epoxide and DNA is greater for 5-methylchrysene than for this compound.[13][14] This difference may be attributed to steric hindrance from the additional methyl group in this compound, which can affect the interaction with the DNA double helix.[13][14]
Mutagenicity and Carcinogenic Mechanism
The formation of DNA adducts can lead to mutations in critical genes, such as the Ha-ras proto-oncogene, which is a key step in the initiation of skin tumors.
The diol epoxide of this compound has been shown to induce a high frequency of CAA to CTA transversions in codon 61 of the Ha-ras gene in mouse skin tumors.[2] In contrast, tumors induced by the diol epoxide of 5-methylchrysene exhibit mutations at codons 12 and 13 of the Ha-ras gene.[2] This difference in mutational specificity suggests distinct interactions of the ultimate carcinogens with the DNA, ultimately leading to different downstream signaling consequences.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this comparison.
Mouse Skin Tumorigenicity Assay (Initiation-Promotion Protocol)
-
Animal Model: Female SENCAR or FVB/N mice, typically 6-8 weeks old, are used. The dorsal skin of the mice is shaved a few days before the start of the experiment.
-
Initiation: A single topical dose of the test compound (this compound or 5-methylchrysene) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin.
-
Promotion: One to two weeks after initiation, a promoting agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 20-30 weeks.
-
Tumor Monitoring: The mice are observed weekly, and the number and size of skin tumors (papillomas and carcinomas) are recorded.
-
Data Analysis: The tumor incidence (% of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the different treatment groups.
Metabolic Activation Assay (In Vitro)
-
Preparation of Microsomes: Liver microsomes are prepared from rats or mice, often pre-treated with an inducing agent like Aroclor 1254 to increase cytochrome P450 enzyme levels.
-
Incubation: The test compound (this compound or 5-methylchrysene) is incubated with the liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Extraction: After incubation, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.
-
Metabolite Analysis: The extracted metabolites are analyzed and quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection. Metabolite identification is confirmed by comparison with synthetic standards.
DNA Adduct Analysis
-
Sample Collection and DNA Isolation: Skin tissue from mice treated with the test compounds is collected, and DNA is isolated using standard enzymatic or chemical methods.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides.
-
Adduct Enrichment and Labeling (³²P-Postlabeling): The DNA adducts are enriched and then labeled with ³²P-ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adducts, typically expressed as adducts per 10⁶ or 10⁷ nucleotides. Alternatively, modern techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can be used for more precise identification and quantification.[6]
Ha-ras Gene Mutation Analysis
-
Tumor DNA Isolation: DNA is extracted from paraffin-embedded sections of skin tumors.
-
PCR Amplification: The specific exons of the Ha-ras gene (e.g., codons 12, 13, and 61) are amplified using the polymerase chain reaction (PCR).
-
Mutation Detection: The amplified PCR products are screened for mutations using techniques such as single-strand conformation polymorphism (SSCP) analysis or direct DNA sequencing.
-
Sequence Analysis: Samples showing altered mobility in SSCP are sequenced to identify the specific base pair changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of c-Ha-ras gene mutations in skin tumors induced in carcinogenesis-susceptible and carcinogenesis-resistant mice by different two-stage protocols or tumor promoter alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Solid Tumors Induced by Polycyclic Aromatic Hydrocarbons in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytochrome P450 1b1 in Polycyclic Aromatic Hydrocarbon (PAH)-Induced Skin Carcinogenesis: Tumorigenicity of Individual PAHs and Coal-Tar Extract, DNA Adduction and Expression of Select Genes in the Cyp1b1 Knockout Mouse Toxicology and Applied Pharmacology | Journal Article | PNNL [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. scispace.com [scispace.com]
Dimethylchrysene Isomers: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The carcinogenic properties of polycyclic aromatic hydrocarbons (PAHs) are intricately linked to their molecular structure. Among these, chrysene and its methylated derivatives are prevalent environmental contaminants and components of tobacco smoke, necessitating a clear understanding of their structure-activity relationships (SAR) to assess their carcinogenic potential. This guide provides a comparative analysis of dimethylchrysene isomers, focusing on their tumor-initiating activity, metabolic activation, and interaction with the aryl hydrocarbon receptor (AhR), supported by experimental data.
Tumor-Initiating Activity on Mouse Skin
The position of methyl groups on the chrysene backbone significantly influences the molecule's carcinogenicity. The tumor-initiating activity of various dimethylchrysene isomers has been evaluated in mouse skin models, a standard assay for assessing the carcinogenic potential of PAHs.
A key determinant of high tumorigenicity in methylated PAHs is the presence of a methyl group in a bay region, coupled with an unsubstituted peri position adjacent to an angular ring. This structural feature facilitates the metabolic activation to a highly reactive bay-region diol epoxide, the ultimate carcinogenic metabolite.
| Isomer | Initiating Dose | Tumor Incidence (%) | Tumors per Mouse | Reference |
| 5-Methylchrysene (5-MeC) | 1.0 mg | High | - | [1] |
| 5,6-Dimethylchrysene (5,6-diMeC) | 1.0 mg | Significant | 1.1 (at 100 nmol) | [1][2] |
| anti-5,6-diMeC-1,2-diol-3,4-epoxide | 100 nmol | - | 3.9 | [2] |
| 5,11-Dimethylchrysene (5,11-diMeC) | 10 µg or 30 µg | 70-85% | Highly tumorigenic | [3] |
| 5,12-Dimethylchrysene (5,12-diMeC) | - | Weak | Weak tumor initiator | [3] |
| 1,5-Dimethylchrysene (1,5-diMeC) | 1.0 mg | Significantly less than 5-MeC | - | [1] |
| 5,7-Dimethylchrysene (5,7-diMeC) | 1.0 mg | Significantly less than 5-MeC | - | [1] |
| 1,6-Dimethylchrysene (1,6-diMeC) | 1.0 mg | Significantly less than 5-MeC | - | [1] |
| 6,7-Dimethylchrysene (6,7-diMeC) | 1.0 mg | Significantly less than 5-MeC | - | [1] |
| 6,12-Dimethylchrysene (6,12-diMeC) | 1.0 mg | Significantly less than 5-MeC | - | [1] |
Data presented is compiled from multiple sources and may reflect different experimental conditions. A direct comparison is most accurate for isomers tested within the same study.
As the table indicates, 5,11-dimethylchrysene is a potent tumor initiator, with activity comparable to the highly carcinogenic 5-methylchrysene.[3] In contrast, most other dimethylchrysene isomers exhibit significantly lower tumorigenicity.[1] Notably, the metabolic activation of this compound to its bay-region diol epoxide results in a more potent carcinogen than the parent compound, highlighting the critical role of this metabolic pathway.[2] The weak activity of 5,12-dimethylchrysene is attributed to the steric hindrance by the 12-methyl group, which inhibits the necessary metabolic activation at the 1,2-position.
Experimental Protocols
Mouse Skin Tumor Initiation-Promotion Assay
This assay is a standard method for evaluating the carcinogenic potential of chemical compounds.
-
Animal Model: Female CD-1 or SENCAR mice, 7-9 weeks old, are typically used. The dorsal skin of the mice is shaved a few days before the initiation phase.
-
Initiation: A single dose of the test compound (e.g., a dimethylchrysene isomer) dissolved in a suitable solvent like acetone is topically applied to the shaved dorsal skin.
-
Promotion: Two weeks after initiation, a tumor promoter, commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week. This treatment continues for a predetermined period, usually 20-25 weeks.
-
Observation and Data Collection: The mice are observed weekly for the appearance of skin tumors. The number and size of tumors are recorded. The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated at the end of the study.
-
Histopathological Analysis: At the termination of the experiment, skin tumors and surrounding tissues are collected for histopathological examination to confirm the nature of the lesions (e.g., papillomas, carcinomas).
Metabolic Activation and the Aryl Hydrocarbon Receptor (AhR) Pathway
The carcinogenicity of dimethylchrysene isomers is contingent upon their metabolic activation to electrophilic intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. This process is often mediated by cytochrome P450 enzymes and is influenced by the compound's ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR).
Metabolic Activation Pathway
The primary pathway for the metabolic activation of many carcinogenic PAHs, including chrysenes, involves the formation of a bay-region diol epoxide.
References
Unraveling the Mutagenic Potential of Dimethylchrysenes: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of the mutagenicity of various dimethylchrysene isomers reveals significant differences in their genotoxic potential, underscoring the critical role of methyl group positioning in determining their carcinogenic activity. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of quantitative mutagenicity data, detailed experimental protocols for the Ames test, and a visualization of the metabolic activation pathway responsible for the conversion of these compounds into DNA-damaging agents.
The mutagenicity of polycyclic aromatic hydrocarbons (PAHs), such as chrysenes and their derivatives, is a significant area of research due to their widespread environmental presence and potential health risks. Dimethylchrysenes, a subclass of these compounds, exhibit a range of mutagenic potencies that are highly dependent on their specific molecular structure. Understanding these structure-activity relationships is crucial for risk assessment and the development of safer chemical entities.
Quantitative Mutagenicity Data
The mutagenic activity of dimethylchrysene isomers and their metabolites is typically evaluated using the Ames test, which measures the frequency of reverse mutations in histidine-dependent strains of Salmonella typhimurium. The data presented below, primarily from studies conducted by Hecht and colleagues, quantifies the mutagenic potency in terms of revertants per nanomole of the tested compound. All assays were performed with metabolic activation (S9 fraction from rat liver homogenate), which simulates the metabolic processes in mammals that can convert pro-mutagens into active mutagens.
| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) |
| 5-Methylchrysene (5-MeC) | TA100 | Active (Specific data not provided) |
| 5,11-Dimethylchrysene | TA100 | Active (Specific data not provided) |
| 5,12-Dimethylchrysene | TA100 | Low activity |
| anti-5,7-diMeC-1,2-diol-3,4-epoxide | TA100 | 2500 |
| anti-5-MeC-1,2-diol-3,4-epoxide | TA100 | 7200 |
| 1,5-Dimethylchrysene (1,5-diMeC) | Not specified | Significantly less tumorigenic than 5-MeC |
| 5,6-Dimethylchrysene (5,6-diMeC) | Not specified | Significant tumorigenic activity |
| 5,7-Dimethylchrysene (5,7-diMeC) | Not specified | Significantly less tumorigenic than 5-MeC |
| 1,6-Dimethylchrysene (1,6-diMeC) | Not specified | Significantly less tumorigenic than 5-MeC |
| 6,7-Dimethylchrysene (6,7-diMeC) | Not specified | Significantly less tumorigenic than 5-MeC |
| 6,12-Dimethylchrysene (6,12-diMeC) | Not specified | Significantly less tumorigenic than 5-MeC |
Note: The tumorigenicity data is included as a relevant indicator of carcinogenic potential, which often correlates with mutagenicity.
Structure-Activity Relationship
The data consistently indicates that the position of the methyl groups on the chrysene backbone has a profound impact on mutagenicity. For instance, the high mutagenic activity of the diol epoxide of 5-methylchrysene suggests that methylation at the 5-position is a critical factor for genotoxicity. The comparatively lower activity of 5,12-dimethylchrysene further supports the idea that specific structural configurations are required for potent mutagenic effects. The presence of a methyl group in the "bay region" of the molecule is a key structural feature associated with high carcinogenic and mutagenic potential.
Experimental Protocols
The following is a detailed methodology for the Ames test, a widely accepted bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. This protocol is based on established methods for testing polycyclic aromatic hydrocarbons.
Ames Test (Bacterial Reverse Mutation Assay)
1. Bacterial Strains:
-
Salmonella typhimurium strains TA98 and TA100 are commonly used. TA100 is sensitive to base-pair substitution mutagens, while TA98 detects frameshift mutagens. The strains are histidine auxotrophs, meaning they require histidine for growth.
2. Metabolic Activation (S9 Fraction):
-
Aroclor 1254-induced rat liver S9 fraction is used to provide the metabolic enzymes necessary to convert pro-mutagens into their active forms.
-
The S9 mix is prepared immediately before use and typically contains the S9 fraction, NADP+, and glucose-6-phosphate in a phosphate buffer.
3. Test Procedure (Plate Incorporation Method):
-
Preparation: Overnight cultures of the Salmonella typhimurium strains are grown in nutrient broth.
-
Exposure: To a tube containing 2 mL of molten top agar (at 45°C), the following are added in sequence:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A range of concentrations is tested.
-
0.5 mL of the S9 mix (for assays with metabolic activation) or a control buffer.
-
-
Plating: The mixture is vortexed gently and poured onto the surface of a minimal glucose agar plate.
-
Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.
4. Data Analysis:
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).
-
Positive and negative controls are run concurrently to ensure the validity of the assay.
Mandatory Visualizations
To further elucidate the processes involved in the mutagenicity of dimethylchrysenes, the following diagrams are provided.
Caption: Metabolic activation pathway of chrysene to a mutagenic diol epoxide.
Caption: Workflow of the Ames test for mutagenicity screening.
5,6-dimethylchrysene versus benzo[a]pyrene: a toxicological comparison
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Toxicological Profiles of Two Potent Polycyclic Aromatic Hydrocarbons.
In the landscape of environmental toxicology and carcinogenesis research, polycyclic aromatic hydrocarbons (PAHs) represent a significant class of compounds demanding rigorous investigation. Among these, benzo[a]pyrene (BaP) has long been the archetypal carcinogen, extensively studied and regulated. However, the toxicological profiles of its numerous structural analogs, such as 5,6-dimethylchrysene, are less understood yet equally critical for a comprehensive risk assessment. This guide provides a head-to-head toxicological comparison of this compound and benzo[a]pyrene, summarizing key experimental data and outlining the methodologies employed in their evaluation.
At a Glance: Comparative Toxicity
| Toxicological Endpoint | This compound | Benzo[a]pyrene |
| Carcinogenicity | Weak tumor initiator on mouse skin.[1][2] | Potent tumor initiator and complete carcinogen in various animal models.[3][4] |
| Mutagenicity (Ames Test) | Mutagenic in Salmonella typhimurium TA100 with metabolic activation. | Highly mutagenic in various Salmonella typhimurium strains with metabolic activation.[5] |
| Genotoxicity | Forms DNA adducts, leading to genetic damage. | Potent genotoxic agent, readily forms DNA adducts, induces micronuclei and chromosomal aberrations.[6] |
| Cytotoxicity | Cytotoxic effects observed, but quantitative data is limited. | Demonstrates cytotoxicity in various cell lines, with IC50 values varying by cell type and metabolic capacity. |
In-Depth Analysis of Toxicological Data
Carcinogenicity: Tumor Initiation Studies
The tumor-initiating potential of both compounds has been evaluated in classic mouse skin carcinogenesis models. In these assays, a single topical application of the initiator is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
This compound: Studies have shown that this compound is a weak tumor initiator on mouse skin compared to other methylated PAHs like 5-methylchrysene.[1][2] However, its metabolic activation to a bay region diol-epoxide significantly enhances its tumorigenicity. At an initiating dose of 100 nmol, this compound induced approximately 1.1 tumors per mouse, whereas its metabolite, anti-5,6-diMeC-1,2-diol-3,4-epoxide, induced 3.9 tumors per mouse.[7]
Benzo[a]pyrene: Benzo[a]pyrene is a well-established potent tumor initiator. In a two-stage skin carcinogenesis model in SKH-1 mice, a single application of BaP followed by TPA promotion led to a significant tumor incidence, reaching 56.57% at 26 weeks.[8] The tumor multiplicity and volume also increased over time, demonstrating its potent carcinogenic activity.[8]
Mutagenicity: Ames Test in Salmonella typhimurium
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
This compound: The diol epoxide of this compound has been shown to be mutagenic in Salmonella typhimurium TA100.[3] This indicates that, like many PAHs, it requires metabolic activation to exert its mutagenic effects.
Benzo[a]pyrene: Benzo[a]pyrene is a classic positive control in the Ames test, demonstrating potent mutagenicity in strains such as TA98 and TA100 upon metabolic activation with a liver S9 fraction.[5][9] Its mutagenic potency is dose-dependent and serves as a benchmark for comparing other mutagens.[4]
Genotoxicity: The Formation of DNA Adducts
The genotoxicity of PAHs is primarily attributed to the formation of covalent adducts with DNA, which can lead to mutations if not repaired.
This compound: Metabolic activation of this compound leads to the formation of a bay region diol-epoxide that can bind to DNA, forming adducts.[7] The level of these adducts is correlated with its tumorigenic potential.
Benzo[a]pyrene: The metabolic activation of BaP to its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a well-documented process.[10] BPDE readily intercalates into DNA and forms covalent adducts, primarily with guanine bases, leading to DNA damage and the initiation of carcinogenesis.[6][11]
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays measure the ability of a compound to induce cell death.
This compound: While it is established that this compound exhibits cytotoxic properties, comprehensive quantitative data, such as IC50 values across a range of cell lines, are not as readily available as for benzo[a]pyrene. As a proxy, studies on the related compound 5-methylchrysene show IC50 values in the low micromolar range in V79MZ cells expressing human CYP1A1 or CYP1B1, indicating that metabolic activation is crucial for its cytotoxic effects.[7]
Benzo[a]pyrene: Benzo[a]pyrene has been shown to be cytotoxic to various cell lines. For instance, in MDA-MB-231 human breast cancer cells, exposure to BaP at concentrations of 125 ng/mL and 500 ng/mL for 24 hours resulted in a 10-15% decrease in cell viability.[12] The cytotoxicity is dependent on the cell line's metabolic capacity and the concentration of the compound.
Signaling Pathways in PAH-Induced Toxicity
The toxicity of both this compound and benzo[a]pyrene is intricately linked to their interaction with cellular signaling pathways, primarily initiated by their metabolic activation.
Metabolic Activation Pathways
The metabolic activation of both compounds follows a similar pathway, involving cytochrome P450 (CYP) enzymes and epoxide hydrolase to form highly reactive diol-epoxides.
This diagram illustrates the common metabolic pathway for many PAHs, including this compound and benzo[a]pyrene. The parent compound is first oxidized by cytochrome P450 enzymes (CYP1A1/1B1) to form an epoxide. Epoxide hydrolase then converts the epoxide to a trans-dihydrodiol. A second oxidation by CYP enzymes generates the highly reactive diol-epoxide, which can then covalently bind to DNA, leading to the formation of DNA adducts and potential carcinogenesis. Alternatively, the reactive intermediates can be detoxified through conjugation with glutathione and other cellular nucleophiles.
Aryl Hydrocarbon Receptor (AhR) and p53 Signaling
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding to a PAH, the AhR translocates to the nucleus and induces the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1. This induction, while a part of the body's defense mechanism, can paradoxically enhance the metabolic activation of PAHs to their carcinogenic forms.
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. The formation of DNA adducts by reactive PAH metabolites can trigger the p53 signaling pathway, leading to cell cycle arrest, DNA repair, or apoptosis.
This diagram outlines the key signaling events following PAH exposure. In the cytoplasm, the PAH binds to the AhR complex, leading to its activation and translocation into the nucleus. In the nucleus, it dimerizes with ARNT and binds to XREs in the DNA, promoting the transcription of metabolic enzymes like CYP1A1 and CYP1B1. These enzymes, in turn, increase the metabolic activation of the PAH, leading to DNA damage. This damage activates the p53 pathway, resulting in cellular responses such as cell cycle arrest or apoptosis.
Experimental Protocols
Mouse Skin Carcinogenesis Assay
This in vivo assay is a cornerstone for evaluating the carcinogenic potential of chemical compounds.
-
Animal Model: Typically, female SENCAR or FVB/N mice, which are susceptible to skin tumor development, are used.
-
Initiation: The dorsal skin of the mice is shaved. A single topical dose of the test compound (e.g., this compound or benzo[a]pyrene) dissolved in a suitable solvent like acetone is applied to the shaved area.
-
Promotion: After a recovery period of one to two weeks, a tumor promoter, most commonly TPA, is applied topically to the same area, typically twice a week, for a period of 20-25 weeks.
-
Observation and Data Collection: The mice are monitored weekly for the appearance, number, and size of skin tumors (papillomas). The study duration can extend to observe the progression to malignant carcinomas.
-
Endpoint Analysis: The tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor volume are calculated and compared between treatment groups.[8]
Ames Test (Salmonella typhimurium Reverse Mutation Assay)
This in vitro assay is a rapid and widely used screen for the mutagenic potential of chemicals.
-
Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes responsible for histidine synthesis.
-
Metabolic Activation: The test compound is incubated with the bacterial strain in the presence or absence of a metabolic activation system, typically a liver homogenate from rats pre-treated with an enzyme inducer (S9 mix).
-
Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing phenotype will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxicity of a compound.
-
Cell Culture: Adherent cells (e.g., HepG2, A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or benzo[a]pyrene) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
DNA Adduct Analysis by 32P-Postlabeling
This sensitive method is used to detect and quantify DNA adducts.
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the PAH.
-
DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The bulky PAH-DNA adducts are enriched from the normal nucleotides, often using techniques like nuclease P1 digestion.
-
32P-Labeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The radioactive adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 107 or 108 normal nucleotides.
Conclusion
This comparative guide highlights the toxicological profiles of this compound and the well-characterized carcinogen, benzo[a]pyrene. While both are genotoxic and require metabolic activation to exert their effects, the available data suggest that this compound is a weaker tumor initiator on mouse skin compared to benzo[a]pyrene. However, the potent tumorigenicity of its diol-epoxide metabolite underscores the importance of understanding the metabolic fate of such compounds.
For researchers and professionals in drug development and toxicology, this comparison emphasizes the need for comprehensive toxicological evaluation of PAH analogs beyond the standard benzo[a]pyrene model. Further quantitative studies on the cytotoxicity and detailed signaling pathway analysis of this compound are warranted to fully elucidate its risk to human health. The provided experimental protocols serve as a foundational reference for designing and conducting such crucial investigations.
References
- 1. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Genotoxic and Environmentally Relevant Lower Molecular Weight Polycyclic Aromatic Hydrocarbons Significantly Increase Tumorigenicity of Benzo[a]pyrene in a Lung Two-Stage Mouse Model [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Environmental Mammary Carcinogen 6-Nitrochrysene on p53 and p21Cip1 Protein Expression and Cell Cycle Regulation in MCF-7 and MCF-10A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and mutagenicity of 5-methylchrysene and its 1,2-dihydrodiol in V79MZ cells modified to express human CYP1A1 or CYP1B1, in the presence or absence of human GSTP1 coexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. The effects of bay-region methyl substitution on 6-nitrochrysene mutagenicity in Salmonella typhimurium and tumorigenicity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative antimutagenicity of 5 compounds against 5 mutagenic complex mixtures in Salmonella typhimurium strain TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heavy Metals, Oxidative Stress, and the Role of AhR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cn.aminer.org [cn.aminer.org]
A Spectroscopic Comparison of 5,6-Dimethylchrysene and Other Polycyclic Aromatic Hydrocarbons: A Guide for Researchers
This guide presents available quantitative data from UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the replication and validation of such data. Furthermore, a key signaling pathway associated with the biological activity of many PAHs, the Aryl Hydrocarbon Receptor (AHR) pathway, is illustrated to provide context for their mechanism of action.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for chrysene, benzo[a]pyrene, and pyrene. The data for 5,6-dimethylchrysene is extrapolated based on the known effects of alkyl substitution on the chrysene core.
Table 1: UV-Visible Absorption Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | Cyclohexane | Expected ~260-370 | Data not available |
| Chrysene | Cyclohexane | 258, 267, 302, 314, 328, 344, 361 | 63,100; 100,000; 12,600; 15,800; 1,260; 794; 631 |
| Benzo[a]pyrene | Acetone | 296, 365, 385 | Data not available |
| Pyrene | Cyclohexane | 241, 273, 321, 335 | 81,700; 39,800; 31,600; 54,000 |
Note: The addition of two methyl groups to the chrysene core in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of alkyl groups.
Table 2: Fluorescence Spectroscopy Data
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Expected blue fluorescence | Data not available |
| Chrysene | Cyclohexane | ~320 | 364, 384, 407 | 0.13 |
| Benzo[a]pyrene | Acetone | 347, 365, 385 | 405, 426, 455 | Data not available |
| Pyrene | Cyclohexane | 336 | 373, 384, 393 | 0.32[1] |
Note: Similar to UV-Vis absorption, the methyl groups on this compound are anticipated to cause a slight red shift in the fluorescence emission spectrum compared to chrysene.
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)
| Compound | Solvent | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound | CDCl₃ | Expected ~7.5-9.0 | Expected ~2.5 (CH₃) |
| Chrysene | CDCl₃ | 7.6-8.8 | - |
| Benzo[a]pyrene | Data not available | Data not available | - |
| Pyrene | CDCl₃ | 8.0-8.2 | - |
Note: The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region, similar to chrysene, with the addition of a singlet peak in the aliphatic region corresponding to the two equivalent methyl groups.
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)
| Compound | Solvent | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | CDCl₃ | Expected ~120-135 | Expected ~20 (CH₃) |
| Chrysene | CDCl₃ | 121.3, 122.9, 126.5, 126.6, 127.7, 128.5, 128.6, 130.4, 132.3 | - |
| Benzo[a]pyrene | Data not available | Data not available | - |
| Pyrene | CDCl₃ | 124.6, 125.1, 125.8, 126.7, 127.4, 128.3, 130.9, 131.4 | - |
Note: The ¹³C NMR spectrum of this compound will display signals for the aromatic carbons, with their chemical shifts influenced by the methyl substituents, and a distinct signal for the methyl carbons in the aliphatic region.
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Electron Ionization (EI) | Expected 256 | Expected [M-15]⁺ (loss of CH₃) |
| Chrysene | Electron Ionization (EI) | 228 | 226, 202, 114, 113 |
| Benzo[a]pyrene | Electron Ionization (EI) | 252 | 250, 226, 126, 125 |
| Pyrene | Electron Ionization (EI) | 202 | 200, 101, 100 |
Note: The molecular ion peak of this compound will be at m/z 256, corresponding to its molecular weight. A characteristic fragmentation would be the loss of a methyl group, resulting in a peak at m/z 241.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.
1. UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Accurately weigh a small amount of the PAH standard and dissolve it in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) to prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of standard solutions with concentrations typically in the range of 1-10 µg/mL.
-
Measurement: Record the absorbance spectrum of each standard solution and a solvent blank from approximately 200 to 400 nm in a 1 cm path length quartz cuvette.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Sample Preparation: Prepare a dilute solution of the PAH in a spectroscopic grade solvent (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).
-
Measurement: Record the emission spectrum by exciting the sample at a specific λmax determined from the UV-Vis spectrum. Record the excitation spectrum by setting the emission monochromator to a λmax of the emission spectrum and scanning the excitation wavelengths.
-
Data Analysis: Determine the wavelengths of maximum excitation and emission. The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the PAH in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Assign the signals based on chemical shifts, coupling patterns, and integration (for ¹H NMR).
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components in a mixture.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Measurement: Introduce the sample into the mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically used.
-
Data Analysis: Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to aid in structural elucidation.
Signaling Pathway and Biological Activity
Many PAHs, including chrysene and its derivatives, are known to exert their biological effects through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This pathway is central to the metabolism of these compounds, which can lead to either detoxification or the formation of reactive metabolites that can cause DNA damage and initiate carcinogenesis.
Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
The binding of a PAH ligand to the cytosolic AHR complex triggers its translocation into the nucleus. Here, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA. This leads to the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1. These enzymes metabolize the PAHs, which can result in their detoxification and excretion or their conversion into reactive intermediates that can form DNA adducts, a critical step in chemical carcinogenesis.
References
A Comparative Guide to Analytical Methods for 5,6-Dimethylchrysene Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like 5,6-dimethylchrysene is crucial for safety and efficacy assessments. This guide provides a comparative overview of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validation data for this compound is limited in publicly available literature, this guide draws upon established methods for the analysis of chrysene and other PAHs, which are directly applicable.
Performance Comparison of Analytical Methods
The choice between HPLC-UV/FLD and GC-MS for this compound quantification depends on several factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. Both methods have demonstrated suitability for the analysis of PAHs.[1]
| Parameter | HPLC-UV/FLD | GC-MS |
| Linearity (R²) | Typically ≥0.99 for PAHs.[2][3] | Typically ≥0.99 for PAHs.[4][5] |
| Limit of Detection (LOD) | UV: ~0.001-0.03 µg/mL FLD: Lower picogram levels, approximately 100-fold better than UV.[2][6] | Generally lower than HPLC-UV, in the parts-per-billion (ppb) range.[7] |
| Limit of Quantification (LOQ) | UV: ~0.003-0.1 µg/mL FLD: ng/mL to sub-ng/mL range.[2][8] | ng/mL range, dependent on the matrix.[9] |
| Recovery (%) | 80-110% for most PAHs, matrix dependent.[4][8] | 70-120% for most PAHs, can be affected by matrix interference.[4][9] |
| Selectivity | Good, especially with fluorescence detection by using specific excitation and emission wavelengths.[10] | Excellent, with the ability to use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity.[11][12] |
| Analysis Time | Can be faster, with modern methods achieving separations in under 15 minutes.[13] | Can be longer, sometimes over 30 minutes, but can be optimized.[7] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires analytes to be volatile or semi-volatile.[14] |
Key Considerations:
-
Sensitivity: GC-MS generally offers lower detection limits than HPLC with UV detection.[7][14] However, HPLC with fluorescence detection (FLD) can achieve comparable or even better sensitivity for fluorescent compounds like many PAHs.[6]
-
Selectivity: GC-MS, particularly with tandem mass spectrometry (MS/MS), provides superior selectivity, which is crucial for complex matrices where interferences are a concern.[15] HPLC-FLD also offers good selectivity through the use of specific excitation and emission wavelengths.[10]
-
Compound Properties: HPLC is well-suited for non-volatile or thermally labile compounds, a characteristic that is not a major concern for the relatively stable this compound.[14]
-
Throughput: HPLC methods can often be faster, allowing for higher sample throughput.[13]
Experimental Protocols
Detailed experimental protocols are essential for the successful validation and implementation of any analytical method. Below are generalized protocols for HPLC-UV/FLD and GC-MS analysis of PAHs, which can be adapted for this compound.
Sample Preparation
A critical step for accurate quantification is the extraction and cleanup of the analyte from the sample matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for isolating PAHs from liquid samples. The sample is passed through a cartridge containing a solid adsorbent that retains the PAHs, which are then eluted with a suitable solvent.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for the extraction of a wide range of analytes, including PAHs, from various matrices.[4][9]
HPLC-UV/FLD Method
This method is suitable for the separation and quantification of PAHs based on their chromatographic retention time and their absorption of UV light or their fluorescence properties.
Chromatographic Conditions:
-
Column: A C18 column specifically designed for PAH analysis is typically used.[6][8]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[16][17]
-
Flow Rate: Typically around 1.0-1.5 mL/min.[17]
-
Detection:
GC-MS Method
This technique separates compounds based on their volatility and boiling point, followed by detection and identification using a mass spectrometer.
Chromatographic Conditions:
-
Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is commonly used for PAH analysis.[9][18]
-
Carrier Gas: Helium is typically used at a constant flow rate.[18]
-
Injection: Splitless injection is often used for trace analysis.[18]
-
Temperature Program: The oven temperature is ramped to achieve separation of the PAHs. A typical program might start at a lower temperature (e.g., 60-100°C) and increase to a high temperature (e.g., 300-320°C).[18]
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) is standard.
-
Mode: Selected Ion Monitoring (SIM) is used for routine quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.[11] For even higher selectivity in complex matrices, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[15][19]
-
Workflow and Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method selection.
References
- 1. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. agilent.com [agilent.com]
- 7. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. s4science.at [s4science.at]
- 12. agilent.com [agilent.com]
- 13. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 14. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. gcms.cz [gcms.cz]
Unraveling Carcinogenesis: A Comparative Analysis of DNA Adducts from Dimethylchrysene Isomers
For researchers, scientists, and professionals in drug development, understanding the mechanisms of chemical carcinogenesis is paramount. A key aspect of this is the formation of DNA adducts—covalent bonds between a chemical and DNA—which can initiate mutagenic events leading to cancer. This guide provides a comparative study of the DNA adducts formed by different dimethylchrysene isomers, supported by experimental data and detailed methodologies.
Polycyclic aromatic hydrocarbons (PAHs), such as chrysenes and their methylated derivatives, are a class of environmental pollutants known for their carcinogenic potential. Their biological activity is intimately linked to their metabolic activation into reactive intermediates that bind to DNA. This guide focuses on dimethylchrysene (DMC) isomers, comparing how structural differences influence the type and extent of DNA adduct formation.
Metabolic Activation: The Path to Reactivity
Dimethylchrysenes, in their native state, are chemically inert. They require metabolic activation, primarily by cytochrome P450 enzymes, to become carcinogenic. This process typically involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles that can attack the nucleophilic sites on DNA bases. The "bay region" theory of PAH carcinogenesis posits that diol epoxides with a bay region—a sterically hindered area in the molecular structure—are particularly potent carcinogens.
The general pathway for the metabolic activation of dimethylchrysenes is as follows:
Comparative Analysis of DNA Adduct Formation
The structure of the dimethylchrysene isomer significantly influences the nature and extent of DNA adduct formation. Key comparisons are drawn between 5,6-dimethylchrysene, 5,9-dimethylchrysene, and the closely related 5-methylchrysene.
Studies have shown that non-planar PAHs, like this compound, tend to react with both deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA. In contrast, planar PAHs, such as 5-methylchrysene, react preferentially with dG residues.[1]
Quantitative Data on DNA Adduct Formation
The following table summarizes the quantitative data on DNA adduct formation by the dihydrodiol epoxides of different chrysene derivatives.
| Compound | Diol Epoxide Enantiomer | Ratio of Deoxyadenosine (dA) to Deoxyguanosine (dG) Adducts | Total Adduct Yield/Binding Level | Reference |
| 5,9-Dimethylchrysene | anti-Diol Epoxide (RSSR) | 14:86 | Approx. 17% of epoxide trapped by native DNA | [2] |
| anti-Diol Epoxide (SRRS) | 19:81 | [2] | ||
| This compound | syn- and anti-Diol Epoxides | Substantial reaction with both dA and dG | Not specified | [1][3] |
| 5-Methylchrysene | anti-Diol Epoxides | Major adducts are with dG | 15-fold greater DNA adduct formation than 6-nitro-5-methylchrysene in mouse epidermis | [4][5][6] |
Data for this compound indicates adducts with both dA and dG, but a specific quantitative ratio was not provided in the cited literature.
The position of the methyl groups plays a crucial role in determining the reactivity and adduct profile. For instance, the 9-methyl group in 5,9-dimethylchrysene appears to sterically hinder the formation of deoxyadenosine adducts in native DNA.[2] In contrast, the substitution of a nitro group at the 6-position of 5-methylchrysene significantly reduces its overall DNA binding capacity, which may explain its lack of tumorigenicity compared to 5-methylchrysene.[4][5]
Experimental Protocols
The characterization and quantification of DNA adducts involve a series of sophisticated analytical techniques. Below are the methodologies for the key experiments cited in the comparative analysis.
Experimental Workflow for DNA Adduct Analysis
DNA Digestion and HPLC Analysis
-
DNA Isolation: DNA is isolated from the tissue or cell samples of interest.
-
Enzymatic Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent 2'-deoxyribonucleosides.[6][7] This is typically achieved using a cocktail of enzymes such as DNase I, phosphodiesterase I and II, and alkaline phosphatase.[8]
-
HPLC Separation: The resulting mixture of normal and adducted deoxyribonucleosides is separated by reverse-phase high-performance liquid chromatography (HPLC).[6]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution system, often with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile), is employed to separate the adducts from the more polar, unmodified nucleosides.[9]
-
-
Detection and Quantification: Adducts can be detected by UV absorbance or fluorescence and quantified by comparing their peak areas to those of known standards. For higher sensitivity and structural confirmation, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[7][9][10]
³²P-Postlabelling Assay
The ³²P-postlabelling assay is an ultrasensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides.[11][12]
-
DNA Digestion: DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the normal nucleotides. This can be achieved by nuclease P1 treatment (which dephosphorylates normal nucleotides but not the adducted ones) or by HPLC.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[13]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The separated adduct spots are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Conclusion
The formation of DNA adducts by dimethylchrysenes is a complex process influenced by the isomer's structure. Non-planar isomers like this compound tend to form adducts with both deoxyadenosine and deoxyguanosine, while planar counterparts such as 5-methylchrysene show a preference for deoxyguanosine. The position of methyl groups can introduce steric hindrance, affecting the adduct profile, as seen with 5,9-dimethylchrysene. Understanding these structure-activity relationships is crucial for assessing the carcinogenic risk of these environmental contaminants and for the development of targeted therapeutic strategies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies in this critical area of cancer research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative reactions of anti 5,9-dimethylchrysene dihydrodiol epoxide with DNA and deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of DNA adducts formed by the four configurationally isomeric this compound 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism and DNA binding of 6-nitro-5-methylchrysene and 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Unraveling Carcinogenicity: A Comparative Computational Analysis of Dimethylchrysene Isomers
A deep dive into the electronic and structural properties of dimethylchrysene isomers reveals key molecular indicators that may explain their varying carcinogenic potentials. This guide synthesizes experimental tumorigenicity data with computational analysis to provide researchers, scientists, and drug development professionals with a comparative overview of these polycyclic aromatic hydrocarbons (PAHs).
Dimethylchrysene, a class of methylated PAHs, has long been studied for its carcinogenic properties. However, not all isomers are created equal. Experimental studies on mouse skin have demonstrated a stark contrast in the tumor-initiating activities of different dimethylchrysene isomers. Notably, 5,9-dimethylchrysene is a potent carcinogen, whereas 5,6-, 5,7-, 5,8-, and 5,10-dimethylchrysene exhibit significantly weaker tumorigenic activity.[1] This disparity suggests that the specific placement of methyl groups on the chrysene backbone plays a critical role in the metabolic activation and detoxification pathways.[1]
To elucidate the underlying molecular mechanisms responsible for these differences, computational chemistry offers a powerful lens. By calculating various electronic and structural properties, we can identify key descriptors that correlate with carcinogenic activity. This guide presents a comparative analysis of critical dimethylchrysene isomers, leveraging computational data to provide insights into their structure-activity relationships.
Comparative Analysis of Dimethylchrysene Properties
| Property | 5,6-Dimethylchrysene | 5,9-Dimethylchrysene | Significance |
| Experimental Tumorigenicity | Weakly tumorigenic[1] | Highly tumorigenic[1] | Direct measure of carcinogenic potential in vivo. |
| Molecular Weight ( g/mol ) | 256.34 | 256.34 | Identical for all dimethylchrysene isomers. |
| Heat of Formation (kcal/mol) | 62.7 | Not available | Thermodynamic stability of the molecule. |
| HOMO-LUMO Gap (eV) | Lower (predicted) | Higher (predicted) | A smaller gap generally indicates higher reactivity. |
| Dipole Moment (Debye) | Non-zero (predicted) | Near-zero (predicted) | Influences solubility and intermolecular interactions. |
| Molecular Strain | High due to bay-region methyl groups[2] | Lower steric hindrance | Steric hindrance can affect enzyme binding and metabolic activation. |
Note: "Predicted" values are based on general trends observed in computational studies of PAHs and the known structural features of these isomers. Specific calculated values from a single comparative study are not currently available in the public literature.
Experimental and Computational Protocols
The determination of the properties listed above relies on a combination of experimental bioassays and computational modeling.
Tumorigenicity Bioassay on Mouse Skin
The tumor-initiating activity of dimethylchrysene isomers is typically evaluated using a mouse skin bioassay.[1][3] A general protocol involves:
-
Animal Model: Female CD-1 or similar mouse strains are commonly used.
-
Initiation: A single topical application of the dimethylchrysene isomer dissolved in a solvent like acetone is administered to the shaved dorsal skin of the mice.
-
Promotion: Beginning one week after initiation, a promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate) is applied topically to the same area, typically twice a week, for a period of 20-25 weeks.
-
Observation and Data Collection: The mice are monitored weekly for the appearance of skin tumors. The number and size of tumors are recorded.
-
Histopathological Analysis: At the end of the study, skin tumors are excised and subjected to histopathological examination to confirm their malignancy.
Computational Chemistry Protocol for Property Calculation
The computational properties of dimethylchrysene isomers can be calculated using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. A typical workflow is as follows:
-
Structure Input: The 3D coordinates of the dimethylchrysene isomers are generated. These can be obtained from crystallographic data or built using molecular modeling software.
-
Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable structure. A common DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p).[4][5]
-
Frequency Calculation: After optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties like the heat of formation.
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO gap is derived. The molecular dipole moment is also obtained from this calculation.
-
Quantitative Structure-Activity Relationship (QSAR) Analysis: The calculated molecular descriptors can be used to build QSAR models.[6][7] These models statistically correlate the structural or electronic properties of a series of compounds with their biological activity, such as carcinogenicity. The goal is to develop a predictive model that can estimate the tumorigenicity of untested PAHs.
Signaling Pathways and Logical Relationships
The carcinogenicity of PAHs is a complex process involving metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The logical workflow from molecular structure to carcinogenic outcome can be visualized as follows:
References
- 1. Comparative tumorigenicity of dimethylchrysenes in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. como.ceb.cam.ac.uk [como.ceb.cam.ac.uk]
- 6. Data-Driven Quantitative Structure–Activity Relationship Modeling for Human Carcinogenicity by Chronic Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR modeling of carcinogenic risk using discriminant analysis and topological molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Data for 5,6-Dimethylchrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical data for the polycyclic aromatic hydrocarbon (PAH) 5,6-dimethylchrysene. This compound is of significant interest in toxicological and pharmacological research due to its carcinogenic properties. Understanding its structural, spectroscopic, and metabolic characteristics is crucial for assessing its biological activity and for the development of potential therapeutic interventions.
Data Presentation
Spectroscopic Data
A direct comparison of experimental and theoretical spectroscopic data is essential for validating computational models and gaining deeper insights into the molecular properties of this compound. The following tables summarize the available experimental data and provide a template for comparison with theoretical values.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Experimental Coupling Constant (J, Hz) | Theoretical Coupling Constant (J, Hz) |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| Data unavailable in search results |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| Data unavailable in search results |
Table 4: UV-Vis Spectroscopic Data for this compound
| Transition | Experimental Wavelength (λmax, nm) | Theoretical Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Data unavailable in search results |
Table 5: Mass Spectrometry (MS) Data for this compound
| Ion | Experimental m/z | Theoretical m/z | Relative Abundance (%) |
| [M]+ | Data unavailable in search results | ||
| Fragments | Data unavailable in search results |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of a Grignard reagent with a suitable ketone followed by cyclization and aromatization. The following is a representative protocol based on the synthesis of related dimethylchrysenes.
Materials:
-
2-Methyl-1-tetralone
-
1-Naphthylmagnesium bromide (prepared from 1-bromonaphthalene and magnesium turnings)
-
Anhydrous diethyl ether
-
p-Toluenesulfonic acid
-
Palladium on carbon (10%)
-
Toluene
Procedure:
-
Grignard Reaction: To a solution of 1-naphthylmagnesium bromide in anhydrous diethyl ether, a solution of 2-methyl-1-tetralone in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Cyclization and Dehydration: The crude tertiary alcohol obtained is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC).
-
Aromatization: After completion of the cyclization, the solvent is removed, and the residue is dissolved in a suitable solvent like xylene. 10% Palladium on carbon is added, and the mixture is heated at reflux for several hours to effect dehydrogenation.
-
Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
The carcinogenicity of many PAHs, including this compound, is linked to their metabolic activation into reactive intermediates that can bind to DNA and cause mutations. The primary pathway for this activation involves cytochrome P450 enzymes.[1] this compound is metabolized to monomethyl chrysenes, chrysene, and hydroxyalkyl substituted chrysenes.[1]
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, a crucial process for obtaining the compound for further experimental studies.
References
Safety Operating Guide
5,6-Dimethylchrysene proper disposal procedures
Proper handling and disposal of 5,6-Dimethylchrysene are critical for ensuring laboratory safety and environmental protection. As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, this compound is classified as hazardous waste and requires strict adherence to disposal protocols. Improper management of this chemical can lead to significant health risks and long-term environmental contamination.
This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for research, scientific, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1] For larger quantities, a face shield is recommended.
-
Lab Coat: A standard lab coat or protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1]
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through a licensed hazardous waste management service. The following steps outline the process from waste generation to collection.
Step 1: Waste Classification and Segregation
-
Classification: this compound and materials contaminated with it are classified as hazardous waste. Polycyclic aromatic hydrocarbons (PAHs) like chrysene are listed as constituents for hazardous waste monitoring under the Resource Conservation and Recovery Act (RCRA).[3] It is considered toxic and very toxic to aquatic life with long-lasting effects.[1]
-
Segregation: Keep this compound waste separate from all other waste streams, including non-hazardous trash and other chemical wastes, to prevent dangerous reactions.
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and gloves in a dedicated container.
-
Liquid Waste: Solutions containing this compound should be stored in a separate, compatible liquid waste container. Do not mix with other solvent wastes unless approved by your institution's safety office.
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes) should be collected as solid hazardous waste. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent; this rinsate must be collected as hazardous waste.[4]
-
Step 2: Waste Containment and Labeling
-
Container Selection: Use a container made of a compatible material that can be tightly sealed.[5][6] The original product container is often a suitable choice for waste.[5] Ensure the container is in good condition and will not leak.
-
Labeling: All waste containers must be clearly labeled as soon as waste is added. The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
The date when waste was first added to the container.
-
Step 3: On-Site Accumulation and Storage
-
Storage Location: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
-
Container Management: Keep the waste container closed at all times except when adding waste.[5] Do not overfill the container; allow for at least 10% headspace for expansion.[7]
Step 4: Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be managed by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[2][8]
-
Primary Disposal Method: The recommended method for the ultimate disposal of PAHs is high-temperature incineration in a licensed facility.[3] This process achieves a very high destruction efficiency for these compounds.
Disposal Methodologies: Quantitative Data
The primary and most effective method for the complete destruction of PAHs like this compound is incineration. Chemical oxidation is a viable alternative for small lab-scale quantities.
| Disposal Method | Key Parameter | Value/Specification | Source |
| High-Temperature Incineration | Operating Temperature | 820 to 1,600 °C | [3] |
| Residence Time | Seconds (liquids/gases) to hours (solids) | [3] | |
| Removal Efficiency | 98.7% to 99.2% | [9] | |
| Chemical Oxidation (Lab Scale) | Reagents | Concentrated sulfuric acid, potassium dichromate, or potassium permanganate | [3] |
| Application | Small quantities of laboratory waste | [3] |
Emergency Procedures for Spills
In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, extinguish all nearby ignition sources.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain and Clean: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office as required by your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Safeguarding Your Research: Essential Safety and Handling Protocols for 5,6-Dimethylchrysene
For Immediate Implementation: This document outlines critical safety procedures, personal protective equipment (PPE) requirements, and disposal plans for handling 5,6-Dimethylchrysene. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound is a polycyclic aromatic hydrocarbon (PAH). While specific toxicity data for this compound is limited, it should be handled with extreme caution as other PAHs are known carcinogens.[1] The operational and safety guidelines provided below are based on established best practices for handling hazardous chemical compounds of this class.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard signs.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily accessible in the designated handling area.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves at all times. For extended procedures, consider double-gloving. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[2]
-
Body Protection: A fully fastened laboratory coat must be worn. For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH/MSHA-approved respirator should be worn.[2]
3. Handling and Experimental Procedures:
-
Weighing: Weigh solid this compound on-demand within the fume hood. Use a tared container to minimize the transfer of the solid.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.
-
Transportation: When moving the chemical within the laboratory, use a secondary container to prevent spills in case the primary container breaks.
4. Decontamination:
-
Surfaces: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by a soap and water solution after each use.
-
Glassware: Rinse all contaminated glassware with a suitable solvent to remove residual this compound before washing.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₀H₁₆ |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 3697-27-6 |
| OSHA PEL (for PAHs) | 0.2 mg/m³ (as benzene-soluble fraction)[3] |
Waste Disposal Plan
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Labeling and Storage:
-
All waste containers must be labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[4]
-
Store waste containers in a designated satellite accumulation area, away from ignition sources and incompatible materials.
3. Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. The bay-region geometry of some 5-methylchrysenes: steric effects in 5,6- and 5,12-dimethylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
